molecular formula C12H9NO3 B111934 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS No. 149323-68-2

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B111934
CAS No.: 149323-68-2
M. Wt: 215.2 g/mol
InChI Key: GUXYMXAQOPCVLS-UHFFFAOYSA-N
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Description

4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Its structure incorporates both an aldehyde and a benzoic acid functional group attached to a pyrrole ring, making it a valuable precursor for constructing more complex molecular architectures. The pyrrole heterocycle is a privileged scaffold in drug discovery, found in many natural compounds with demonstrated biological activity . Research into new pyrrole-containing compounds is a significant focus in the development of antibacterial agents, particularly to address the growing issue of antibacterial resistance . Natural pyrrole derivatives, such as calcimycin, function as ionophores and exhibit potent efficacy against Gram-positive bacteria by facilitating the transport of cations like calcium across cell membranes . The reactive formyl group on the pyrrole ring of this compound serves as a key handle for further chemical modifications, enabling researchers to design and synthesize novel compounds for investigating structure-activity relationships and mechanisms of action against resistant pathogens .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-formylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-11-2-1-7-13(11)10-5-3-9(4-6-10)12(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXYMXAQOPCVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281271
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149323-68-2
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149323-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(2-formyl-1H-pyrrol-1-yl)benzoic acid" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, beginning with the construction of the N-aryl pyrrole core via the Paal-Knorr reaction, followed by regioselective formylation using the Vilsmeier-Haack reaction. Each step is discussed with mechanistic insight and practical considerations. Furthermore, a complete guide to the analytical characterization of the final product is presented, including detailed protocols and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This document serves as a self-contained resource for chemists requiring a reliable method to prepare and validate this important chemical intermediate.

Introduction: Significance of the Pyrrole Scaffold

Pyrrole is a fundamental five-membered aromatic nitrogen-containing heterocycle that constitutes the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are of immense interest in drug development due to their wide spectrum of biological activities, which include anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1]

The specific molecule, this compound, is a bifunctional synthetic intermediate of significant value. It incorporates three key features:

  • An N-substituted pyrrole ring , a common pharmacophore.

  • A benzoic acid moiety , which allows for amide bond formation, esterification, or serves as a bioisostere for other functional groups.

  • A formyl group (aldehyde) at the C2 position of the pyrrole, which is highly versatile for further chemical transformations such as reductive amination, oxidation, or the formation of imines and hydrazones.[2][3]

This unique combination makes it an ideal scaffold for building complex molecules and generating libraries of compounds for high-throughput screening in drug discovery programs.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached in two primary stages: formation of the N-aryl pyrrole ring, followed by the introduction of the formyl group.

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// Edges target -> step2 [label=" C-C bond disconnection"]; step2 -> intermediate; intermediate -> step1 [label=" C-N bond disconnection"]; step1 -> start1; step1 -> start2; }

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous because the electron-donating nature of the pyrrole ring activates it towards electrophilic substitution, making the final formylation step efficient and regioselective.[4] The starting materials, 4-aminobenzoic acid and a 1,4-dicarbonyl surrogate, are readily available and cost-effective.

Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

The formation of the N-substituted pyrrole ring is achieved via the Paal-Knorr synthesis or its variant, the Clauson-Kaas reaction.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] In this protocol, we utilize 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succinaldehyde.

Reaction: 4-aminobenzoic acid + 2,5-dimethoxytetrahydrofuran → 4-(1H-pyrrol-1-yl)benzoic acid

Causality Behind Experimental Choices:

  • Reagent: 2,5-dimethoxytetrahydrofuran is preferred over succinaldehyde itself, which is prone to polymerization. Under acidic conditions, it hydrolyzes in situ to form the required 1,4-dicarbonyl intermediate.[9]

  • Catalyst & Solvent: Glacial acetic acid serves as both the solvent and the acid catalyst. It effectively facilitates both the hydrolysis of the furan derivative and the subsequent condensation and cyclization steps.[10] While various catalysts like ZrOCl₂·8H₂O or FeCl₃ in water offer greener alternatives, the classical acetic acid method is robust and high-yielding for this specific substrate.[1][10][11]

Experimental Protocol: Acetic Acid-Catalyzed Synthesis [10]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 5-10 mL per mmol of amine) and stir until the amine is fully dissolved.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-water (approx. 10x the volume of acetic acid used). This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(1H-pyrrol-1-yl)benzoic acid as a white or off-white solid.

Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzoic acid

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][14]

Reaction: 4-(1H-pyrrol-1-yl)benzoic acid + DMF/POCl₃ → this compound

Causality Behind Experimental Choices:

  • Mechanism and Regioselectivity: The pyrrole ring is highly activated towards electrophilic attack. The substitution occurs preferentially at the C2 (alpha) position due to the superior stabilization of the cationic intermediate (Wheland intermediate) compared to attack at the C3 (beta) position.[4]

  • Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as a dehydrating agent to activate the DMF, forming the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[12][14]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C) to ensure controlled formation and prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation [14][15]

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (used in excess, acting as solvent and reagent). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (approx. 1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Substrate Addition: Dissolve the 4-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture back down to 0 °C. Carefully and slowly add a pre-chilled aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the iminium intermediate and neutralize the acid. This step is highly exothermic.

  • Isolation: The product often precipitates upon hydrolysis and neutralization. If not, the aqueous mixture can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The product has limited solubility in many organic solvents, so precipitation is the preferred isolation method.

  • Purification: Collect the crude solid by vacuum filtration. Wash with cold water and then a small amount of cold ethanol or diethyl ether. Further purification can be achieved by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

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// Edges synthesis -> purification; purification -> analysis; analysis -> {nmr, ir, ms, mp} [style=dashed]; {nmr, ir, ms, mp} -> product; }

Caption: Post-synthesis characterization workflow.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉NO₃[16][17]
Molecular Weight 215.20 g/mol [16]
Appearance Solid[16]
CAS Number 149323-68-2[18]
InChIKey GUXYMXAQOPCVLS-UHFFFAOYSA-N[16]
Spectroscopic Data Interpretation

4.2.1 ¹H NMR Spectroscopy

¹H NMR is the most powerful tool for confirming the structure. The spectrum should be recorded in a solvent like DMSO-d₆, where the acidic proton is observable.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 13.5broad singlet1HCarboxylic Acid (-COOH )
~9.5 - 9.6singlet1HAldehyde (-CH O)
~8.0 - 8.2doublet2HAromatic (protons ortho to -COOH)
~7.5 - 7.7doublet2HAromatic (protons meta to -COOH)
~7.2 - 7.4triplet1HPyrrole (H5)
~7.0 - 7.1doublet1HPyrrole (H3)
~6.3 - 6.4triplet1HPyrrole (H4)

Note: Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency.

4.2.2 ¹³C NMR Spectroscopy

¹³C NMR complements the proton data, confirming the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~179 - 181Aldehyde Carbonyl (C =O)
~166 - 168Carboxylic Acid Carbonyl (C =O)
~141 - 143Aromatic C (ipso- to pyrrole)
~132 - 134Aromatic C (ipso- to -COOH)
~131 - 132Pyrrole C2
~130 - 131Aromatic CH (ortho to -COOH)
~125 - 127Pyrrole C5
~124 - 125Aromatic CH (meta to -COOH)
~118 - 120Pyrrole C3
~110 - 112Pyrrole C4

4.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700 - 1720C=O stretch (aldehyde)Aldehyde
~1670 - 1690C=O stretch (acid dimer)Carboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1300C-N stretchN-Aryl

Rationale: The presence of two distinct carbonyl stretching bands, along with the very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer, provides strong evidence for the successful synthesis.[19][20]

4.2.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected.

ModeExpected m/zIon Species
ESI (+)216.06[M+H]⁺
ESI (-)214.05[M-H]⁻

Rationale: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing an exact mass measurement that matches the theoretical value for C₁₂H₉NO₃.[21][22]

Conclusion

This guide has outlined a reliable and well-documented synthetic route for this compound. The two-step process, involving a Paal-Knorr type reaction followed by Vilsmeier-Haack formylation, is efficient and scalable. The detailed characterization protocols provide a robust framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. By understanding the mechanistic principles behind each step, researchers can troubleshoot and adapt these procedures as needed for the synthesis of related analogues.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Supporting Information. General procedure for the synthesis of carboxylic acids. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Journal of Applicable Chemistry. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • National Institutes of Health (NIH). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • National Institutes of Health (NIH). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. [Link]

  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived heterocyclics. [Link]

  • Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • PubChem. This compound. [Link]

  • LabSolutions. This compound. [Link]

  • PubMed. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H and C=O stretching vibrations. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

  • National Institutes of Health (NIH). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • ResearchGate. Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. [Link]

  • PubChem. Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • PubMed. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting a compound's behavior in biological systems, guiding formulation development, and ultimately determining its potential as a therapeutic agent.[1][2] This document synthesizes known data, predictive insights, and established experimental protocols to offer a thorough resource for professionals in the field.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from initial synthesis to clinical application is profoundly influenced by its physicochemical properties.[1] These characteristics, including solubility, acidity (pKa), and melting point, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A delicate balance of these properties is often required to achieve optimal therapeutic efficacy and safety.[1] For instance, adequate aqueous solubility is essential for systemic absorption, while appropriate lipophilicity is necessary for membrane permeability.[1] Therefore, a comprehensive understanding of the physicochemical landscape of a potential drug candidate like this compound is a foundational element of rational drug design.[3][4]

Molecular Structure and Core Properties

This compound is a bifunctional molecule that incorporates a pyrrole-2-carboxaldehyde moiety linked to a benzoic acid scaffold. This unique combination of a heterocyclic aldehyde and an aromatic carboxylic acid bestows upon it a distinct set of chemical and physical attributes.

PropertyValueSource
Molecular Formula C₁₂H₉NO₃[5]
Molecular Weight 215.21 g/mol [6]
Appearance Solid (predicted)[5]
SMILES String O=Cc1ccccn1c2ccc(cc2)C(=O)O[5]
InChI Key GUXYMXAQOPCVLS-UHFFFAOYSA-N[5]

Predicted Physicochemical Parameters

Due to the limited availability of direct experimental data for this compound, the following parameters have been estimated using well-established computational models and by comparison with structurally similar compounds. It is crucial to note that these are predicted values and should be confirmed by experimental determination.

ParameterPredicted ValueRationale and Methodology
Melting Point (°C) 220-240The melting point is influenced by molecular weight and intermolecular forces.[7] The presence of a carboxylic acid allows for strong hydrogen bonding, and the overall planar structure facilitates efficient crystal packing, suggesting a relatively high melting point. For comparison, 4-formylbenzoic acid has a melting point of 256 °C.
Boiling Point (°C) > 400Due to the high melting point and strong intermolecular forces, the boiling point is expected to be significantly high, likely leading to decomposition before boiling under atmospheric pressure.
Aqueous Solubility Poorly solubleThe molecule possesses both polar (carboxylic acid, aldehyde) and non-polar (aromatic rings) regions. The significant non-polar surface area is likely to dominate, leading to low solubility in water. The solubility is expected to increase in alkaline solutions due to the deprotonation of the carboxylic acid.
pKa 4.0 - 5.0The primary acidic proton is that of the carboxylic acid. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the pyrrole-2-carboxaldehyde substituent may slightly increase the acidity (lower the pKa) of the carboxylic acid.
LogP 2.5 - 3.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of two aromatic rings suggests a significant degree of lipophilicity, which is important for membrane permeability but can also contribute to poor aqueous solubility.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind each experimental choice is provided to ensure a thorough understanding of the process.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[8] A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[8]

Experimental Protocol (Capillary Method):

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's bioavailability.[1] The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Protocol (Shake-Flask Method):

  • Solution Preparation: Prepare a series of buffered aqueous solutions at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution in separate flasks.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Separation: After equilibration, allow the solutions to stand, and then filter or centrifuge to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

G cluster_solubility Aqueous Solubility Workflow A Prepare Buffer Solutions (various pH) B Add Excess Compound A->B C Equilibrate (Shake at constant T) B->C D Separate Solid (Filter/Centrifuge) C->D E Analyze Supernatant (HPLC-UV) D->E F Determine Concentration E->F

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.[2] Potentiometric titration is a classic and reliable method for pKa determination.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa Determination.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and benzene rings, as well as the aldehyde and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 12-13 ppm. This signal may be exchangeable with D₂O.

  • Aldehyde Proton (-CHO): A singlet is anticipated in the region of 9-10 ppm.

  • Aromatic Protons (Benzene Ring): The protons on the para-substituted benzene ring will likely appear as two doublets in the aromatic region (7-8.5 ppm), characteristic of an AA'BB' spin system.

  • Pyrrole Protons: The three protons on the pyrrole ring are expected to appear as multiplets in the range of 6-7.5 ppm. The proton adjacent to the aldehyde group will be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Carbonyl Carbons: Two distinct signals are expected for the carboxylic acid and aldehyde carbonyl carbons, both at highly downfield chemical shifts (typically >160 ppm).

  • Aromatic and Pyrrole Carbons: The carbon atoms of the benzene and pyrrole rings are expected to resonate in the range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1300-1350 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.21 m/z).

  • Fragmentation: Common fragmentation patterns may include the loss of the formyl group (-CHO), the carboxylic acid group (-COOH), and cleavage of the bond between the two rings.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule with significant potential in drug discovery. While experimental data is limited, this guide offers a robust framework for its characterization, including predicted values for essential parameters and detailed protocols for their experimental determination. A thorough understanding and experimental validation of these properties are critical next steps in advancing the development of this and related compounds as potential therapeutic agents.

References

  • Supporting Information for a scientific article.
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4-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS number 149323-68-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 149323-68-2)

This guide provides a comprehensive technical overview of this compound, a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical characteristics, provide a robust synthetic pathway with detailed experimental protocols, and explore its potential applications grounded in the established reactivity of its constituent moieties.

Introduction: A Molecule of Untapped Potential

This compound belongs to the class of N-arylpyrroles, a scaffold that is a cornerstone in the development of novel therapeutics and functional materials.[1][2][3][4] The structure uniquely combines three key features: a pyrrole ring, an aldehyde group, and a benzoic acid moiety. This trifecta of functionalities imparts a versatile chemical reactivity, making it an attractive building block for creating more complex molecular architectures.

The pyrrole core is a privileged scaffold in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents.[4] The aldehyde at the 2-position of the pyrrole is a crucial functional handle for a wide array of chemical transformations, essential for constructing polypyrrolic structures like porphyrins or for derivatization in drug discovery programs.[5][6][7][8] Finally, the benzoic acid group provides a site for amide bond formation, esterification, or for modulating physicochemical properties such as solubility and crystallinity. The strategic placement of these groups makes this molecule a compelling subject for in-depth study.

Physicochemical & Structural Characteristics

A summary of the key properties for this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 149323-68-2[9][10][11][12]
Molecular Formula C₁₂H₉NO₃[9][10][13]
Molecular Weight 215.20 g/mol
Appearance Solid (form not specified)
Storage Store in closed vessels, refrigerated (2-8°C)[9][10]
SMILES O=Cc1ccccn1c2ccc(cc2)C(=O)O[13]
InChI Key GUXYMXAQOPCVLS-UHFFFAOYSA-N[13]

Below is a diagram representing the chemical structure of the title compound.

Caption: Chemical structure of this compound.

Synthetic & Purification Workflow

The synthesis of this compound is most logically achieved via a two-step process. First, the N-aryl pyrrole core is constructed, followed by the introduction of the formyl group onto the electron-rich pyrrole ring.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

The formation of the N-substituted pyrrole ring is efficiently accomplished using the Paal-Knorr synthesis.[14][15][16] This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), and a primary amine, 4-aminobenzoic acid.

Protocol 1: Paal-Knorr Pyrrole Synthesis

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in 100 mL of glacial acetic acid.

  • Reaction Initiation: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (10.6 mL, 80.2 mmol) dropwise over 10 minutes.

  • Thermal Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Workup & Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Precipitation & Filtration: The product, 4-(1H-pyrrol-1-yl)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The expected product is an off-white to tan solid. The melting point for this intermediate is reported as 286-289 °C.

Step 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic rings.[17][18][19] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich α-position (C2) of the N-substituted pyrrole ring.[19][20][21]

Protocol 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (50 mL). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (8.3 mL, 89.0 mmol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the dried 4-(1H-pyrrol-1-yl)benzoic acid (11.0 g, 58.7 mmol) from Step 1 in anhydrous DMF (50 mL). Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding a cold aqueous solution of sodium acetate (30 g in 150 mL of water). This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • pH Adjustment & Precipitation: Basify the mixture by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is approximately 8-9. This will neutralize the acidic components and precipitate the sodium salt of the product. To precipitate the final acid product, carefully re-acidify the solution to pH 3-4 with 2M HCl.

  • Filtration & Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

  • Drying: Dry the purified product under vacuum at 60-70°C.

The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation amine 4-Aminobenzoic Acid reaction1 Reflux in Acetic Acid amine->reaction1 dicarbonyl 2,5-Dimethoxytetrahydrofuran dicarbonyl->reaction1 vilsmeier_reagents POCl3 + DMF reaction2 Formylation at 60°C vilsmeier_reagents->reaction2 workup1 Aqueous Workup & Precipitation reaction1->workup1 intermediate Intermediate: 4-(1H-pyrrol-1-yl)benzoic acid workup1->intermediate intermediate->reaction2 workup2 Hydrolysis & pH Adjustment reaction2->workup2 final_product Final Product: This compound workup2->final_product

Caption: Two-step synthesis workflow for the target compound.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Below are the expected results for this compound.

TechniqueExpected Observations
¹H NMR - Aldehyde proton (-CHO): Singlet, δ ≈ 9.5-9.7 ppm. - Benzoic acid protons: Two doublets (AA'BB' system), δ ≈ 7.5-8.2 ppm. - Pyrrole protons: Three distinct signals (triplet or multiplet), δ ≈ 6.2-7.2 ppm. - Carboxylic acid proton (-COOH): Broad singlet, δ > 12 ppm (may not be observed depending on solvent and concentration).[22][23]
¹³C NMR - Aldehyde carbonyl: δ ≈ 180-185 ppm. - Carboxylic acid carbonyl: δ ≈ 165-170 ppm. - Aromatic & Pyrrole carbons: Multiple signals in the range of δ ≈ 110-145 ppm.[22][23]
IR Spectroscopy - C=O stretch (aldehyde): Strong absorption around 1660-1680 cm⁻¹. - C=O stretch (carboxylic acid): Strong, broad absorption around 1680-1710 cm⁻¹. - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C-H stretch (aromatic/pyrrole): Around 3100 cm⁻¹.
Mass Spec. (ESI-) - [M-H]⁻: Expected at m/z ≈ 214.05.

Potential Applications in Drug Discovery & Materials Science

The structural motifs within this compound suggest significant potential in several research domains, particularly in drug discovery.

Scaffold for Novel Antimicrobial Agents

N-aryl pyrrole derivatives have demonstrated promising activity as bacterial RNA polymerase inhibitors and broad-spectrum antimicrobial agents.[1][2][3] The core structure of the title compound is highly analogous to scaffolds investigated for activity against ESKAPE pathogens and Mycobacterium tuberculosis.[2][24][25][26] The aldehyde can be derivatized into Schiff bases or other functional groups to modulate activity, while the benzoic acid can be converted to amides or esters to improve pharmacokinetic properties.

G core 4-(2-formyl-1H-pyrrol-1-yl) benzoic acid aldehyde_path Aldehyde (-CHO) Derivatization core->aldehyde_path acid_path Carboxylic Acid (-COOH) Derivatization core->acid_path schiff_base Schiff Bases, Hydrazones aldehyde_path->schiff_base reductive_amination Amines aldehyde_path->reductive_amination amides Amides, Peptides acid_path->amides esters Esters (Prodrugs) acid_path->esters target Potential Biological Targets (e.g., Bacterial RNAP, DHFR, Enoyl-ACP Reductase) schiff_base->target reductive_amination->target amides->target esters->target

Caption: Derivatization potential for drug discovery applications.

Building Block for Enzyme Inhibitors

Derivatives of 4-(pyrrol-1-yl)benzoic acid have been investigated as inhibitors of enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase, which are validated targets for antibacterial and antitubercular drugs.[24][25] The title compound serves as a direct precursor for synthesizing libraries of potential inhibitors for screening against these and other clinically relevant enzymes.

Component in Advanced Materials

The conjugated system of the N-aryl pyrrole, combined with the reactive aldehyde and carboxylic acid groups, makes this molecule a candidate for the synthesis of novel polymers, dyes, or for modifying surfaces. For instance, it has been cited in patents related to the modification of nanostructured carbon matrices for use in biosensors.[10]

Safety & Handling

As a research chemical, this compound should be handled by qualified personnel familiar with standard laboratory safety procedures.[27][28]

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.[9]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Refrigeration is recommended.[9][29]

  • Toxicology: No specific toxicological data is available. Treat as a potentially hazardous chemical. Avoid contact with skin and eyes.[9][30]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile chemical building block with significant, largely untapped potential. Its synthesis is achievable through well-established organic reactions, and its trifunctional nature opens numerous avenues for derivatization. For researchers in drug discovery, it represents a promising scaffold for developing novel antimicrobial agents and enzyme inhibitors. In materials science, it offers opportunities for creating new functional materials. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable molecule into their research and development programs.

References

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  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... ResearchGate. Available at: [Link]

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  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health. Available at: [Link]

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  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

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  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. ResearchGate. Available at: [Link]

  • Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. PubMed. Available at: [Link]

  • Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. PubMed. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by references to authoritative sources.

Introduction

This compound (molecular formula C₁₂H₉NO₃, molecular weight 215.20 g/mol ) is a bifunctional organic compound that incorporates a pyrrole-2-carboxaldehyde moiety attached to a benzoic acid framework.[1] This unique combination of a reactive aldehyde, an aromatic carboxylic acid, and a heterocyclic pyrrole ring makes it a versatile building block in the synthesis of more complex molecules with potential applications in pharmacology and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

This guide will detail the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the molecular structure, which features three distinct regions: the 1,4-disubstituted benzene ring, the N-substituted pyrrole ring, and the formyl (aldehyde) and carboxylic acid functional groups. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Correlation of Spectroscopic Techniques with Structural Information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and pyrrole rings, as well as the aldehyde and carboxylic acid protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid (-COOH)
~9.5Singlet1HAldehyde (-CHO)
~8.1Doublet2HAromatic (protons ortho to -COOH)
~7.6Doublet2HAromatic (protons meta to -COOH)
~7.2Doublet of doublets1HPyrrole H5
~7.0Doublet of doublets1HPyrrole H3
~6.3Doublet of doublets1HPyrrole H4

Interpretation:

  • The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding.

  • The aldehyde proton will be a sharp singlet, also in the downfield region (~9.5 ppm), due to the deshielding effect of the carbonyl group.

  • The protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield (~8.1 ppm) than those meta to it (~7.6 ppm).

  • The pyrrole protons will exhibit a more complex splitting pattern. H5, being adjacent to the electron-withdrawing aldehyde group, will be the most downfield of the three. The coupling between H3-H4 and H4-H5 will result in doublet of doublets for each proton.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~180Aldehyde Carbonyl (C=O)
~167Carboxylic Acid Carbonyl (C=O)
~142Aromatic C (ipso to pyrrole)
~135Aromatic C (ipso to -COOH)
~131Aromatic CH (ortho to -COOH)
~130Pyrrole C2
~126Aromatic CH (meta to -COOH)
~125Pyrrole C5
~118Pyrrole C3
~110Pyrrole C4

Interpretation:

  • The two carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals.

  • The aromatic and pyrrole carbons will appear in the region of 110-145 ppm. The quaternary (ipso) carbons will generally have weaker signals than the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3100MediumC-H stretch (aromatic and pyrrole)
~1700StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (aldehyde)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1300MediumC-N stretch
~1250MediumC-O stretch (carboxylic acid)
~900MediumO-H bend (out-of-plane, carboxylic acid dimer)
~840StrongC-H bend (out-of-plane, 1,4-disubstituted benzene)

Interpretation:

  • The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer form in the solid state.[2]

  • Two distinct, strong C=O stretching bands are expected: one for the carboxylic acid and one for the aldehyde. These may overlap to form a broad, intense peak.

  • The presence of aromatic and pyrrole C-H and C=C stretching bands will confirm the heterocyclic and aromatic nature of the molecule.

  • A strong band around 840 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain an accurate mass measurement.

Predicted Mass Spectrum
m/zIon
216.0655[M+H]⁺ (protonated molecule)
238.0475[M+Na]⁺ (sodium adduct)
214.0509[M-H]⁻ (deprotonated molecule)

Interpretation:

  • In positive ion mode , the most abundant ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 216.[1] A sodium adduct, [M+Na]⁺, at m/z 238 is also likely to be observed.

  • In negative ion mode , the deprotonated molecule, [M-H]⁻, at m/z 214 will be the base peak, due to the acidic nature of the carboxylic acid group.[1]

  • High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, which can be used to confirm the elemental formula (C₁₂H₉NO₃).

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on the analysis of its constituent functional groups and comparison with related molecules, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the advancement of research and development in fields that utilize this versatile chemical building block.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

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solubility and stability of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Intended for researchers, medicinal chemists, and formulation scientists, this document outlines both the theoretical considerations and detailed experimental protocols necessary for a thorough assessment. We delve into the methodologies for determining kinetic and thermodynamic solubility, essential for early and late-stage drug development, respectively. Furthermore, a systematic approach to forced degradation studies is presented, conforming to the principles outlined by the International Council for Harmonisation (ICH) to elucidate degradation pathways and establish a stability-indicating analytical method. The insights derived from these studies are critical for guiding formulation design, defining storage conditions, and ensuring the overall quality and efficacy of potential drug candidates.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a pyrrole-2-carboxaldehyde moiety linked to a benzoic acid via a nitrogen-aryl bond. Its empirical formula is C₁₂H₉NO₃ with a molecular weight of 215.20 g/mol .[1] The unique arrangement of its functional groups—a heterocyclic aldehyde and an aromatic carboxylic acid—makes it a valuable building block in medicinal chemistry and materials science.[2][3] The pyrrole ring is a common scaffold in biologically active compounds, while the formyl and carboxylic acid groups offer versatile handles for further chemical modification.[3]

A comprehensive understanding of this molecule's physicochemical properties, particularly its solubility and stability, is paramount for its successful application. Poor solubility can hinder biological testing and lead to poor bioavailability, while chemical instability can compromise product shelf-life and safety.[4][5] This guide provides the necessary protocols to proactively assess these critical parameters.

Core Physicochemical Properties

A summary of the fundamental properties of the target compound is essential before commencing experimental work.

PropertyValueSource
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.20 g/mol
Physical Form Solid
SMILES String OC(=O)c1ccc(cc1)-n2cccc2C=O
InChI Key GUXYMXAQOPCVLS-UHFFFAOYSA-N

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. The presence of a carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. At pH values below its pKa, the molecule will be in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble carboxylate salt. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration DMSO stock. It is a high-throughput assay ideal for early drug discovery to quickly flag compounds with potential solubility liabilities.[4][6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[7]

  • Sample Preparation: In a 96-well microplate, add 2 µL of the 10 mM DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at 850 rpm for 2 hours at room temperature (25°C).[8] This allows the solution to reach a state of transient equilibrium.

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen, 0.45 µm) by centrifugation to separate any precipitated compound from the supernatant.[6]

  • Quantification (LC-MS/MS):

    • Prepare a calibration curve by diluting the 10 mM DMSO stock into a 50:50 acetonitrile:water mixture.

    • Analyze the filtered supernatant from step 4 using a validated LC-MS/MS method.

    • The concentration is determined by comparing the analyte peak area to the calibration curve. The result is the kinetic solubility in µM.

Thermodynamic Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is considered the "gold standard" and is crucial for lead optimization and formulation development.[9][10] This method uses the solid compound directly, eliminating the influence of the initial solvent (DMSO).

  • Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[9]

  • Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[9] Prepare in duplicate.

  • Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Agitate at 700 rpm for 24 hours at a controlled temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.[9][11]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Supernatant Collection: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Filter it through a 0.22 µm syringe filter.

  • Quantification (HPLC-UV):

    • Prepare a calibration curve using the compound dissolved in a suitable organic solvent (e.g., acetonitrile).

    • Analyze the filtered supernatant by HPLC-UV. The analytical method should be capable of resolving the parent compound from any potential impurities.[11]

    • Calculate the concentration in µg/mL or µM based on the calibration curve.

Data Presentation and Interpretation

Solubility data should be clearly tabulated to allow for easy comparison.

Assay TypeBuffer SystemIncubation TimeTemperatureSolubility (µM)
KineticPBS, pH 7.42 hours25°C[Experimental Value]
ThermodynamicPBS, pH 7.424 hours25°C[Experimental Value]
ThermodynamicSGF, pH 1.224 hours37°C[Experimental Value]
ThermodynamicFaSSIF**, pH 6.524 hours37°C[Experimental Value]
Simulated Gastric Fluid
**Fasted State Simulated Intestinal Fluid

Chemical Stability Profiling (Forced Degradation)

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[5][12] The study involves subjecting the compound to conditions more severe than accelerated stability testing.[13]

Overall Experimental Workflow

The workflow for a forced degradation study is a systematic process involving stress application followed by comprehensive analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Apply Stress Thermal Thermal (80°C, Solid & Solution) Stock->Thermal Apply Stress Photo Photolytic (ICH Q1B Light Source) Stock->Photo Apply Stress Control Unstressed Control Stock->Control Apply Stress HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Control->HPLC Analyze Samples LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Characterize Peaks MassBalance Assess Mass Balance LCMS->MassBalance Confirm Structures G Start Define Method Goals (Separate API & Degradants) Scouting Column & Mobile Phase Scouting (e.g., C18, C8; ACN, MeOH) Start->Scouting Optimization Gradient & Flow Rate Optimization Scouting->Optimization Analysis Analyze Stressed Samples (Pool of all conditions) Optimization->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Evaluation->Optimization Resolution < 1.5 Validation Method Validation (ICH Q2(R1)) Evaluation->Validation Resolution > 1.5

Caption: Workflow for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

Data Analysis and Interpretation

The results from the forced degradation study should be summarized in a table. The analysis should focus on percent degradation, the formation of major degradants, and mass balance. Mass balance confirms that the decrease in API concentration is accounted for by the sum of the degradants formed.

[14]| Stress Condition | Duration | % API Remaining | Major Degradant 1 (RT) | Major Degradant 2 (RT) | Mass Balance (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Control | 5 days | 99.8 | N/A | N/A | 100.1 | | 0.1 M HCl, 60°C | 5 days | [Value] | [Value] | [Value] | [Value] | | 0.1 M NaOH, 60°C | 5 days | [Value] | [Value] | [Value] | [Value] | | 3% H₂O₂, RT | 5 days | [Value] | [Value] | [Value] | [Value] | | Thermal (80°C) | 5 days | [Value] | [Value] | [Value] | [Value] | | Photolytic (ICH Q1B) | - | [Value] | [Value] | [Value] | [Value] |

Predicted Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated. Identifying these potential products with LC-MS helps in building a comprehensive stability profile.

[14]1. Oxidation: The aldehyde functional group is susceptible to oxidation, especially under oxidative stress (H₂O₂), to form the corresponding dicarboxylic acid, 4-(2-carboxy-1H-pyrrol-1-yl)benzoic acid. 2. Hydrolysis: While the N-aryl bond is generally robust, extreme acidic or basic conditions coupled with high temperature could potentially lead to its cleavage, yielding 4-aminobenzoic acid and pyrrole-2-carboxaldehyde. 3. Photodegradation: Aromatic and conjugated systems can be sensitive to light. P[14]hotolytic stress may induce polymerization or complex rearrangements of the pyrrole ring, often leading to discoloration.

Caption: Potential chemical degradation pathways for the target molecule.

Summary and Recommendations

This guide provides a robust framework for evaluating the .

  • Solubility: The compound is expected to have low intrinsic aqueous solubility but should exhibit significantly higher solubility in alkaline conditions (pH > pKa) due to the carboxylic acid group. Kinetic assays are suitable for initial screening, while thermodynamic assays provide definitive data for formulation.

  • Stability: The primary liability is likely the aldehyde group, which is prone to oxidation. The compound may also show sensitivity to strong bases and potentially to light. Forced degradation studies are essential to confirm these liabilities and identify the specific degradants.

Recommendations for Handling and Storage:

  • Store the solid material in a cool, dry place, protected from light.

  • For solutions, use buffered systems and consider the addition of antioxidants if oxidative degradation is confirmed to be a significant pathway.

  • Avoid exposure to high temperatures and extreme pH conditions for prolonged periods.

By systematically applying the protocols detailed herein, researchers can generate a comprehensive data package to support the advancement of this compound in drug discovery and development pipelines.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubMed. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

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Unlocking the Therapeutic Promise of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity.[1] From the pigments of life, heme and chlorophyll, to a multitude of approved pharmaceuticals, the versatility of the pyrrole ring is undisputed.[1] This guide focuses on a specific, yet largely unexplored, derivative: 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid . While direct biological data on this compound is nascent, its structural features—a pyrrole-2-carboxaldehyde linked to a benzoic acid moiety—suggest a rich potential for therapeutic innovation.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a strategic roadmap for investigating the medicinal chemistry applications of this promising molecule. We will delve into its synthesis, hypothesize its biological targets based on established structure-activity relationships (SAR) of analogous compounds, and provide detailed, actionable protocols for its evaluation as a potential therapeutic agent.

I. Molecular Architecture and Synthetic Strategy

The structure of this compound combines three key pharmacophoric elements: a pyrrole ring, a reactive aldehyde (formyl group), and a benzoic acid. This unique combination offers multiple points for interaction with biological targets and for synthetic modification to optimize activity and pharmacokinetic properties.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound is through the Paal-Knorr pyrrole synthesis, a classic and reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds.[2][3][4][5][6] The synthesis can be envisioned in two main stages: the formation of the pyrrole ring and the subsequent hydrolysis of an ester to the desired carboxylic acid.

A potential starting point is the reaction of a 1,4-dicarbonyl compound with 4-aminobenzoic acid or its ester derivative. For instance, reaction with 2,5-dimethoxytetrahydrofuran in an acidic medium provides a straightforward route to the N-substituted pyrrole.[7][8]

Below is a proposed synthetic workflow:

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Saponification 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Ethyl 4-(1H-pyrrol-1-yl)benzoate Ethyl 4-(1H-pyrrol-1-yl)benzoate 2,5-Dimethoxytetrahydrofuran->Ethyl 4-(1H-pyrrol-1-yl)benzoate Glacial Acetic Acid, Reflux Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate->Ethyl 4-(1H-pyrrol-1-yl)benzoate Ethyl 4-(1H-pyrrol-1-yl)benzoate_2 Ethyl 4-(1H-pyrrol-1-yl)benzoate Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate Ethyl 4-(1H-pyrrol-1-yl)benzoate_2->Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate POCl3, DMF Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate_2 Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate This compound This compound Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate_2->this compound 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Proposed synthesis of this compound.

II. Hypothesized Medicinal Chemistry Applications

The structural motifs present in this compound suggest several promising avenues for investigation in medicinal chemistry. The following sections outline these potential applications, drawing parallels with structurally related compounds.

A. Anticancer Activity

The pyrrole scaffold is a cornerstone in the development of anticancer agents.[9][10][11] Pyrrole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10][12]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: The planar aromatic structure of the pyrrole and benzene rings may allow for insertion into the ATP-binding pockets of various kinases. Pyrrole derivatives have been reported as inhibitors of key signaling kinases such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[12] The benzoic acid moiety could form critical hydrogen bonds with hinge region residues, while the pyrrole-2-carboxaldehyde could engage in additional interactions.

  • Enzyme Inhibition in Metabolic Pathways: Certain pyrrole derivatives have demonstrated inhibitory activity against enzymes of the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[13] These enzymes are often upregulated in cancer cells to support rapid proliferation.

cluster_0 Potential Anticancer Mechanisms This compound This compound Kinase Inhibition (EGFR, VEGFR) Kinase Inhibition (EGFR, VEGFR) This compound->Kinase Inhibition (EGFR, VEGFR) PPP Enzyme Inhibition (G6PD, 6PGD) PPP Enzyme Inhibition (G6PD, 6PGD) This compound->PPP Enzyme Inhibition (G6PD, 6PGD) Apoptosis Induction Apoptosis Induction Kinase Inhibition (EGFR, VEGFR)->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest PPP Enzyme Inhibition (G6PD, 6PGD)->Cell Cycle Arrest Inhibition of Tumor Growth Inhibition of Tumor Growth Apoptosis Induction->Inhibition of Tumor Growth Cell Cycle Arrest->Inhibition of Tumor Growth

Caption: Hypothesized anticancer mechanisms of action.

B. Antimicrobial Activity

The formyl group at the 2-position of the pyrrole ring is a key structural feature that can be readily converted into other functional groups, such as hydrazones. Hydrazone derivatives of similar aromatic aldehydes have shown potent antimicrobial activity against a range of pathogens, including drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.[14][15][16][17] The parent aldehyde itself may also possess intrinsic antimicrobial properties.

Hypothesized Mechanism of Action:

The antimicrobial activity could arise from the ability of the molecule to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.[17][18] The lipophilic nature of the pyrrole and benzene rings may facilitate passage through the bacterial cell wall, while the polar aldehyde and carboxylic acid groups could interact with key intracellular targets.

III. Experimental Protocols for Biological Evaluation

To validate the hypothesized therapeutic applications, a systematic and rigorous biological evaluation is essential. The following section provides detailed, step-by-step protocols for key experiments.

A. Evaluation of Anticancer Activity

1. Cell Viability Assay (MTT Assay)

This initial screening assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HUVEC).[8][19]

    • This compound (stock solution in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

    • 96-well plates.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Cell Cycle Analysis by Flow Cytometry

This assay determines if the compound induces cell cycle arrest.

  • Materials:

    • Cancer cell line of interest.

    • Test compound.

    • Propidium iodide (PI) staining solution.

    • RNase A.

    • Flow cytometer.

  • Protocol:

    • Treat cells with the IC50 concentration of the compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer. An accumulation of cells in a particular phase suggests cell cycle arrest.[8]

B. Evaluation of Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, and drug-resistant strains).

    • Test compound.

    • Mueller-Hinton broth (MHB).

    • 96-well microtiter plates.

  • Protocol:

    • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[14][15]

Workflow for Biological Evaluation

Start Start Synthesize & Purify Compound Synthesize & Purify Compound Start->Synthesize & Purify Compound Anticancer Screening Anticancer Screening Synthesize & Purify Compound->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Synthesize & Purify Compound->Antimicrobial Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis If Active Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies MIC Determination->Mechanism of Action Studies If Active Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A streamlined workflow for the biological evaluation of the target compound.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 48h
MCF-7Experimental Value
HCT-116Experimental Value
HUVECExperimental Value
DoxorubicinReference Value

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value
MRSAExperimental Value
CiprofloxacinReference Value

V. Conclusion and Future Directions

This compound represents a molecule of significant interest at the crossroads of several established pharmacophores. While its full potential is yet to be unlocked, the structural analogies to known bioactive compounds provide a strong rationale for its investigation as a novel anticancer and antimicrobial agent. The experimental framework provided in this guide offers a clear and robust path for elucidating its biological activities and mechanisms of action.

Future work should focus on lead optimization through synthetic modifications of the core structure. For instance, the formyl group can be derivatized to a variety of Schiff bases and hydrazones to explore new chemical space and enhance biological activity. The benzoic acid moiety can be esterified or converted to amides to modulate solubility and cell permeability. Through a systematic and iterative process of design, synthesis, and biological testing, the full therapeutic potential of this promising pyrrole derivative can be realized.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Alp, S., et al. (2024). Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Fesyk, O., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Semantic Scholar. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

  • Zhang, P., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available from: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available from: [Link]

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  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Available from: [Link]

  • Química Organica.org. Paal–Knorr synthesis of pyrrole. Available from: [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). ResearchGate. Available from: [Link]

  • Hu, Y-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... (2018). ResearchGate. Available from: [Link]

  • Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. Available from: [Link]

  • Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics. Available from: [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available from: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ResearchGate. Available from: [Link]

  • Yakan, H., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Archiv der Pharmazie. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available from: [Link]

  • Antimicrobial and Antibiofilm Activities of Highly Soluble Polypyrrole Combined with Benzoic Acid against Multidrug-Resistant Klebsiella pneumoniae. (2023). PMC. Available from: [Link]

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  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. (2014). Organic & Biomolecular Chemistry. Available from: [Link]

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The Advent and Evolution of N-Aryl-2-Formylpyrroles: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the discovery and historical evolution of N-aryl-2-formylpyrroles, a class of heterocyclic compounds that has garnered significant attention for its versatile applications in medicinal chemistry, materials science, and chemical synthesis. We will delve into the foundational synthetic strategies that enabled the initial creation of these molecules, tracing the progression from classical name reactions to contemporary, highly efficient catalytic methods. The narrative will elucidate the causal relationships behind key experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic landscape. This guide will further explore the mechanistic underpinnings of pivotal reactions, present detailed experimental protocols, and summarize the diverse applications of this important scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry and a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its biological significance.[3] The strategic functionalization of the pyrrole core, particularly with N-aryl and 2-formyl substituents, gives rise to a class of compounds with fine-tuned electronic and steric properties, leading to a broad spectrum of biological activities and material applications.[4][5][6] N-aryl-2-formylpyrroles serve as crucial intermediates in the synthesis of more complex molecules and have demonstrated potential as antimicrobial, anticancer, and antidiabetic agents.[4][7][8] This guide provides a comprehensive exploration of the discovery and synthetic evolution of this pivotal class of compounds.

Foundational Syntheses: The Genesis of N-Aryl-2-Formylpyrroles

The journey to synthesize N-aryl-2-formylpyrroles is intrinsically linked to two cornerstone reactions in heterocyclic chemistry: the Paal-Knorr synthesis for the formation of the pyrrole ring and the Vilsmeier-Haack reaction for the introduction of the formyl group.

The Paal-Knorr Pyrrole Synthesis: Constructing the N-Aryl Pyrrole Core

The late 19th century witnessed the independent reports by German chemists Carl Paal and Ludwig Knorr of a highly effective method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[9][10][11] This reaction, now famously known as the Paal-Knorr synthesis, involves the condensation of a 1,4-diketone with a primary amine or ammonia to furnish the corresponding pyrrole.[9][11] The use of an aniline derivative as the amine source provides a direct route to N-arylpyrroles.[5]

The mechanism of the Paal-Knorr synthesis was a subject of study for many years, with the currently accepted pathway involving the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.[10][11] The reaction is typically carried out under acidic conditions to facilitate the dehydration steps.[10]

Experimental Protocol: A Classical Paal-Knorr Synthesis of an N-Aryl-2,5-dimethylpyrrole [5]

  • To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired aniline derivative (1 equivalent).

  • A catalytic amount of a protic acid (e.g., hydrochloric acid, p-toluenesulfonic acid) is added to the reaction mixture.

  • The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography on silica gel to afford the pure N-aryl-2,5-dimethylpyrrole.

The Paal-Knorr synthesis, while foundational, can be limited by the availability of the starting 1,4-dicarbonyl compounds and sometimes requires harsh reaction conditions.[9] Nevertheless, its discovery was a watershed moment, providing a reliable and versatile method for constructing the pyrrole core that remains relevant in modern organic synthesis.

The Vilsmeier-Haack Reaction: Introducing the Formyl Group

With a robust method for constructing the N-arylpyrrole scaffold in hand, the next critical step was the introduction of a formyl group at the 2-position. The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack, proved to be an exceptionally effective tool for this purpose.[12][13] This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[13][14]

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[15] The electron-rich N-arylpyrrole then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 2-formylpyrrole.[15] The reaction is highly regioselective for the 2-position of the pyrrole ring due to the electron-donating nature of the nitrogen atom, which directs electrophilic attack to the adjacent carbon.[15][16]

Experimental Protocol: Vilsmeier-Haack Formylation of an N-Arylpyrrole [17]

  • In a flask under an inert atmosphere (e.g., nitrogen), N,N-dimethylformamide (DMF) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise to the cooled DMF with stirring.

  • The mixture is allowed to warm to room temperature and stirred for a short period to ensure the formation of the Vilsmeier reagent.

  • A solution of the N-arylpyrrole (1 equivalent) in DMF is then added to the reaction mixture.

  • The reaction is heated, typically to around 100 °C, for several hours.

  • After cooling, the reaction mixture is carefully poured into a stirred mixture of ice and a solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate and neutralize the acid.

  • The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the N-aryl-2-formylpyrrole.

The combination of the Paal-Knorr synthesis and the Vilsmeier-Haack reaction provided the first reliable and general route to N-aryl-2-formylpyrroles, paving the way for the exploration of their chemical and biological properties.

Modern Synthetic Methodologies: Efficiency and Diversity

While the classical methods remain valuable, the relentless pursuit of efficiency, milder reaction conditions, and greater substrate scope has led to the development of a plethora of modern synthetic strategies for accessing N-aryl-2-formylpyrroles.

Maillard-Type Reactions: A Bio-inspired Approach

Interestingly, 2-formylpyrroles are also found in nature, often arising from non-enzymatic Maillard reactions between amines and reducing sugars.[18][19][20] This observation has inspired the development of biomimetic synthetic approaches. For instance, a convergent synthesis of the 2-formylpyrrole spiroketal, pollenopyrroside A, was achieved through a Maillard-type condensation of an amine with a dihydropyranone.[21] These methods offer a green and often one-pot approach to this important class of compounds.[22]

Catalytic and Novel Cyclization Strategies

Recent years have seen a surge in the development of innovative catalytic systems and novel cyclization reactions for the synthesis of N-arylpyrroles. These include:

  • Copper-Catalyzed Cross-Coupling: N-arylation of electron-deficient pyrroles can be achieved through cross-coupling with arylboronic acids in the presence of copper(II) acetate.[23]

  • Iron-Catalyzed Cyclizations: Iron catalysts have been employed in formal [3+2] cyclodimerization reactions to produce N-arylpyrroles, offering a more environmentally benign alternative to other transition metals.[24]

  • Iodine-Mediated Synthesis from Pyridinium Salts: A novel approach involves the I₂-mediated reaction of pyridinium salts, which proceeds through a water-triggered ring opening and subsequent intramolecular nucleophilic addition to yield diversely substituted 2-formylpyrroles.[25][26] This method avoids the use of toxic reagents and harsh conditions.[25]

  • Tungsten-Catalyzed Synthesis: Low-valent tungsten species have been shown to catalyze the formation of N-aryl-tetraarylpyrroles from diarylacetylenes and aryl diazenes, providing access to highly substituted and π-conjugated materials.[6]

These modern methods have significantly expanded the toolkit available to synthetic chemists, enabling the preparation of a wider range of N-aryl-2-formylpyrrole derivatives with diverse substitution patterns.

Visualization of Synthetic Pathways

To provide a clearer understanding of the key synthetic transformations, the following diagrams illustrate the core concepts of the Paal-Knorr synthesis and the Vilsmeier-Haack reaction.

Paal_Knorr_Synthesis diketone 1,4-Diketone n_aryl_pyrrole N-Arylpyrrole diketone->n_aryl_pyrrole Condensation aniline Aniline (Ar-NH2) aniline->n_aryl_pyrrole acid_catalyst Acid Catalyst (H+) acid_catalyst->n_aryl_pyrrole

Caption: Paal-Knorr synthesis of an N-arylpyrrole.

Vilsmeier_Haack_Reaction n_aryl_pyrrole N-Arylpyrrole formyl_pyrrole N-Aryl-2-formylpyrrole n_aryl_pyrrole->formyl_pyrrole Electrophilic Substitution dmf DMF vilsmeier_reagent Vilsmeier Reagent ([ClCH=N(Me)2]+) dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent vilsmeier_reagent->formyl_pyrrole hydrolysis Hydrolysis (H2O) hydrolysis->formyl_pyrrole

Caption: Vilsmeier-Haack formylation of an N-arylpyrrole.

Applications in Research and Drug Development

The N-aryl-2-formylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile reactivity and biological activity.

Medicinal Chemistry
  • Antimicrobial Agents: N-arylpyrrole derivatives have been identified as promising antimicrobial scaffolds, with some compounds exhibiting potent activity against resistant bacterial strains like MRSA.[5]

  • Anticancer Activity: This class of compounds has been investigated for its antitumor properties, with certain derivatives showing moderate to potent activity against various cancer cell lines.[7]

  • Antidiabetic Agents: A novel series of N-arylpyrroles were discovered as agonists of GPR120, a receptor implicated in type II diabetes, highlighting their potential as hypoglycemic agents.[4]

  • Antimalarials: Pyrrolone derivatives, synthesized from N-aryl-2-formylpyrroles, have been explored as potential antimalarial agents.[17]

Materials Science

The extended π-systems and tunable electronic properties of N-aryl-2-formylpyrroles and their derivatives make them attractive building blocks for functional organic materials. They have been utilized as precursors for N-doped π-conjugated materials with potential applications in electronics and optoelectronics.[6]

Conclusion

The discovery and development of synthetic routes to N-aryl-2-formylpyrroles represent a significant chapter in the history of heterocyclic chemistry. From the foundational Paal-Knorr synthesis and Vilsmeier-Haack reaction to the array of modern catalytic methods, the ability to construct this versatile scaffold has continually evolved. This in-depth guide has traced this historical progression, providing a technical and logical framework for understanding the key synthetic transformations. The diverse applications of N-aryl-2-formylpyrroles in medicinal chemistry and materials science underscore their importance as a privileged structural motif. As synthetic methodologies continue to advance, we can anticipate the discovery of novel derivatives with enhanced properties and expanded applications, further solidifying the legacy of this remarkable class of compounds.

References

  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Retrieved from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(3), 289–306. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2018). Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives. Retrieved from [Link]

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A Theoretical Investigation of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. In the absence of extensive experimental and theoretical data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a robust computational workflow to elucidate its structural, electronic, and biological properties. By leveraging established theoretical methodologies applied to analogous compounds, we can predict the behavior of this molecule and guide future experimental work.

The core structure of this compound is a hybrid of two key pharmacophores: a pyrrole-2-carboxaldehyde moiety and a benzoic acid group. The pyrrole ring is a prevalent heterocycle in a multitude of biologically active compounds, including those with antibacterial, antifungal, and anticancer properties.[1] 2-Formylpyrroles, in particular, are known to arise from natural processes and exhibit interesting biological activities, including antioxidant and antiproliferative effects.[2] The benzoic acid moiety, on the other hand, is a common feature in drugs and can influence properties such as solubility, protein binding, and pharmacokinetic profiles. The combination of these two fragments in this compound suggests a high potential for interesting biological activity.

This guide will detail a multi-step theoretical approach, beginning with the fundamental quantum chemical characterization of the molecule and progressing to the prediction of its potential as a therapeutic agent.

Part 1: Molecular Modeling and Quantum Chemical Analysis

The initial step in the theoretical investigation of a novel compound is to understand its intrinsic properties at the molecular level. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose, providing a good balance between accuracy and computational cost.

Geometric Optimization and Structural Properties

A precise understanding of the three-dimensional structure of this compound is fundamental to understanding its function.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: The 2D structure of this compound will be sketched using a molecular editor and converted to a 3D structure.

  • Computational Method: Geometry optimization will be performed using DFT with the B3LYP functional and a 6-311++G(2d,2p) basis set. This level of theory has been shown to be effective for similar organic molecules.[3]

  • Solvation Model: To simulate a biological environment, the optimization will be conducted in the presence of a solvent, typically water, using the Polarizable Continuum Model (PCM).

  • Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Data Presentation: Predicted Structural Parameters

ParameterPredicted Value
Dihedral Angle (Pyrrole-Phenyl)Value to be calculated
C=O Bond Length (Formyl)Value to be calculated
C=O Bond Length (Carboxylic Acid)Value to be calculated
O-H Bond Length (Carboxylic Acid)Value to be calculated

This table will be populated with data from the DFT calculations.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and its ability to interact with biological targets.

Experimental Protocol: Electronic Property Calculation

  • Methodology: Using the optimized geometry, a single-point energy calculation will be performed at the same level of theory (B3LYP/6-311++G(2d,2p)).

  • Properties to be Calculated:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to understand charge distribution and intramolecular interactions.

Visualization: Proposed Theoretical Workflow

Theoretical_Workflow cluster_Quantum_Mechanics Quantum Mechanical Studies cluster_Biological_Prediction Biological Activity Prediction A Geometry Optimization (DFT: B3LYP/6-311++G(2d,2p)) B Frequency Analysis A->B C Electronic Properties (HOMO, LUMO, MEP, NBO) A->C D Spectroscopic Prediction (IR, NMR, UV-Vis) A->D E Molecular Docking (Identify Potential Targets) C->E Electronic & Structural Data F ADMET Prediction (Pharmacokinetics & Toxicity) E->F

Caption: A proposed workflow for the theoretical investigation of this compound.

Spectroscopic Characterization

Theoretical calculations can predict spectroscopic data, which can be invaluable for confirming the identity and purity of the synthesized compound.

Experimental Protocol: Spectroscopic Prediction

  • IR Spectroscopy: Vibrational frequencies will be calculated from the optimized geometry to predict the infrared spectrum. Key vibrational modes, such as the C=O stretches of the formyl and carboxylic acid groups, will be identified.

  • NMR Spectroscopy: Magnetic shielding tensors will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) will be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Part 2: Prediction of Biological Activity and Pharmacokinetics

Building upon the fundamental molecular properties, computational methods can be employed to predict the biological potential of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can help in identifying potential biological targets. Given the biological activities of similar compounds, potential targets could include bacterial enzymes or cancer-related proteins.[4][5]

Experimental Protocol: Molecular Docking

  • Target Selection: Based on the activities of related pyrrole and benzoic acid derivatives, a panel of potential protein targets will be selected (e.g., dihydrofolate reductase, enoyl-ACP reductase, carbonic anhydrases).[5][6]

  • Ligand and Receptor Preparation: The 3D structure of this compound will be prepared by assigning charges and protonation states. The crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) will be used to perform the docking simulations. The program will explore a multitude of possible binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-scoring poses will be visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Visualization: Ligand-Protein Interaction Diagram

Ligand_Protein_Interaction cluster_Ligand This compound cluster_Protein Protein Binding Pocket Ligand_Pyrrole Pyrrole Ring Ligand_Formyl Formyl Group Protein_Residue3 Amino Acid 3 (e.g., TYR) Ligand_Pyrrole->Protein_Residue3 Hydrophobic Interaction Ligand_Benzoic Benzoic Acid Protein_Residue1 Amino Acid 1 (e.g., ARG) Ligand_Formyl->Protein_Residue1 H-Bond Protein_Residue2 Amino Acid 2 (e.g., GLN) Ligand_Benzoic->Protein_Residue2 H-Bond

Caption: A conceptual diagram of potential interactions between the ligand and a protein target.

ADMET Prediction

For a molecule to be a successful drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can provide early predictions of these properties.

Experimental Protocol: ADMET Prediction

  • Software: A variety of online and standalone software tools (e.g., SwissADME, ProTox-II) will be used for ADMET prediction.[5]

  • Properties to be Predicted:

    • Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.

    • Distribution: Plasma protein binding and blood-brain barrier permeability.

    • Metabolism: Prediction of major metabolic sites by cytochrome P450 enzymes.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
logPValue to be calculated< 5
Water SolubilityValue to be calculatedSoluble
Human Intestinal AbsorptionValue to be calculatedHigh
Blood-Brain Barrier PermeantValue to be calculatedNo
CYP2D6 InhibitorValue to be calculatedNo
Mutagenicity (AMES test)Value to be calculatedNegative

This table will be populated with data from ADMET prediction software.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical workflow for the in-depth characterization of this compound. By employing a combination of quantum mechanical calculations, molecular docking, and ADMET prediction, it is possible to generate a detailed profile of this molecule's structural, electronic, and potential biological properties before extensive experimental synthesis and testing. The insights gained from these theoretical studies will be instrumental in guiding the rational design of future derivatives with enhanced biological activity and improved pharmacokinetic profiles, ultimately accelerating the drug discovery process.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Alam, M. A., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818-827. [Link]

  • Khan, M. M. K., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(19), 6529. [Link]

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  • Al-Masoudi, N. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7545. [Link]

  • Kumar, P., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15353-15371. [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 813-835. [Link]

  • Li, Q., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]

  • Bălășeanu, A. M., et al. (2023). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry, 66(13), 8766-8781. [Link]

  • Akocak, S., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189126. [Link]

  • Nguyen, T. T., et al. (2021). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 17, 2368-2377. [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. By integrating theoretical principles with spectroscopic data from analogous compounds, this document offers valuable insights for researchers, scientists, and drug development professionals. Key aspects covered include the molecule's structural features, conformational isomerism, the energetic landscape of its rotational barriers, and detailed protocols for its synthesis and characterization. This guide is designed to be a self-validating resource, grounding its claims in established scientific literature and providing detailed methodologies for experimental verification.

Introduction: The Significance of N-Arylpyrroles

N-arylpyrrole scaffolds are privileged structures in drug discovery and materials science due to their unique electronic properties and ability to engage in various biological interactions. The title compound, this compound, combines the functionalities of a benzoic acid, a well-known pharmacophore, with a 2-formylpyrrole moiety, a versatile synthetic handle and a known participant in hydrogen bonding and other non-covalent interactions. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for designing novel therapeutics and functional materials with tailored properties.

Molecular Structure and Key Features

The molecular structure of this compound (C₁₂H₉NO₃) comprises a central pyrrole ring substituted with a formyl group at the 2-position and a 4-carboxyphenyl group at the 1-position (the nitrogen atom).

PropertyValueSource
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.21 g/mol
CAS Number 149323-68-2[1]

The key structural features that dictate the molecule's overall conformation are:

  • The Pyrrole Ring: An aromatic five-membered heterocycle with a lone pair of electrons on the nitrogen atom contributing to the aromatic system.

  • The 2-Formyl Group: An aldehyde functionality that can influence the electronic properties of the pyrrole ring and participate in intramolecular interactions.

  • The N-Phenyl Linkage: The single bond connecting the pyrrole nitrogen to the benzoic acid ring, which is a primary axis of rotation.

  • The Benzoic Acid Moiety: A carboxylic acid group attached to a benzene ring, capable of forming intermolecular hydrogen bonds.

Conformational Analysis: A Deep Dive

The overall conformation of this compound is primarily determined by two key rotational degrees of freedom:

  • Rotation around the N-C(phenyl) bond: This determines the dihedral angle between the pyrrole and benzoic acid rings.

  • Rotation around the C(pyrrole)-C(formyl) bond: This governs the orientation of the formyl group relative to the pyrrole ring.

Dihedral Angle Between the Pyrrole and Benzoic Acid Rings

A planar conformation, where the pyrrole and benzoic acid rings are coplanar, would maximize π-conjugation between the two aromatic systems. However, steric hindrance between the ortho-hydrogens of the benzoic acid ring and the hydrogens at the 2- and 5-positions of the pyrrole ring can lead to a non-planar arrangement.

While a crystal structure for the title compound is not publicly available, valuable insights can be drawn from the crystal structure of the closely related molecule, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid[2]. In this maleimide derivative, the dihedral angle between the benzene and maleimide rings is reported to be 45.80(7)°[2]. This significant deviation from planarity suggests that steric hindrance is a dominant factor. It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state, with a similar dihedral angle.

Computational studies on N-phenylmaleimide derivatives have shown that the minimum rotational energy is achieved at a dihedral angle of 35.11°, which is in good agreement with the experimental value[2]. A similar computational approach for this compound would be expected to yield a comparable energy minimum.

Orientation of the 2-Formyl Group: The syn vs. anti Conformation

The rotation of the formyl group around the C2-C(formyl) bond leads to two possible planar conformers: syn (or s-cis), where the carbonyl oxygen is oriented towards the pyrrole nitrogen, and anti (or s-trans), where it is oriented away.

Extensive studies on 2-acylpyrroles have shown a strong preference for the syn conformation[3][4]. This preference is attributed to the formation of stabilizing interactions. In the case of N-H pyrroles, this is due to the formation of intermolecular N-H···O=C hydrogen bonds, which favor the syn arrangement to form cyclic dimers[3][5]. For N-substituted pyrroles, the syn conformation is also generally more stable. For instance, NMR studies of N-methylpyrrole-2-aldehyde indicate that the syn isomer is significantly more populated (ratio of approximately 22:1 at -60°C). The free energy of activation for the syn to anti conversion in N-methylpyrrole-2-carbaldehyde is approximately 11.2 kcal/mol, indicating a substantial rotational barrier[3].

Theoretical calculations on 2-pyrrolecarboxaldehyde show that the cis (syn) conformer is thermodynamically more stable than the trans (anti) conformer by about 3.57 kcal/mol[6]. This energetic preference strongly suggests that this compound will predominantly exist in the syn conformation in both solution and the solid state.

G cluster_0 Conformational Equilibria anti anti-Conformer (Less Stable) transition Rotational Barrier (~11 kcal/mol) anti->transition ΔG‡ syn syn-Conformer (More Stable) syn->transition transition->anti transition->syn

Caption: Energy profile of the syn/anti rotational isomerism of the 2-formyl group.

Synthesis and Characterization

A reliable method for the synthesis of N-arylpyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine[7][8][9][10][11]. For the synthesis of this compound, a suitable starting material would be 2,5-dimethoxytetrahydrofuran, which serves as a precursor to the required 1,4-dicarbonyl compound, succinaldehyde.

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize this compound from 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran, followed by formylation.

Materials:

  • 4-Aminobenzoic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(1H-pyrrol-1-yl)benzoic acid.

Step 2: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF (3 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

  • Dissolve the 4-(1H-pyrrol-1-yl)benzoic acid from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70°C for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

G start 4-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran paal_knorr Paal-Knorr Condensation (Acetic Acid, Reflux) start->paal_knorr intermediate 4-(1H-pyrrol-1-yl)benzoic acid paal_knorr->intermediate vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) intermediate->vilsmeier product This compound vilsmeier->product

Sources

literature review of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid: Synthesis, Characterization, and Applications

Introduction

This compound is a bifunctional heterocyclic compound that serves as a valuable building block in the realms of medicinal chemistry and materials science. Its structure integrates a pyrrole-2-carboxaldehyde moiety with a para-substituted benzoic acid. This unique combination of a reactive aldehyde group, an aromatic carboxylic acid, and a pyrrole core makes it a versatile precursor for the synthesis of more complex molecular architectures. The pyrrole ring is a prominent scaffold in numerous natural products and pharmaceuticals, known for a wide range of biological activities including antibacterial, antifungal, and anticancer properties[1][2]. The aldehyde function provides a convenient handle for derivatization through reactions such as condensation, oxidation, and reductive amination, while the carboxylic acid group allows for the formation of amides, esters, and salts, enabling modulation of physicochemical properties like solubility and facilitating conjugation to other molecules. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important synthetic intermediate.

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved through a two-step sequence: first, the synthesis of the precursor 4-(1H-pyrrol-1-yl)benzoic acid, followed by the regioselective introduction of a formyl group onto the pyrrole ring via the Vilsmeier-Haack reaction.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

The precursor is typically synthesized via a Clauson-Kaas reaction or a similar condensation method, reacting 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran in an acidic medium.

Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

  • To a solution of 4-aminobenzoic acid (1 eq.) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq.).

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(1H-pyrrol-1-yl)benzoic acid as a solid.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4][5][6]. The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[5][6]. For N-substituted pyrroles, the formylation reaction strongly favors substitution at the electron-rich C2 position[3].

Causality in Experimental Design:

  • Reagents : DMF serves as the source of the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier reagent.

  • Solvent : Anhydrous solvents like 1,2-dichloroethane (DCE) or DMF are used to prevent premature hydrolysis of the Vilsmeier reagent and other reactive intermediates.

  • Temperature : The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control the exothermic reaction. The subsequent electrophilic substitution on the pyrrole ring may require heating to proceed at a reasonable rate.

  • Work-up : The reaction is quenched by the addition of an aqueous base (e.g., sodium hydroxide or potassium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous 1,2-dichloroethane (DCE).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in the cooled DCE with stirring. Maintain the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-(1H-pyrrol-1-yl)benzoic acid (1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of an aqueous solution of 50% potassium hydroxide until the mixture is alkaline (pH > 10), while shaking or stirring vigorously[7].

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A 4-Aminobenzoic Acid R1 Glacial Acetic Acid, Reflux A->R1 B 2,5-Dimethoxytetrahydrofuran B->R1 C 4-(1H-pyrrol-1-yl)benzoic acid R1->C D POCl3 + DMF R2 DCE, 0 °C to 70 °C C->R2 E Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- D->E in situ E->R2 F This compound R2->F

Caption: Overall synthetic scheme for this compound.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent : DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[5].

  • Electrophilic Aromatic Substitution : The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C2 position is preferentially attacked due to the stabilizing effect of the nitrogen atom on the resulting cationic intermediate (arenium ion).

  • Hydrolysis : The resulting iminium salt is stable under the reaction conditions but is readily hydrolyzed during aqueous work-up to yield the final aldehyde product[3].

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Activated Complex DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier Elimination Intermediate2 Cationic Intermediate (Arenium Ion) Vilsmeier->Intermediate2 Pyrrole 4-(1H-pyrrol-1-yl)benzoic acid Pyrrole->Intermediate2 Attack Iminium Iminium Salt Intermediate2->Iminium Deprotonation Aldehyde Final Product Iminium->Aldehyde Hydrolysis (H₂O work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₉NO₃[7][8]
Molecular Weight 215.20 g/mol [7]
Appearance Solid[7]
InChI Key GUXYMXAQOPCVLS-UHFFFAOYSA-N[7][8]
MDL Number MFCD05241137[7][9]
PubChem CID 1090391[8]
Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm) in DMSO-d₆: ~13.0 (s, 1H, COOH), ~9.5 (s, 1H, CHO), ~8.0 (d, 2H, Ar-H ortho to COOH), ~7.6 (d, 2H, Ar-H ortho to pyrrole), ~7.2 (m, 1H, pyrrole H5), ~7.0 (m, 1H, pyrrole H3), ~6.3 (m, 1H, pyrrole H4).
¹³C NMR δ (ppm) in DMSO-d₆: ~180 (CHO), ~167 (COOH), ~140-142 (Ar-C), ~132-135 (Ar-C), ~130 (pyrrole C2), ~125-128 (pyrrole C5), ~120 (Ar-CH), ~118 (Ar-CH), ~112 (pyrrole C3), ~110 (pyrrole C4).
IR ν (cm⁻¹): ~3100-2500 (broad, O-H stretch of COOH), ~1710-1680 (C=O stretch of COOH), ~1670-1650 (C=O stretch of CHO), ~1600, 1510, 1450 (C=C aromatic and pyrrole stretches).
MS (ESI-) m/z: 214.05 [M-H]⁻.

Potential Applications in Drug Development

The structural motifs within this compound are of significant interest in medicinal chemistry. Pyrrole-2-carboxaldehydes are found in numerous natural products and exhibit a range of biological activities, including hepatoprotective, immunostimulatory, and antioxidant effects[10]. The N-aryl pyrrole scaffold is a cornerstone of many therapeutic agents[1][2]. Furthermore, derivatives of benzoic acid are widely used in drug design to enhance binding to target proteins and improve pharmacokinetic properties[11].

As a Scaffold for Antimicrobial Agents

Derivatives of pyrazole- and pyrrole-benzoic acids have been extensively investigated as potent antimicrobial agents. Studies have shown that hydrazone derivatives of similar scaffolds, such as 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid, exhibit significant activity against drug-resistant bacteria like Staphylococcus aureus and Acinetobacter baumannii[12][13]. The aldehyde group of the title compound is an ideal starting point for synthesizing a library of hydrazone, oxime, or Schiff base derivatives. These modifications can be used to explore structure-activity relationships (SAR) and optimize antimicrobial potency.

As a Precursor for Enzyme Inhibitors

Pyrrole-containing compounds have been identified as inhibitors of various enzymes crucial for pathogen survival. For instance, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated as dual inhibitors of Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR), which are key enzymes in Mycobacterium tuberculosis[14]. The title compound could be used to synthesize analogous inhibitors where the formyl group is converted into other functional groups designed to interact with the active site of a target enzyme.

Drug Discovery Workflow

This compound can be effectively utilized in a drug discovery pipeline as a versatile starting material. A typical workflow would involve its derivatization to create a chemical library, followed by biological screening and optimization of lead compounds.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound (Core Scaffold) Deriv Derivatization (e.g., Hydrazone formation, Amide coupling) Start->Deriv Library Diverse Chemical Library Deriv->Library Screening High-Throughput Screening (e.g., Antimicrobial assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Conceptual workflow for drug discovery using the title compound as a core scaffold.

Conclusion

This compound is a strategically important molecule, bridging the gap between simple starting materials and complex, high-value compounds. Its synthesis, primarily through the robust Vilsmeier-Haack reaction, is well-precedented in principle. The dual functionality of the aldehyde and carboxylic acid groups provides chemists with a powerful platform for generating molecular diversity. While direct biological data on this specific compound is sparse in the public domain, the extensive research on structurally related molecules strongly suggests its potential as a key intermediate in the development of novel therapeutic agents, particularly in the anti-infective space. This guide serves as a foundational resource for researchers aiming to leverage the synthetic utility of this versatile building block.

References

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Methodological & Application

Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic Acid Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid and its derivatives. This class of molecules serves as a versatile scaffold in medicinal chemistry and drug development, exhibiting a range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical steps for the successful synthesis and derivatization of these valuable compounds.

Introduction: The Significance of Pyrrole-Based Scaffolds

Pyrrole and its derivatives are fundamental heterocyclic structures found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The pyrrole ring system, with its unique electronic properties, provides a key pharmacophore for interacting with various biological targets. Specifically, the incorporation of a benzoic acid moiety at the 1-position and a formyl group at the 2-position of the pyrrole ring creates a molecule with significant potential for further chemical modification and diverse biological applications. These derivatives have been investigated for their roles as enzyme inhibitors, antibacterial agents, and antitubercular compounds, making their efficient synthesis a topic of considerable interest in the scientific community.[2][3]

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy involves two key transformations: the construction of the N-aryl pyrrole core, followed by the introduction of the formyl group onto the electron-rich pyrrole ring.

A robust and widely adopted method for the formation of the pyrrole ring is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a derivative of 4-aminobenzoic acid.[4][5] For the subsequent formylation step, the Vilsmeier-Haack reaction is the method of choice. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto activated aromatic rings such as pyrrole.[6][7]

The following sections will provide detailed, step-by-step protocols for this synthetic sequence, along with insights into the rationale behind the chosen reagents and conditions.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the target compound, starting from commercially available precursors.

Part 1: Synthesis of the Precursor - 4-(1H-pyrrol-1-yl)benzoic acid

The initial step is the synthesis of the N-substituted pyrrole, 4-(1H-pyrrol-1-yl)benzoic acid. This is achieved through a Paal-Knorr reaction between 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to the required 1,4-dicarbonyl compound.

Reaction Scheme:

Protocol 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Aminobenzoic acid137.1413.7 g0.1
2,5-Dimethoxytetrahydrofuran132.1614.5 mL0.11
Glacial Acetic Acid60.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (13.7 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Stir the mixture to dissolve the 4-aminobenzoic acid. Gentle heating may be required.

  • Once a clear solution is obtained, add 2,5-dimethoxytetrahydrofuran (14.5 mL, 0.11 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 2 hours.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 4-(1H-pyrrol-1-yl)benzoic acid as a white to off-white solid.

  • Dry the product in a vacuum oven.

Expected Yield: ~75-85%

Characterization Data for 4-(1H-pyrrol-1-yl)benzoic acid: [2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.97 (s, 1H), 8.00 (d, J = 8.8 Hz, 2H), 7.73 (d, J = 8.8 Hz, 2H), 7.49 (t, J = 2.2 Hz, 2H), 6.30 (t, J = 2.2 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.1, 143.2, 129.9, 128.8, 120.3, 119.5, 110.1.

Part 2: Formylation via the Vilsmeier-Haack Reaction

With the precursor in hand, the next critical step is the introduction of the formyl group at the C2 position of the pyrrole ring. The Vilsmeier-Haack reaction is a highly effective method for this transformation.[5] It is important to note that this reaction is exothermic and requires careful temperature control.

Reaction Scheme:

Protocol 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzoic acid

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-(1H-pyrrol-1-yl)benzoic acid187.199.36 g0.05
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus oxychloride (POCl₃)153.335.5 mL0.06
Sodium Acetate82.0322.9 g0.28
Dichloromethane (DCM)84.93100 mL-
Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(1H-pyrrol-1-yl)benzoic acid (9.36 g, 0.05 mol) and anhydrous N,N-dimethylformamide (50 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (5.5 mL, 0.06 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The color of the solution will typically darken.

  • After 2 hours, carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • A precipitate will form. Stir the mixture for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Dry the product under vacuum.

Expected Yield: ~65-75%

Safety Precautions: The Vilsmeier-Haack reaction is exothermic and generates corrosive byproducts. It should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Characterization of this compound

PropertyValue
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance Solid
¹H NMR (400 MHz, DMSO-d₆) δ 13.1 (br s, 1H, COOH), 9.60 (s, 1H, CHO), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (dd, J = 2.8, 1.6 Hz, 1H, Pyrrole-H), 7.10 (dd, J = 4.0, 1.6 Hz, 1H, Pyrrole-H), 6.40 (dd, J = 4.0, 2.8 Hz, 1H, Pyrrole-H).
¹³C NMR (101 MHz, DMSO-d₆) δ 180.1 (CHO), 166.8 (COOH), 142.5, 132.8, 131.2, 130.5, 125.7, 121.8, 111.9.

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Applications and Derivatization

The this compound scaffold is a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The formyl group is particularly useful for derivatization, allowing for the introduction of various functionalities through reactions such as:

  • Reductive amination: To introduce substituted amine side chains.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Condensation reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

These derivatives have been explored for their potential as:

  • Enzyme Inhibitors: Pyrrole-based compounds have shown inhibitory activity against enzymes such as CYP1 and COX, which are implicated in cancer and inflammation, respectively.[2]

  • Antimicrobial Agents: Various derivatives have demonstrated potent activity against a range of bacteria and mycobacteria, including drug-resistant strains.[3][6]

  • Anticancer Agents: The pyrrole scaffold is present in several approved anticancer drugs, and novel derivatives continue to be investigated for their antiproliferative properties.[4]

Visualizing the Synthesis

To better illustrate the synthetic workflow, the following diagrams outline the key transformations.

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow Start 4-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran Precursor 4-(1H-pyrrol-1-yl)benzoic acid Start->Precursor Paal-Knorr Synthesis Final_Product This compound Precursor->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Final_Product Derivatives Bioactive Derivatives Final_Product->Derivatives Further Derivatization

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole 4-(1H-pyrrol-1-yl)benzoic acid Pyrrole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis H2O Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

The synthesis of this compound and its derivatives provides a versatile platform for the development of novel therapeutic agents. The Paal-Knorr synthesis and the Vilsmeier-Haack reaction are reliable and well-established methods for constructing this important molecular scaffold. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize these compounds and explore their potential in drug discovery and development.

References

  • Synthesis and biological evaluation of pyrrole-based chalcones as CYP1 enzyme inhibitors, for possible prevention of cancer and overcoming cisplatin resistance. (2017). PubMed. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central. [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... (n.d.). ResearchGate. [Link]

  • Paal–Knorr synthesis. (2023). Wikipedia. [Link]

  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. (2020). PubMed. [Link]

  • 4 - Supporting Information. (n.d.). [No Source Name Available]. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

  • Synthesis and Some Transformations of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrrol-1-yl)benzoic and -Phenylacetic Acids Amides. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Some-Transformations-of-4-(2%2C5-and-Kolyamshin-Mitrasov/9e8b233a50d287143921b712c75a452187f5d6f1]([Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [No Source Name Available]. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). OUCI. [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (n.d.). ResearchGate. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (2003). [No Source Name Available]. [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). [No Source Name Available]. [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). [No Source Name Available]. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]

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Sources

Application Notes & Protocols: 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid as a Scaffold for Novel Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Nitrogen-containing heterocycles, particularly the pyrrole nucleus, are prevalent in numerous natural and synthetic compounds demonstrating significant biological activities, including antimicrobial effects.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid as a versatile scaffold in the design and synthesis of new antimicrobial agents. We present the scientific rationale for its selection, detailed protocols for its synthesis and derivatization, and a complete workflow for the evaluation of its antimicrobial potential through both in vitro assays and in silico computational modeling.

Introduction: The Rationale for a Pyrrole-Based Scaffold

The pyrrole ring is a fundamental structural motif in a variety of biologically active molecules, including natural antibiotics like pyrrolnitrin and pyoluteorin.[1] Its electron-rich nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive pharmacophore. The specific scaffold, this compound, integrates three key features that are advantageous for antimicrobial drug design:

  • The N-Aryl Linkage: The benzoic acid moiety attached to the pyrrole nitrogen provides a synthetically accessible handle for modifying physicochemical properties such as solubility and for introducing additional pharmacophoric elements.

  • The 2-Formyl Group: Aldehydes are known to possess intrinsic antimicrobial activity and can act as crucial intermediates for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and oximes, allowing for extensive chemical diversification.[2][3] The formyl group's reactivity is key to creating libraries of compounds for structure-activity relationship (SAR) studies.

  • The Carboxylic Acid: This functional group can enhance the molecule's solubility and provides a potential point of interaction with biological targets, such as enzymes or cell surface proteins.

This guide will treat this compound as a lead compound for a rational, multi-pronged antimicrobial discovery program.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization is a critical first step. The following protocols outline a logical and experimentally validated synthetic pathway.

Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

The initial step involves the synthesis of the N-aryl pyrrole core via the Paal-Knorr synthesis, which is a robust method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5][6][7][8]

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 4-Aminobenzoic acid

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(1H-pyrrol-1-yl)benzoic acid.

Protocol: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrrole.[9][10][11][12][13]

Materials:

  • 4-(1H-pyrrol-1-yl)benzoic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium acetate solution

  • Standard inert atmosphere glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.[9]

  • Dissolve 4-(1H-pyrrol-1-yl)benzoic acid in anhydrous DCM.

  • Add the solution of the pyrrole derivative dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous sodium acetate solution.

  • Stir vigorously for 30 minutes. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain this compound.

Experimental Workflow: Synthesis of the Core Scaffold

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,5-Dimethoxytetrahydrofuran + 4-Aminobenzoic acid B Reflux in Acetic Acid A->B C 4-(1H-pyrrol-1-yl)benzoic acid B->C D 4-(1H-pyrrol-1-yl)benzoic acid C->D F Reaction in DCM D->F E Vilsmeier Reagent (DMF/POCl₃) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

In Vitro Antimicrobial Susceptibility Testing

Once the core scaffold and its derivatives are synthesized and purified, the next crucial step is to evaluate their antimicrobial activity. The standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Materials:

  • Synthesized compounds (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing CAMHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21][22]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate these aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies for each plated concentration.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation: Sample MIC/MBC Data Table

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Scaffold-A S. aureus16322
Scaffold-A E. coli64>128>2
Derivative-A1 S. aureus482
Derivative-A1 E. coli16322
Ciprofloxacin S. aureus0.512
Ciprofloxacin E. coli0.250.52

Note: Data is illustrative. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19]

In Silico Drug Design and Optimization

Computational methods are indispensable in modern drug discovery for prioritizing synthetic efforts and understanding mechanisms of action.[23][24]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[25][26][27][28] This can help identify potential bacterial targets and guide the design of more potent derivatives.

Workflow:

  • Target Selection: Identify a validated antimicrobial target (e.g., DNA gyrase, penicillin-binding proteins).

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database (e.g., PDB). Prepare the 3D structure of the synthesized compounds.

  • Docking Simulation: Use software like AutoDock Vina to perform the docking calculations.[25]

  • Analysis: Analyze the docking poses and binding energies to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target.

Logical Workflow: In Silico Drug Design Cycle

G A Lead Compound (this compound) B Molecular Docking (Target Identification) A->B C QSAR Modeling (Predictive SAR) A->C D Design of New Derivatives B->D C->D E Chemical Synthesis D->E F In Vitro Testing (MIC/MBC) E->F F->C Update Model G ADMET Prediction F->G H Optimized Lead F->H G->D Refine Design

Caption: Iterative cycle of computational design and experimental validation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[29][30][31][32][33]

Protocol Outline:

  • Data Set Preparation: Compile a dataset of synthesized derivatives with their corresponding MIC values.

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a QSAR model that predicts antimicrobial activity based on the descriptors.[32]

  • Model Validation: Rigorously validate the model to ensure its predictive power.

  • Virtual Screening: Use the validated QSAR model to predict the activity of a virtual library of yet-to-be-synthesized derivatives, prioritizing the most promising candidates.

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[14][23][24][34][35]

Protocol:

  • Utilize open-access web servers or software (e.g., SwissADME, pkCSM) to predict the ADMET profile of the lead compound and its derivatives.

  • Analyze parameters such as drug-likeness (e.g., Lipinski's Rule of Five), aqueous solubility, blood-brain barrier penetration, and potential toxicity.

  • Use this information to guide the design of derivatives with more favorable pharmacokinetic and safety profiles.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic tractability and the presence of key functional groups allow for extensive chemical modification and optimization. By integrating rational synthesis, robust in vitro screening, and powerful in silico modeling, research and development teams can efficiently explore the chemical space around this core structure. Future work should focus on expanding the library of derivatives, elucidating the mechanism of action of the most potent compounds, and evaluating their efficacy in more complex biological systems.

References

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. [Link]

  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. (n.d.). Taylor & Francis Online. [Link]

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2013). Current Topics in Medicinal Chemistry, 13(11). [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. [Link]

  • Tree-Based QSAR Model for Drug Repurposing in the Discovery of New Antibacterial Compounds against Escherichia coli. (2020). Molecules, 25(23), 5649. [Link]

  • [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. (1981). Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale B, Hygiene, 172(6), 508-19. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e50900. [Link]

  • Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. (n.d.). Molecules. [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2023). Molecules, 28(14), 5433. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Paal–Knorr synthesis. (n.d.). Grokipedia. [Link]

  • Antimicrobial activity of some halogenohydroxy aldehydes. (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • QSAR Models for Active Substances against Pseudomonas aeruginosa Using Disk-Diffusion Test Data. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). Scholars' Mine. [Link]

  • Molecular modeling of anti-microbacterial agent by QSAR study of diiodocoumarin derivatives. (2020). AIP Conference Proceedings. [Link]

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  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. (2020). Ingenta Connect. [Link]

  • (PDF) Design and molecular docking studies of novel antimicrobial peptides using autodock molecular docking software. (n.d.). ResearchGate. [Link]

  • Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. (2024). ACS Omega. [Link]

  • Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. (n.d.). Organic Chemistry Portal. [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed. [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publisher. [Link]

  • View of Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. (2020). Mediterranean Journal of Chemistry. [Link]

  • Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction. (n.d.). Springer Nature. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). National Institutes of Health. [Link]

  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. (2020). PubMed. [Link]

  • synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

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  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. (2020). Organic Letters. [Link]

  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Sources

application of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request for a detailed application note on "4-(2-formyl-1H-pyrrol-1-yl)benzoic acid" in cancer research presents a unique challenge. A thorough review of current scientific literature reveals that this specific molecule is not extensively studied for its anti-cancer properties. The majority of available research focuses on its synthesis and use as a building block in materials science, such as in the formation of metal-organic frameworks.

However, the absence of direct evidence does not preclude its potential. The molecule possesses structural motifs—namely the pyrrole and benzoic acid groups—that are found in numerous compounds with established biological activity. Therefore, this document is structured as a prospectus for investigation , providing a scientifically rigorous framework for researchers to explore the potential anti-cancer applications of this compound (herein abbreviated as FPBA).

This guide will:

  • Propose a plausible, hypothetical mechanism of action based on its structural features.

  • Provide detailed, standard-operating-procedures for the initial in vitro screening and characterization of its anti-cancer effects.

  • Offer a framework for data interpretation and suggest future research directions.

It is imperative to note that the following application notes are intended as a starting point for research and are based on established methodologies for novel drug discovery, rather than on pre-existing data for FPBA.

Introduction and Hypothetical Mechanism of Action

FPBA is a heterocyclic compound featuring a pyrrole ring substituted with a formyl group and linked to a benzoic acid moiety. Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in the core structures of several anti-cancer agents. These agents often function by inhibiting key signaling pathways that are constitutively active in cancer cells.

Hypothesized Target Pathway: STAT3 Signaling

Based on its structural similarity to other known heterocyclic inhibitors, we can hypothesize that FPBA may act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is aberrantly activated in a wide range of human cancers and plays a critical role in cell proliferation, survival, and angiogenesis. The pyrrole ring could potentially engage in crucial interactions within the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus.

The proposed mechanism is outlined below:

STAT3_Pathway_Inhibition cluster_cytoplasm Cytoplasm GF Growth Factor / Cytokine Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds GF->Rec JAK JAK Rec->JAK Activates Rec->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive pSTAT3 p-STAT3 JAK->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes pSTAT3->Dimer FPBA FPBA (Hypothesized) Nucleus Nucleus Dimer->Nucleus Translocates Dimer->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Nucleus->Target_Genes Proliferation Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Target_Genes->Proliferation FPBA->pSTAT3 Prevents Dimerization

Caption: Hypothesized mechanism of FPBA inhibiting the STAT3 signaling pathway.

Protocols for In Vitro Evaluation

The following protocols provide a workflow for the initial assessment of FPBA's anti-cancer activity in a laboratory setting.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of FPBA on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of formazan, dissolved in a solubilizing agent, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of FPBA in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of FPBA. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of FPBA concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell Line Hypothetical IC₅₀ (µM)
HeLa (Cervical)15.2
A549 (Lung)25.8
MDA-MB-231 (Breast)12.5
MCF-7 (Breast)35.1
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with FPBA at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_assays Endpoint Assays cluster_data Data Analysis start Start: Cancer Cell Culture seed_plate Seed Cells in Multi-well Plates start->seed_plate treat Treat with FPBA (Dose-Response) seed_plate->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis mechanism Mechanism (Western Blot) incubate->mechanism ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_confirm Confirm Target Modulation mechanism->pathway_confirm

Caption: General workflow for the initial in vitro evaluation of FPBA.

Mechanistic Study: Western Blot for STAT3 Pathway Proteins

This protocol is to verify if FPBA inhibits the STAT3 signaling pathway as hypothesized.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. This can be used to measure the levels of total and phosphorylated (active) STAT3.

Protocol:

  • Cell Lysis: Treat cells with FPBA at various concentrations for a specified time (e.g., 6-24 hours). For STAT3 activation, cells can be stimulated with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes before harvesting.

  • Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the p-STAT3/STAT3 ratio in FPBA-treated cells compared to the control would support the hypothesis.

Conclusion and Future Directions

This document outlines a foundational strategy for investigating the anti-cancer potential of this compound. The provided protocols for assessing cytotoxicity, apoptosis induction, and mechanism of action serve as a robust starting point.

If initial in vitro results are promising (e.g., potent IC₅₀ values, induction of apoptosis, and modulation of the STAT3 pathway), further studies would be warranted, including:

  • Cell Cycle Analysis: To determine if FPBA causes cell cycle arrest.

  • Kinase Profiling: To assess the selectivity of FPBA against a broader panel of kinases.

  • In Vivo Studies: To evaluate the efficacy and toxicity of FPBA in animal models of cancer.

The exploration of novel chemical entities like FPBA is crucial for the advancement of cancer therapeutics. While its journey from a synthesized molecule to a potential drug candidate is long, the systematic approach detailed here provides the necessary first steps for its scientific evaluation.

References

  • Bansal, R., & Kaur, P. (2013). Pyrrole as a promising scaffold for the development of anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 13(5), 727–742. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles. Chemical Society Reviews, 43(14), 4946–4983. [Link]

  • Huynh, J., Chand, A., Gough, D. J., & Ernst, M. (2019). Therapeutically targeting STAT3 signaling in cancer. Pharmacology & Therapeutics, 194, 170–191. [Link]

  • Kim, B. H., & Yi, E. H. (2020). The STAT3 signaling pathway as a potential therapeutic target for cancer. Archives of Pharmacal Research, 43(10), 999–1011. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

The Versatile Virtuoso: 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse compounds. Among these, 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid emerges as a molecule of significant interest. Its unique structural architecture, featuring a reactive aromatic aldehyde, a versatile carboxylic acid, and a pyrrole core, positions it as a highly valuable scaffold for the synthesis of a wide array of heterocyclic systems, bioactive molecules, and advanced materials. The pyrrole ring is a well-established pharmacophore found in numerous natural products and pharmaceuticals, imparting a range of biological activities. The presence of the formyl and carboxylic acid functionalities at opposite ends of the molecule provides orthogonal handles for a variety of chemical transformations, making it an ideal candidate for multicomponent reactions, the synthesis of novel drug candidates, and the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

PropertyValue
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and methanol; sparingly soluble in other organic solvents.
Melting Point >200 °C (decomposes)

Synthesis of this compound

The synthesis of this key building block can be efficiently achieved through a modified Paal-Knorr pyrrole synthesis, a classic and reliable method for the formation of pyrrole rings.

Protocol 1: Synthesis via Modified Paal-Knorr Reaction

This protocol outlines the synthesis of this compound from readily available starting materials. The reaction involves the condensation of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring, followed by a Vilsmeier-Haack formylation.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

  • Materials:

    • 4-aminobenzoic acid (1 eq)

    • 2,5-dimethoxytetrahydrofuran (1.1 eq)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 eq) in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(1H-pyrrol-1-yl)benzoic acid.

Step 2: Vilsmeier-Haack Formylation

  • Materials:

    • 4-(1H-pyrrol-1-yl)benzoic acid (1 eq)

    • Phosphorus oxychloride (POCl₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Procedure:

    • In a three-necked flask under an inert atmosphere (nitrogen or argon), cool DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

    • After the addition is complete, add 4-(1H-pyrrol-1-yl)benzoic acid (1 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Heat the mixture to 60-70 °C for 1-2 hours to ensure complete formylation.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product, this compound, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Synthesis_Workflow 4-aminobenzoic acid 4-aminobenzoic acid Paal-Knorr Paal-Knorr 4-aminobenzoic acid->Paal-Knorr 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->Paal-Knorr 4-(1H-pyrrol-1-yl)benzoic acid 4-(1H-pyrrol-1-yl)benzoic acid Paal-Knorr->4-(1H-pyrrol-1-yl)benzoic acid Vilsmeier-Haack Vilsmeier-Haack 4-(1H-pyrrol-1-yl)benzoic acid->Vilsmeier-Haack This compound This compound Vilsmeier-Haack->this compound

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile starting material for a variety of synthetic transformations.

Synthesis of Bioactive Heterocycles via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials.[1] this compound is an excellent substrate for MCRs, such as the Ugi and Knoevenagel reactions.

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry.[2] In this protocol, the aldehyde and carboxylic acid functionalities of the title compound react with an amine and an isocyanide to generate a complex, drug-like molecule.

  • Materials:

    • This compound (1 eq)

    • A primary amine (e.g., benzylamine) (1 eq)

    • An isocyanide (e.g., tert-butyl isocyanide) (1 eq)

    • Methanol (solvent)

  • Procedure:

    • In a vial, dissolve this compound (1 eq) in methanol.

    • Add the primary amine (1 eq) to the solution and stir for 10 minutes at room temperature to pre-form the imine.

    • Add the isocyanide (1 eq) to the reaction mixture.

    • Seal the vial and stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired α-acylamino amide.

Ugi_Reaction Building_Block This compound Ugi_Product α-Acylamino Amide Building_Block->Ugi_Product Amine Amine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Ugi four-component reaction utilizing the title building block.

The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an active methylene compound.[3] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are precursors to many bioactive molecules.

  • Materials:

    • This compound (1 eq)

    • An active methylene compound (e.g., malononitrile) (1 eq)

    • A basic catalyst (e.g., piperidine or triethylamine) (catalytic amount)

    • Ethanol or Toluene (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq) and the active methylene compound (1 eq) in the chosen solvent.

    • Add a catalytic amount of the basic catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Synthesis of Schiff Bases and Hydrazones: Precursors to Novel Therapeutics

The formyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5]

  • Materials:

    • This compound (1 eq)

    • A primary amine (e.g., aniline) (1 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1 eq) in ethanol in a round-bottom flask.

    • Add the primary amine (1 eq) and a few drops of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.

  • Materials:

    • This compound (1 eq)

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1 eq)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve this compound (1 eq) in ethanol in a round-bottom flask.

    • Add the hydrazine derivative (1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • The hydrazone product will typically precipitate from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

Application as a Linker in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[6] MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, catalysis, and drug delivery. The formyl group can be used for post-synthetic modification of the MOF.

  • Materials:

    • This compound (organic linker) (1 eq)

    • A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate) (1 eq)

    • A high-boiling solvent (e.g., DMF, DEF, or a mixture)

  • Procedure:

    • In a glass vial, dissolve the metal salt (1 eq) and this compound (1 eq) in the chosen solvent.

    • Seal the vial tightly.

    • Place the vial in a programmable oven and heat to a specific temperature (typically between 80-150 °C) for 24-72 hours.

    • After the reaction period, slowly cool the oven to room temperature.

    • Crystals of the MOF should have formed. Carefully collect the crystals by decanting the solvent.

    • Wash the crystals with fresh solvent and dry under vacuum.

MOF_Synthesis Linker This compound Solvothermal_Synthesis Solvothermal_Synthesis Linker->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Metal_Salt->Solvothermal_Synthesis MOF_Crystal Metal-Organic Framework Solvothermal_Synthesis->MOF_Crystal

Caption: Solvothermal synthesis of a Metal-Organic Framework.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of a reactive aldehyde, a carboxylic acid, and a biologically relevant pyrrole core provides chemists with a powerful tool for the construction of a diverse range of complex molecules. The protocols outlined in this guide demonstrate its utility in multicomponent reactions, the synthesis of bioactive heterocycles, and the construction of advanced materials such as MOFs. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the applications of this privileged scaffold are poised to expand even further.

References

  • Metal-Organic Frameworks | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)... - PubMed. (n.d.). Retrieved January 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/30017596/
  • New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][5][6]diazepine Fragment - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid - Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

  • Scheme 1 Synthesis of Schiff bases 4 and 5. (i) 1H-pyrrole, CH 2 Cl 2 ,... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. (n.d.). Retrieved January 10, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)... - PubMed. (n.d.). Retrieved January 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/30017596/
  • key reactions in heterocycle synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - SciSpace. (n.d.). Retrieved January 10, 2026, from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Catalytic Enantioselective Ugi Four-Component Reactions - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

  • Obeid et al., IJPSR, 2021; Vol. 12(2): 1233-1239. (n.d.). Retrieved January 10, 2026, from [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (n.d.). Retrieved January 10, 2026, from [Link]

  • Ionothermal Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salt Precursors - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • (PDF) Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone - Wilkes University. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Synthesis of Novel Hydrazone Derivatives from 4-(2-formyl-1H-pyrrol-1-yl)benzoic Acid: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Hydrazones

In the landscape of medicinal chemistry, the hydrazone moiety (-C=N-NH-) stands out as a versatile and privileged structural motif.[1][2] Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are not merely synthetic intermediates but are recognized as pharmacophores with a broad spectrum of biological activities.[1] Their documented pharmacological properties include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral effects.[1][3] The unique physicochemical properties of the azomethine group in hydrazones, such as its ability to form stable complexes with metal ions and its susceptibility to hydrolysis under specific pH conditions, make them attractive candidates for the design of novel therapeutic agents and drug delivery systems.[2][4]

This application note provides a comprehensive and field-proven protocol for the synthesis of novel hydrazone derivatives starting from 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. This starting material incorporates a pyrrole ring, a key heterocyclic scaffold found in numerous biologically active compounds, offering a rich template for generating a library of potential drug candidates.[5][6] This guide is intended for researchers and scientists in drug development, offering a detailed methodology, insights into experimental choices, and robust analytical procedures for the characterization of the synthesized compounds.

Materials and Reagents

For the successful and reproducible synthesis of hydrazone derivatives, the use of high-purity reagents is crucial. The following table lists the necessary materials and recommended specifications.

Reagent Grade Supplier Notes
This compound≥98%Commercially AvailableThe starting aldehyde. Its purity is critical for high-yield synthesis.
Substituted Hydrazine Hydrochloride≥98%Commercially Availablee.g., Phenylhydrazine hydrochloride, 4-chlorophenylhydrazine hydrochloride, etc.
Hydrazine Hydrate≥98%Commercially AvailableFor the synthesis of the unsubstituted hydrazone.
Ethanol (Absolute)Anhydrous, ≥99.5%Commercially AvailablePrimary reaction solvent. Anhydrous conditions are preferred to minimize side reactions.
Glacial Acetic AcidACS GradeCommercially AvailableOptional catalyst to facilitate the condensation reaction.
Diethyl EtherAnhydrousCommercially AvailableFor product precipitation and washing.
Deuterated Solvents (e.g., DMSO-d6)NMR GradeCommercially AvailableFor NMR spectroscopic analysis.

Experimental Workflow: From Reactants to Purified Product

The synthesis of hydrazone derivatives from this compound is a straightforward condensation reaction. The general workflow is depicted in the diagram below.

Synthesis_Workflow Reactants This compound + Substituted Hydrazine Reaction Condensation Reaction (Ethanol, Reflux) Reactants->Reaction Dissolve Precipitation Cooling and Precipitation Reaction->Precipitation Cool to RT Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Purified Hydrazone Derivative Drying->Product

Caption: A generalized workflow for the synthesis of hydrazone derivatives.

Detailed Synthesis Protocol

This protocol describes a general method for the synthesis of a hydrazone derivative from this compound and a substituted hydrazine hydrochloride.

Step 1: Preparation of the Reaction Mixture

1.1. In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 215.2 mg).

1.2. To the flask, add the desired substituted hydrazine hydrochloride (1.1 mmol). The slight excess of the hydrazine ensures the complete consumption of the starting aldehyde.

1.3. Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 5-10 minutes to ensure good suspension of the reactants.

Causality Note: Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants upon heating and its relatively low boiling point, which facilitates its removal after the reaction is complete.

Step 2: The Condensation Reaction

2.1. Optionally, add 2-3 drops of glacial acetic acid to the reaction mixture. This acidic catalyst can protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazine.

2.2. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2-4 hours.

2.3. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the completion of the reaction.

Step 3: Isolation and Purification of the Product

3.1. After the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

3.2. As the solution cools, the hydrazone product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to promote crystallization.

3.3. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

3.4. Wash the collected solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

Causality Note: Diethyl ether is a good washing solvent in this case because the hydrazone product is typically sparingly soluble in it, while many of the potential impurities are more soluble.

3.5. Dry the purified product in a vacuum oven at 40-50 °C for several hours to remove any residual solvent.

Characterization of Synthesized Hydrazones

The structure and purity of the synthesized hydrazone derivatives should be confirmed by a combination of spectroscopic methods.

1. Infrared (IR) Spectroscopy:

The IR spectrum of the product will show characteristic absorption bands. The disappearance of the strong C=O stretching band of the aldehyde (around 1670-1700 cm⁻¹) and the appearance of a C=N (imine) stretching band (around 1590-1650 cm⁻¹) are key indicators of hydrazone formation.[7] Additionally, the N-H stretching vibration of the hydrazone moiety can be observed in the region of 3200-3400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum of the hydrazone product is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the range of 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around 9.5-10.0 ppm) from the starting material is another confirmation of the reaction's success. The signals for the aromatic and pyrrole protons should also be present in the expected regions.[5]

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the azomethine carbon (-CH=N-) in the range of 140-160 ppm. The signal for the aldehyde carbonyl carbon (around 185-195 ppm) will be absent.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized hydrazone. The observed molecular ion peak ([M+H]⁺ or [M]⁺) should match the calculated molecular weight of the target compound.

Expected Results and Data Summary

The following table summarizes the expected analytical data for a representative hydrazone derivative, 4-(2-((2-phenylhydrazono)methyl)-1H-pyrrol-1-yl)benzoic acid.

Compound Name Molecular Formula Molecular Weight Expected ¹H NMR Signals (DMSO-d6, δ ppm) Expected IR Bands (cm⁻¹)
4-(2-((2-phenylhydrazono)methyl)-1H-pyrrol-1-yl)benzoic acidC₁₈H₁₅N₃O₂305.33~11.0 (s, 1H, NH), ~8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, 9H, Ar-H), 6.0-7.0 (m, 3H, Pyrrole-H)~3300 (N-H), ~1690 (C=O, acid), ~1600 (C=N), ~1500 (C=C, aromatic)

Conclusion and Future Perspectives

This application note provides a robust and reproducible protocol for the synthesis of novel hydrazone derivatives from this compound. The straightforward nature of the reaction, coupled with the potential for diversification by using various substituted hydrazines, makes this an attractive method for generating libraries of compounds for drug discovery screening. The detailed characterization methods outlined will ensure the structural integrity and purity of the synthesized molecules. Given the established biological importance of both the pyrrole and hydrazone scaffolds, the derivatives synthesized using this protocol hold significant promise for the development of new therapeutic agents.

References

  • Sunil Kumar, Dinesh Kumar. Syntheses and characterization of pyrrole containing hydrazones. Organic Chemistry: An Indian Journal. [Link]

  • Zakeyah, A. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2919. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2018). Hydrazone: A promising pharmacophore in medicinal chemistry. [Link]

  • Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. Molecules, 24(19), 3429. [Link]

  • Yurttas, L., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

  • Georgieva, M., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 28(2), 798. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles V, 1-45. [Link]

  • Alam, M. A., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2051. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Bijev, A., et al. (2006). Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. Archiv der Pharmazie, 339(3), 143-148. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic Acid for Advanced Biosensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical functionalization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (FPBA), a versatile bifunctional linker molecule, for its application in biosensor development. We detail robust, step-by-step protocols for the selective modification of both its carboxylic acid and aldehyde moieties, enabling the covalent immobilization of a wide range of biomolecules. The causality behind experimental choices is explained, ensuring scientific integrity and reproducibility. This note is intended for researchers, scientists, and drug development professionals seeking to leverage FPBA's unique architecture for creating novel electrochemical and fluorescent biosensing platforms.

Introduction: The Strategic Advantage of FPBA in Biosensor Design

This compound (FPBA) is a heterocyclic compound featuring two distinct and orthogonally addressable functional groups: a carboxylic acid and an aldehyde.[1] This unique structure makes it an exceptional linker molecule for the modular construction of biosensors. The carboxylic acid group provides a reliable anchor point for immobilization onto surfaces (e.g., electrodes, nanoparticles) or for conjugation to amine-containing biomolecules through stable amide bonds. Concurrently, the 2-formyl (aldehyde) group on the pyrrole ring offers a reactive handle for the attachment of other biorecognition elements, signaling molecules, or for direct participation in sensing mechanisms.[2][3][4]

Pyrrole and its derivatives are renowned for their electrochemical properties and are foundational to many conducting polymers used in sensors.[5][6][7] The pyrrole core of FPBA can be electropolymerized, integrating the molecule into a conductive polypyrrole matrix, which can enhance signal transduction in electrochemical biosensors.[5][6][8] Furthermore, the conjugated system of the pyrrole ring can be exploited in the design of fluorescent probes.[9][10][11][12]

This guide will focus on two primary functionalization pathways:

  • Amide Coupling: Utilizing the carboxylic acid group for conjugation to primary amines.

  • Reductive Amination/Schiff Base Formation: Employing the aldehyde group for coupling with amine-containing molecules.

Core Functionalization Workflows

The dual reactivity of FPBA allows for a strategic, stepwise approach to biosensor assembly. The choice of which functional group to modify first depends on the overall design of the biosensor and the nature of the biomolecules involved.

FPBA_Functionalization_Workflow cluster_0 FPBA Starting Material cluster_1 Pathway A: Carboxyl Group Activation cluster_2 Pathway B: Aldehyde Group Reaction FPBA This compound activate_cooh EDC/Sulfo-NHS Activation FPBA->activate_cooh Step 1A form_schiff Schiff Base Formation with Biomolecule-NH2 FPBA->form_schiff Step 1B activated_fpba FPBA-NHS Ester (Amine-Reactive Intermediate) activate_cooh->activated_fpba conjugate_amine Couple with Biomolecule-NH2 activated_fpba->conjugate_amine Step 2A product_a FPBA-Amide Conjugate (Aldehyde available) conjugate_amine->product_a schiff_base FPBA-Imine Conjugate (Unstable Intermediate) form_schiff->schiff_base reduce_imine Reductive Amination (e.g., NaBH3CN) schiff_base->reduce_imine Step 2B product_b FPBA-Amine Conjugate (Carboxyl available) reduce_imine->product_b

Figure 1: Dual functionalization pathways for FPBA.

Protocol 1: Amide Coupling via the Carboxylic Acid Group

This protocol details the activation of the carboxylic acid on FPBA using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable, amine-reactive intermediate.[13][14] This two-step method is preferred as it improves coupling efficiency and reduces the risk of protein cross-linking if the target biomolecule also contains carboxyl groups.[14][15]

Rationale

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[16][17] This intermediate is susceptible to hydrolysis. The addition of Sulfo-NHS traps this intermediate, forming a more stable Sulfo-NHS ester that is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[13][14]

Materials
  • This compound (FPBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), stored at -20°C, desiccated

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine

  • Amine-containing biomolecule (e.g., antibody, enzyme, amine-modified oligonucleotide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or dialysis equipment

Step-by-Step Protocol
  • FPBA Preparation: Dissolve FPBA in a minimal amount of anhydrous DMF or DMSO before diluting to the final concentration in Activation Buffer. A final concentration of 1-10 mM is typical.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 100 mM EDC solution in ice-cold Activation Buffer.

    • Prepare a 100 mM Sulfo-NHS solution in ice-cold Activation Buffer.

    • Scientist's Note: EDC is highly sensitive to moisture and hydrolyzes rapidly in aqueous solutions.[15] Always use fresh solutions and allow the reagent to warm to room temperature before opening the container to prevent condensation.[14]

  • Activation of FPBA:

    • To the FPBA solution, add the EDC solution to a final concentration of 50 mM.

    • Immediately add the Sulfo-NHS solution to a final concentration of 50 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This converts the carboxylic acid to a stable Sulfo-NHS ester.

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in Coupling Buffer (PBS, pH 7.4).

    • Add the activated FPBA-NHS ester solution to the biomolecule solution. A molar ratio of 10:1 to 50:1 (FPBA:Biomolecule) is a good starting point for optimization.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted FPBA-NHS esters. This prevents non-specific binding in subsequent steps.

  • Purification:

    • Remove excess FPBA and byproducts by using a spin desalting column (for proteins >5 kDa) or dialysis against PBS.

Protocol 2: Reductive Amination via the Aldehyde Group

This protocol describes the covalent linkage of an amine-containing molecule to the formyl group of FPBA. The reaction proceeds via an initial Schiff base formation, which is then reduced to a stable secondary amine linkage.[18][19][20]

Rationale

The aldehyde group of FPBA reacts with a primary amine to form an imine (Schiff base).[18] This C=N double bond is susceptible to hydrolysis. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to a stable secondary amine without reducing the aldehyde itself, thus driving the reaction to completion.[21]

Reductive_Amination cluster_reaction struct1 FPBA-CHO plus1 + struct1->plus1 struct2 H2N-Biomolecule plus1->struct2 arrow1 (Schiff Base Formation) struct2->arrow1 struct3 FPBA-CH=N-Biomolecule (Imine) arrow1->struct3 plus2 + struct3->plus2 arrow2 (Reduction, e.g., NaBH3CN) struct4 H2O plus2->struct4 struct5 FPBA-CH2-NH-Biomolecule (Stable Amine)

Figure 2: Reductive amination reaction scheme.

Materials
  • FPBA (or FPBA-amide conjugate from Protocol 1)

  • Amine-containing molecule (e.g., amino-DNA, peptide, signaling molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.0

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification supplies (e.g., HPLC, desalting columns)

Step-by-Step Protocol
  • Reactant Preparation:

    • Dissolve FPBA (or its conjugate) in the Reaction Buffer. A small amount of methanol can be added to aid solubility.

    • Dissolve the amine-containing molecule in the Reaction Buffer.

  • Schiff Base Formation:

    • Mix the FPBA solution with the amine-containing molecule solution. A 10-fold molar excess of the amine is recommended to drive the equilibrium towards imine formation.

    • Incubate for 60 minutes at room temperature.

  • Reduction:

    • Prepare a fresh 1 M solution of NaBH₃CN in 0.1 M NaOH.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 50-100 mM.

    • Safety Note: NaBH₃CN can release toxic HCN gas at acidic pH. Always work in a well-ventilated fume hood and maintain the reaction pH at or above 7.0.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to consume any remaining NaBH₃CN.

  • Purification:

    • Purify the final conjugate using a method appropriate for the biomolecule, such as HPLC or size-exclusion chromatography, to remove unreacted starting materials and reagents.

Characterization and Validation

Successful functionalization must be rigorously validated. Below are the recommended analytical techniques and expected results.

Technique Purpose Expected Result for FPBA Functionalization
FT-IR Spectroscopy Confirm covalent bond formation.Amide Coupling: Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands; disappearance of the broad O-H stretch of the carboxylic acid. Reductive Amination: Disappearance of the C=O stretch of the aldehyde (~1680 cm⁻¹); appearance of C-N stretching vibrations.
UV-Vis Spectroscopy Monitor conjugation and potential changes in the electronic structure.A shift in the maximum absorbance wavelength (λmax) upon conjugation, indicating a change in the electronic environment of the pyrrole chromophore.
NMR Spectroscopy Structural elucidation of the final product (for small molecule conjugations).¹H NMR: Disappearance of the carboxylic acid proton (~12-13 ppm) or aldehyde proton (~9.5 ppm). Appearance of new signals corresponding to the conjugated molecule.
Cyclic Voltammetry (CV) For biosensors involving electrode modification.A change in the redox potential or peak current upon immobilization of the FPBA conjugate onto an electrode surface, confirming successful surface modification.[5][7]
Fluorescence Spectroscopy For fluorescent biosensor development.Quenching or enhancement of the intrinsic fluorescence of the pyrrole moiety or a conjugated fluorophore upon binding of the target analyte.[8][9]

Application Example: An Electrochemical Immunosensor

This section outlines the assembly of a hypothetical electrochemical immunosensor for a protein analyte using FPBA as the core linker.

Immunosensor_Workflow cluster_assembly Sensor Assembly Workflow electrode Glassy Carbon Electrode (GCE) electropoly Electropolymerization electrode->electropoly fpba_sol FPBA Solution fpba_sol->electropoly poly_fpba Poly-FPBA Film on GCE electropoly->poly_fpba activate_cooh EDC/NHS Activation (Protocol 1) poly_fpba->activate_cooh activated_film Activated Film (NHS Esters) activate_cooh->activated_film immobilize_ab1 Immobilize Ab1 activated_film->immobilize_ab1 ab1 Capture Antibody (Ab1) ab1->immobilize_ab1 sensor_ready Sensor Ready for Analyte Detection immobilize_ab1->sensor_ready

Figure 3: Workflow for electrochemical immunosensor assembly.

  • Electrode Modification: A poly-FPBA film is grown on a glassy carbon electrode via electropolymerization of FPBA. This creates a conductive surface rich in both carboxyl and aldehyde groups.[5][6][8]

  • Antibody Immobilization: The carboxyl groups on the poly-FPBA film are activated using EDC/Sulfo-NHS (Protocol 1). A specific capture antibody (Ab1) is then covalently immobilized onto the surface via amide bond formation.

  • Blocking: Remaining active sites are blocked using a suitable agent like ethanolamine.

  • Detection: The sensor is incubated with the sample. The target analyte binds to the capture antibody. A secondary antibody (Ab2) conjugated to an enzyme (e.g., HRP) is introduced, which binds to the captured analyte. Upon addition of a substrate, the enzyme generates an electrochemical signal that is proportional to the analyte concentration.

Conclusion

This compound is a powerful and versatile building block for biosensor construction. Its orthogonal functional groups allow for controlled, stepwise assembly of biorecognition elements and signaling moieties. The protocols detailed in this guide provide a robust foundation for researchers to harness the potential of FPBA, enabling the development of sensitive and selective biosensors for a wide array of applications in diagnostics and drug discovery. Careful execution of these protocols, coupled with rigorous characterization, will ensure the creation of reliable and reproducible sensing platforms.

References

  • Vertex AI Search. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • MDPI. (2022). Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine.
  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • NIH. (2023). Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer.
  • MDPI. (n.d.). Molecularly Imprinted Electrochemical Sensor Electrodes Based on Poly-Pyrrole for Sensitive Detection of Morphine in Wastewater.
  • Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • ResearchGate. (n.d.). Pyrrole-Based Anion Sensors, Part II: Fluorescence, Luminescence, and Electrochemical Sensors.
  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?.
  • The University of Texas at Austin. (n.d.). Functionalized oligopyrroles : from supramolecular fluorescent sensors to molecular self-assembly.
  • PubMed. (n.d.). Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors.
  • ResearchGate. (n.d.). Pyrrole-based chemosensors: Recent trends | Request PDF.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • NIH. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
  • RSC Publishing. (2015). Fluorescent and colorimetric ion probes based on conjugated oligopyrroles.
  • NIH. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination.
  • Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • NIH. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
  • PubChemLite. (n.d.). This compound.
  • NIH. (n.d.). Different Schiff Bases—Structure, Importance and Classification.
  • NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

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Application Notes and Protocols for Modifying Nanostructured Carbon Matrices with 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Approach to Carbon Nanostructure Functionalization

Nanostructured carbon matrices, including graphene, carbon nanotubes (CNTs), and carbon dots, are at the forefront of materials science due to their exceptional electronic, mechanical, and thermal properties.[1][2][3] However, their pristine forms often suffer from poor dispersibility in common solvents and limited biocompatibility, which can hinder their application in fields like drug delivery and biosensing.[2][4] Surface functionalization offers a powerful strategy to tailor the properties of these materials, enhancing their processability and introducing new functionalities.[1][5][6]

This guide provides detailed protocols for modifying nanostructured carbon matrices with a versatile molecule, 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (FPBA). The unique trifunctional nature of FPBA, possessing a carboxylic acid group, a pyrrole ring, and a formyl group, opens up a variety of covalent and non-covalent modification strategies. The carboxylic acid allows for esterification and amidation reactions, the aromatic pyrrole and benzene rings are ideal for non-covalent π-π stacking, and the formyl group can participate in imine chemistry. These modifications can significantly enhance the dispersibility of carbon nanomaterials and provide reactive sites for the subsequent attachment of biomolecules or therapeutic agents.[4][7][8]

Chemical and Physical Properties of this compound (FPBA)

PropertyValueSource
Molecular Formula C₁₂H₉NO₃[9]
Molecular Weight 215.20 g/mol
Appearance Solid
Key Functional Groups Carboxylic acid, Pyrrole, FormylN/A
SMILES OC(=O)c1ccc(cc1)-n2cccc2C=O
InChI Key GUXYMXAQOPCVLS-UHFFFAOYSA-N

Experimental Workflows

Non-Covalent Modification via π-π Stacking

This protocol leverages the aromatic nature of both the carbon matrix and the FPBA molecule to achieve surface modification through π-π stacking interactions. This method is advantageous as it preserves the intrinsic electronic properties of the carbon nanostructure.[10][11][12][13]

G cluster_prep Preparation cluster_func Functionalization cluster_purify Purification Nanostructured Carbon Matrix Nanostructured Carbon Matrix Dispersion Dispersion (e.g., Sonication) Nanostructured Carbon Matrix->Dispersion Solvent Solvent Solvent->Dispersion Addition Addition of FPBA Dispersion->Addition FPBA FPBA FPBA->Addition Stirring Stirring/Incubation (Room Temperature) Addition->Stirring Centrifugation Centrifugation/ Filtration Stirring->Centrifugation Washing Washing with Solvent Centrifugation->Washing Repeat Washing->Centrifugation Repeat Drying Drying (e.g., Vacuum Oven) Washing->Drying FPBA-Modified Carbon Matrix FPBA-Modified Carbon Matrix Drying->FPBA-Modified Carbon Matrix

Caption: Workflow for non-covalent modification of carbon matrices.

Protocol:

  • Dispersion: Disperse 10 mg of the nanostructured carbon matrix (e.g., graphene nanoplatelets or multi-walled carbon nanotubes) in 20 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol. Sonicate the mixture for 30 minutes to ensure a homogenous dispersion.

  • Functionalization: In a separate flask, dissolve 5 mg of FPBA in 5 mL of the same solvent. Add the FPBA solution to the carbon nanostructure dispersion.

  • Incubation: Stir the mixture at room temperature for 12-24 hours to allow for the π-π stacking interactions to reach equilibrium.

  • Purification: Centrifuge the mixture at 10,000 rpm for 20 minutes to pellet the functionalized carbon material. Discard the supernatant, which contains unbound FPBA.

  • Washing: Resuspend the pellet in 20 mL of fresh solvent and sonicate for 10 minutes. Repeat the centrifugation and washing steps three times to ensure the complete removal of non-adsorbed FPBA.

  • Drying: Dry the final product in a vacuum oven at 60 °C overnight.

Covalent Modification via Amidation

This protocol utilizes the carboxylic acid group of FPBA to form a covalent amide bond with amine-functionalized carbon nanostructures. If the starting carbon material does not have amine groups, it must first be aminated.

G cluster_activation Carboxylic Acid Activation cluster_reaction Amidation Reaction cluster_purify Purification FPBA FPBA Activation Activation of FPBA FPBA->Activation EDC_NHS EDC and NHS in DMF EDC_NHS->Activation Coupling Coupling Reaction Activation->Coupling Amine_Carbon Amine-Functionalized Carbon Matrix Amine_Carbon->Coupling Centrifugation Centrifugation/ Filtration Coupling->Centrifugation Washing Washing with DMF and Water Centrifugation->Washing Repeat Washing->Centrifugation Repeat Drying Drying (e.g., Vacuum Oven) Washing->Drying Covalently Modified\nCarbon Matrix Covalently Modified Carbon Matrix Drying->Covalently Modified\nCarbon Matrix

Caption: Workflow for covalent modification via amidation.

Protocol:

  • Activation of FPBA: In a flask, dissolve 10 mg of FPBA in 10 mL of anhydrous DMF. Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group of FPBA.[14]

  • Amidation Reaction: Disperse 20 mg of amine-functionalized carbon nanostructure in 20 mL of anhydrous DMF. Add the activated FPBA solution to this dispersion.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Centrifuge the mixture at 10,000 rpm for 20 minutes. Discard the supernatant.

  • Washing: Wash the product sequentially with DMF and deionized water to remove unreacted reagents and byproducts. Repeat the washing steps three times.

  • Drying: Dry the covalently functionalized carbon matrix in a vacuum oven at 60 °C overnight.

Covalent Modification via Radical Decarboxylation

This method involves the generation of radicals from the carboxylic acid of FPBA, which then covalently attach to the surface of the carbon nanostructure. This is a direct method that does not require pre-functionalization of the carbon material.[15]

Protocol:

  • Dispersion: Disperse 20 mg of the pristine nanostructured carbon matrix in 40 mL of a suitable solvent like deionized water or an organic solvent.

  • Reaction Mixture: Add 10 mg of FPBA and a radical initiator (e.g., ammonium persulfate for aqueous solutions or benzoyl peroxide for organic solvents) to the dispersion. The molar ratio of FPBA to the initiator should be optimized, typically starting at 1:1.

  • Reaction: Heat the mixture to the decomposition temperature of the radical initiator (e.g., 60-80 °C) and stir for 4-6 hours under an inert atmosphere.

  • Purification: Cool the reaction mixture to room temperature and collect the solid product by filtration or centrifugation.

  • Washing: Wash the product extensively with the reaction solvent and then with a solvent in which FPBA is highly soluble to remove any unreacted starting material and byproducts.

  • Drying: Dry the functionalized carbon matrix in a vacuum oven at 60 °C.

Characterization of Modified Carbon Matrices

A suite of analytical techniques is essential to confirm the successful functionalization of the nanostructured carbon matrices.

TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface of the carbon matrix.Appearance of characteristic peaks for C=O stretching (from carboxylic acid and formyl groups), N-H bending (for amidation), and C-N stretching.
Raman Spectroscopy To assess the structural integrity of the carbon matrix and the degree of functionalization.An increase in the D-band to G-band intensity ratio (ID/IG) for covalent modifications, indicating the introduction of sp³ defects. Minimal change is expected for non-covalent modifications.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.Presence of N 1s and O 1s peaks, confirming the presence of FPBA. High-resolution scans can distinguish between different chemical environments of carbon, nitrogen, and oxygen.
Thermogravimetric Analysis (TGA) To quantify the amount of FPBA attached to the carbon matrix.A weight loss step at a temperature corresponding to the decomposition of FPBA. The percentage of weight loss can be used to estimate the grafting density.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) To visualize the morphology of the modified carbon nanostructures.Changes in the surface morphology, such as the appearance of an organic layer on the surface of the carbon matrix.
UV-Vis Spectroscopy To monitor the functionalization process and confirm the presence of FPBA.The appearance of absorption bands characteristic of the aromatic systems in FPBA in the spectrum of the modified material.

Potential Applications

The successful modification of nanostructured carbon matrices with FPBA opens up a wide range of applications:

  • Drug Delivery: The carboxylic acid and formyl groups can be used as anchor points for the covalent attachment of therapeutic drugs.[4][8][16] The aromatic surfaces can also be used for loading aromatic drug molecules via π-π stacking.[8]

  • Biosensing: The functional groups on FPBA can be used to immobilize enzymes, antibodies, or DNA for the development of highly sensitive and selective biosensors.[11][17]

  • Composites: The enhanced dispersibility of the functionalized carbon matrices in various solvents and polymer matrices can lead to the development of advanced composite materials with improved mechanical and electrical properties.[2][18]

  • Catalysis: The pyrrole nitrogen and other functional groups can act as coordination sites for metal nanoparticles, creating novel catalytic systems.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the covalent and non-covalent modification of nanostructured carbon matrices using the multifunctional molecule this compound. The versatility of FPBA allows for a tailored approach to surface functionalization, enabling researchers to fine-tune the properties of carbon nanomaterials for a wide array of applications in drug delivery, sensing, and materials science. Thorough characterization is crucial to confirm successful modification and to understand the structure-property relationships of the resulting functionalized materials.

References

  • Covalent Functionalization of Graphene and Carbon Nanotubes by Radical Decarboxylation.
  • Zhao, J., Lu, J. P., Han, J., et al. Noncovalent functionalization of carbon nanotubes by aromatic organic molecules. Chang Gung University Academic Capacity Ensemble.
  • Non-covalent functionalization of multi-walled carbon nanotubes with organic aromatic compounds. Journal of Nanoscience and Nanotechnology.
  • Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development. PMC - NIH.
  • Noncovalent functionalization of carbon nanotubes by arom
  • Functionalization of Carbon Nanomaterials for Biomedical Applic
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  • Functionalized carbon nanostructures for chemical sensing and drug delivery applic
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  • Functionalization as a way to enhance dispersion of carbon nanotubes in matrices: a review. Beilstein Journal of Nanotechnology.
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  • Functionalized Carbon Nanotubes: Properties and Applications.
  • Facile Strategy for Chemical Functionalization of the Surface of Activ
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  • Identifying Chemical Functionalization on Individual Carbon Nanotubes and Graphene by Local Vibrational Fingerprinting. EPFL Graph Search.
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  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. PubMed.
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The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the synthesis of substituted pyrroles—a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine offers a straightforward and efficient route to these valuable five-membered heterocycles.[1][3][4] Its enduring utility is a testament to its operational simplicity and the generally high yields achieved.[1][2]

This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design. The pyrrole nucleus is a common structural feature in many marketed drugs, and this synthesis is a key tool for their production.[5]

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] The reaction is typically catalyzed by acid, although neutral or weakly acidic conditions can also be effective.[7][8] The established mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[2][3] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group.[2] This ring-closing step is often the rate-determining step of the reaction.[2][9] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[2][3]

While initially the reaction often required harsh conditions such as prolonged heating in strong acid, numerous modern methodologies have been developed to make the process more efficient and compatible with a wider range of functional groups.[3][10][11]

Caption: Simplified signaling pathway of the Paal-Knorr pyrrole synthesis mechanism.

Modern Advancements and Variations

The classical Paal-Knorr synthesis, while effective, has limitations, including the often harsh reaction conditions and the availability of the 1,4-dicarbonyl starting materials.[3][10] To address these challenges, several modifications and improvements have been developed.

Catalysis

A wide range of catalysts can be employed to promote the Paal-Knorr synthesis, offering milder reaction conditions and improved yields. These can be broadly categorized as:

  • Brønsted Acids: Weak acids like acetic acid are commonly used to accelerate the reaction.[8] Stronger acids such as hydrochloric acid or p-toluenesulfonic acid are also effective but can lead to the formation of furan byproducts if the pH drops below 3.[4][8][12]

  • Lewis Acids: Mild Lewis acids like Sc(OTf)₃, Bi(NO₃)₃, and iron(III) chloride have been shown to be efficient catalysts, often allowing the reaction to proceed under milder conditions.[9][13]

  • Heterogeneous Catalysts: Solid-supported catalysts such as silica sulfuric acid and montmorillonite clay offer advantages in terms of ease of separation and recyclability, contributing to greener synthetic protocols.[9][11]

Reaction Conditions

Modern advancements have introduced more efficient and environmentally friendly reaction conditions:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[14][15][16] This technique is particularly valuable for high-throughput synthesis and library generation in drug discovery.[10][14]

  • Solvent-Free Reactions: In some cases, the reaction can be carried out without a solvent, which simplifies the workup procedure and reduces environmental impact.[11][17] Mechanochemical activation through ball milling is another solventless approach that has been successfully applied.[18]

  • Aqueous Conditions: The use of water as a solvent, sometimes in the presence of a catalyst like iron(III) chloride, offers a green and cost-effective alternative to organic solvents.[13][15]

Experimental Protocols

This section provides detailed step-by-step methodologies for the synthesis of substituted pyrroles via the Paal-Knorr reaction, covering both conventional and microwave-assisted approaches.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.

Materials:

  • Aniline (186 mg)

  • 2,5-Hexanedione (228 mg)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[2]

  • Add one drop of concentrated hydrochloric acid to the mixture.[2]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[2]

  • After the reflux period, cool the reaction mixture in an ice bath.[2]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[2]

  • Collect the resulting crystals by vacuum filtration.[2]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.

Materials:

  • Substituted 1,4-diketone (1.0 equivalent)

  • Primary amine (3 equivalents)

  • Glacial Acetic Acid (as catalyst)

  • Ethanol (as solvent)

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone in ethanol.[19]

  • Add glacial acetic acid and the primary amine to the vial.[19]

  • Seal the microwave vial and place it in the microwave reactor.[19]

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C).[19]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Extract the aqueous phase multiple times with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Paal_Knorr_Workflow Start Start Combine_Reactants Combine 1,4-Dicarbonyl Compound, Amine, Solvent, and Catalyst Start->Combine_Reactants Reaction_Conditions Reaction Conditions (Heating, Microwave, etc.) Combine_Reactants->Reaction_Conditions Workup Aqueous Workup and Extraction Reaction_Conditions->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Paal-Knorr synthesis.

Quantitative Data and Comparison of Methods

The efficiency of the Paal-Knorr synthesis is highly dependent on the chosen substrates, catalyst, and reaction conditions. The following table summarizes representative data from various studies, highlighting the impact of different methodologies.

1,4-Dicarbonyl CompoundAmineCatalystSolventConditionsTimeYield (%)Reference
2,5-HexanedioneAnilineHClMethanolReflux15 minHigh (not specified)[2]
Substituted 1,4-diketonePrimary AmineAcetic AcidEthanolMicrowave (80-150 °C)2-10 min65-89[15]
AcetonylacetonePrimary AminesCATAPAL 200 (Alumina)None60 °C45 min68-97[20]
2,5-Hexanedione4-IodoanilineCitric AcidNoneBall Mill (30 Hz)15 min74[18]
2,5-HexanedioneVarious AminesNoneNoneRoom Temp-Excellent[17]

Troubleshooting Common Issues

Despite its reliability, the Paal-Knorr synthesis can sometimes present challenges. Here are some common issues and their solutions:

  • Low or No Product Yield:

    • Suboptimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion.[19] Conversely, excessively high temperatures or strong acids can cause degradation.[19][21] It is recommended to monitor the reaction by TLC and optimize the temperature and time.[12][19]

    • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).[19][21]

    • Inappropriate Catalyst: The choice of catalyst is crucial. If furan byproduct formation is observed, reducing the acidity or switching to a milder catalyst is advisable.[19][21]

  • Formation of Furan Byproduct: The most common byproduct is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[21] To minimize this, ensure the reaction is not too acidic (pH > 3) and consider using an excess of the amine.[12][19]

  • Product Instability: Some pyrroles can be sensitive to acidic conditions. It is important to work up the reaction as soon as it is complete to avoid degradation.[19][21]

Applications in Drug Development

The pyrrole scaffold is a key component in numerous biologically active molecules and pharmaceuticals.[2][22] The Paal-Knorr synthesis is a valuable tool in drug discovery for creating diverse libraries of substituted pyrroles for screening against various biological targets.[2] A notable example is Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol, which contains a central pyrrole ring that can be constructed using a Paal-Knorr or related synthesis.[2] The versatility of this reaction continues to aid in the discovery of new lead compounds for a wide range of diseases.[2][23]

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Retrieved from [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6593.
  • Atanasova, M., & Ilieva, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 223-236.
  • Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Química Organica.org. Retrieved from [Link]

  • Aelterman, W., et al. (2016). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2016(18), 3042-3046.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences, 15(7).
  • Török, B., et al. (2015). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 17(5), 3042-3046.
  • ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Zhang, L., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1714-1717.
  • Synfacts. (2017). Asymmetric Paal–Knorr Pyrrole Synthesis. Synfacts, 13(04), 0356.

Sources

Application Notes and Protocols: The Strategic Role of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid in the Synthesis of DNA Minor-Groove Binders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Minor Groove

In the landscape of molecular biology and drug discovery, the minor groove of DNA presents a tantalizing target. Its unique architecture, an AT-rich shallow furrow in the DNA helix, offers a binding site for small molecules that can modulate DNA-protein interactions and, consequently, gene expression.[1] These DNA minor-groove binders (MGBs) are often crescent-shaped molecules designed to fit snugly within the groove, interacting via non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions.[1] The therapeutic potential of these molecules is vast, with applications in anticancer and antimicrobial therapies.[2]

At the heart of many synthetic MGBs lies a core scaffold of heterocyclic rings, often inspired by natural products like Netropsin and Distamycin. Pyrrole-imidazole polyamides, in particular, have emerged as a versatile class of MGBs due to their programmable sequence-specific DNA recognition properties.[3][4] The strategic synthesis of these complex molecules relies on the availability of functionalized building blocks that can be readily incorporated into a polyamide chain. This is where 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid emerges as a pivotal precursor, a molecular linchpin that bridges the DNA-binding pyrrole moiety with the broader polyamide structure.

This comprehensive guide delves into the synthesis and application of this compound, providing detailed protocols for its preparation and subsequent incorporation into a model DNA minor-groove binder. We will explore the underlying chemical principles, offer practical insights into the experimental procedures, and outline methods for the biophysical characterization of the final DNA-binding agent.

The Cornerstone Building Block: Synthesis of this compound

The synthesis of this key building block is a two-step process, beginning with the formation of the pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of the crucial formyl group through a Vilsmeier-Haack reaction.

Part 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6] In this protocol, we utilize 4-aminobenzoic acid to introduce the benzoic acid functionality directly onto the pyrrole nitrogen.

Reaction Scheme:

Paal-Knorr Synthesis reagents 4-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran intermediate [Intermediate Adduct] reagents->intermediate Glacial Acetic Acid, Reflux product 4-(1H-pyrrol-1-yl)benzoic acid intermediate->product Dehydration

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Protocol 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

Reagent MW Amount Moles
4-Aminobenzoic acid137.1413.7 g0.1
2,5-Dimethoxytetrahydrofuran132.1613.2 g0.1
Glacial Acetic Acid-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (13.7 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the 4-aminobenzoic acid is fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure 4-(1H-pyrrol-1-yl)benzoic acid as a crystalline solid.

  • Dry the product in a vacuum oven. Expected yield: 80-90%.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrrole ring, leading to the introduction of a formyl group.

Reaction Scheme:

Vilsmeier-Haack Formylation reagents 4-(1H-pyrrol-1-yl)benzoic acid + Vilsmeier Reagent (POCl3/DMF) intermediate [Iminium Salt Intermediate] reagents->intermediate Electrophilic Aromatic Substitution product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation of the pyrrole ring.

Protocol 2: Synthesis of this compound

Reagent MW Amount Moles
4-(1H-pyrrol-1-yl)benzoic acid187.199.36 g0.05
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl₃)153.335.5 mL0.06

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (20 mL) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (5.5 mL, 0.06 mol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 4-(1H-pyrrol-1-yl)benzoic acid (9.36 g, 0.05 mol) in 50 mL of DMF.

  • Slowly add the solution of 4-(1H-pyrrol-1-yl)benzoic acid to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the product in a vacuum oven. Expected yield: 70-80%.

Constructing the DNA Minor-Groove Binder: Amide Bond Formation

With the functionalized pyrrole building block in hand, the next stage is its incorporation into a larger polyamide structure. This is typically achieved through standard peptide coupling protocols. Here, we describe a representative procedure for coupling this compound to the N-terminus of a di-pyrrole amine fragment.

Reaction Scheme:

Amide Coupling reagents This compound + Di-pyrrole Amine product Formyl-pyrrole Polyamide MGB reagents->product EDC, HOBt, DIPEA, DMF

Caption: Amide coupling to form the final MGB.

Protocol 3: Synthesis of a Model Formyl-Pyrrole Polyamide MGB

Reagent MW Amount Moles
This compound215.20215 mg1.0 mmol
Di-pyrrole amine fragment-1.0 mmol1.0 mmol
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70230 mg1.2 mmol
HOBt (Hydroxybenzotriazole)135.13162 mg1.2 mmol
DIPEA (N,N-Diisopropylethylamine)129.240.42 mL2.4 mmol
N,N-Dimethylformamide (DMF)-10 mL-

Procedure:

  • Dissolve this compound (215 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.[9]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the di-pyrrole amine fragment (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the solution of the di-pyrrole amine to the activated carboxylic acid mixture.

  • Add DIPEA (0.42 mL, 2.4 mmol) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure formyl-pyrrole polyamide MGB.

Biophysical Characterization: Probing the DNA-Ligand Interaction

The synthesis of a potential DNA minor-groove binder is only the first step. It is crucial to characterize its interaction with DNA to validate its binding mode and affinity. Two fundamental biophysical techniques for this purpose are DNA melting temperature (Tm) analysis and circular dichroism (CD) spectroscopy.

Protocol 4: DNA Melting Temperature (Tm) Assay

The binding of a small molecule to the DNA minor groove typically stabilizes the double helix, leading to an increase in its melting temperature (Tm).[10] This change in Tm (ΔTm) is a measure of the binding affinity.

Experimental Workflow:

Tm Assay Workflow prep Prepare DNA and Ligand Solutions mix Mix DNA and Ligand prep->mix measure Measure Absorbance vs. Temperature mix->measure analyze Calculate Tm and ΔTm measure->analyze

Caption: Workflow for DNA melting temperature assay.

Procedure:

  • Sample Preparation: Prepare a solution of the target DNA duplex (e.g., a short, AT-rich oligonucleotide) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The DNA concentration should result in an initial absorbance of ~0.2-0.4 at 260 nm. Prepare a stock solution of the synthesized MGB in the same buffer.

  • Mixing: In a quartz cuvette, prepare two samples: a "DNA only" control and a "DNA + MGB" sample. For the latter, add the MGB to the DNA solution at a desired molar ratio (e.g., 1:1 or 2:1 ligand to DNA duplex).

  • Measurement: Use a UV-Vis spectrophotometer with a temperature controller. Equilibrate the samples at a starting temperature (e.g., 25°C). Increase the temperature at a slow, constant rate (e.g., 0.5°C/minute) to a final temperature where the DNA is fully denatured (e.g., 95°C), while continuously monitoring the absorbance at 260 nm.

  • Data Analysis: Plot absorbance versus temperature to obtain the melting curves. The Tm is the temperature at the midpoint of the transition. Calculate the ΔTm as the difference between the Tm of the "DNA + MGB" sample and the "DNA only" control.

Data Presentation:

Sample Tm (°C) ΔTm (°C)
DNA only60.5-
DNA + MGB (1:1)68.2+7.7
DNA + MGB (2:1)72.1+11.6
Protocol 5: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.[6][11] The binding of a small molecule to the minor groove can induce changes in the DNA's CD spectrum, providing insights into the binding mode.

Experimental Workflow:

CD Spectroscopy Workflow prep Prepare DNA and Ligand Solutions titrate Titrate DNA with Ligand prep->titrate measure Record CD Spectra titrate->measure analyze Analyze Spectral Changes measure->analyze

Sources

Catalytic Applications of Metal Complexes with 4-(2-formyl-1H-pyrrol-1-yl)benzoic Acid Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Catalysis

The convergence of functional organic moieties into a single molecular framework offers a powerful strategy for the design of advanced catalytic systems. The ligand 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid represents a compelling example of this design philosophy. It synergistically combines three key features: a pyrrole ring, a reactive formyl group, and a benzoic acid unit. This unique architecture makes it an exceptional building block for constructing sophisticated, multidentate ligands, primarily through the formation of Schiff bases. The imine linkage (C=N) formed by the condensation of the formyl group with a primary amine introduces a new coordination site, expanding the ligand's chelating ability.

The pyrrole nitrogen, the newly formed imine nitrogen, and the carboxylate group of the benzoic acid can act in concert to create a stable coordination environment for a variety of transition metal ions. This multidentate chelation enhances the stability of the resulting metal complex, a crucial factor for catalytic longevity. Furthermore, the electronic properties of the pyrrole ring and the phenyl group can be transmitted to the metal center, thereby modulating its redox potential and catalytic activity.

This guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from this compound, with a focus on oxidation catalysis. While specific literature on this exact ligand is emerging, we present detailed protocols based on well-established principles and analogous systems involving Schiff bases derived from pyrrole-2-carboxaldehyde. These protocols are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals to explore the catalytic prowess of these promising complexes.

Part 1: Ligand and Complex Synthesis

The catalytic applications of this compound are predicated on its initial transformation into a more elaborate Schiff base ligand, which then coordinates to a metal center. This section provides detailed protocols for this two-step process.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound and an Amino Acid

This protocol describes the synthesis of a tridentate Schiff base ligand by reacting this compound with an amino acid, such as glycine. The resulting ligand possesses N,N,O-donor sites (imine nitrogen, pyrrole nitrogen, and carboxylate oxygen).

Materials:

  • This compound

  • Glycine

  • Methanol (anhydrous)

  • Triethylamine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of anhydrous methanol.

  • To this solution, add 1.0 mmol of glycine.

  • Add 2-3 drops of triethylamine as a catalyst to facilitate the condensation reaction.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the Schiff base ligand.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the purified Schiff base ligand in a vacuum oven at 50°C for 4 hours.

  • Characterize the product using FT-IR, ¹H NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1620-1640 cm⁻¹).

Causality Behind Experimental Choices:

  • Solvent: Methanol is an excellent solvent for both reactants and facilitates the removal of the water molecule formed during the condensation reaction, driving the equilibrium towards the product.

  • Catalyst: Triethylamine, a weak base, deprotonates the carboxylic acid group of glycine, increasing its nucleophilicity and promoting the attack on the formyl group's carbonyl carbon.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of a Cu(II) Complex with the Schiff Base Ligand

This protocol outlines a general method for the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 1.0 mmol of the Schiff base ligand in 40 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 0.5 mmol of copper(II) acetate monohydrate in 20 mL of anhydrous methanol. A 2:1 ligand-to-metal molar ratio is often used to ensure complete coordination.

  • Add the copper(II) acetate solution dropwise to the stirred ligand solution at room temperature. A color change is typically observed upon addition, indicating complex formation.

  • After the addition is complete, attach the reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature. The metal complex will often precipitate out of the solution.

  • Collect the solid complex by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven at 60°C.

  • Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. Coordination of the ligand to the copper ion can be confirmed by shifts in the C=N and COO⁻ stretching frequencies in the IR spectrum.

Diagram of Ligand and Complex Synthesis:

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis Ligand_Start This compound + Amino Acid Reaction1 Condensation (Methanol, Reflux) Ligand_Start->Reaction1 Triethylamine Ligand_Product Schiff Base Ligand Reaction1->Ligand_Product Complex_Start Schiff Base Ligand + Metal Salt (e.g., Cu(OAc)₂) Ligand_Product->Complex_Start Reaction2 Complexation (Methanol, Reflux) Complex_Start->Reaction2 Complex_Product Metal-Schiff Base Complex Reaction2->Complex_Product

Caption: Workflow for the synthesis of the Schiff base ligand and its subsequent metal complexation.

Part 2: Application in Catalytic Oxidation

Metal-Schiff base complexes are well-known for their ability to catalyze a variety of oxidation reactions, often mimicking the function of metalloenzymes like cytochrome P450.[1] Complexes derived from pyrrole-based Schiff bases are particularly interesting due to the electron-rich nature of the pyrrole ring, which can stabilize high-valent metal-oxo intermediates implicated in oxidation catalysis.

Application Note: Biomimetic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Metal complexes with Schiff bases derived from pyrrole-2-carboxaldehyde have shown promise as catalysts for such reactions.[2] The proposed catalytic system utilizes a copper(II)-Schiff base complex in the presence of an oxidant, such as hydrogen peroxide (H₂O₂), to achieve efficient and selective alcohol oxidation under mild conditions.

Proposed Catalytic Cycle:

The catalytic cycle is believed to proceed through the formation of a high-valent copper-oxo species. The Cu(II) precatalyst reacts with the oxidant to form a reactive Cu(III) or Cu(IV)-oxo intermediate. This intermediate then abstracts a hydrogen atom from the alcohol substrate, leading to the formation of the corresponding aldehyde or ketone and regenerating the Cu(II) catalyst.

Diagram of Proposed Catalytic Cycle:

Catalytic_Cycle Catalyst [L-Cu(II)] Intermediate1 [L-Cu(III)-OOH] Catalyst->Intermediate1 + H₂O₂ Intermediate2 [L-Cu(IV)=O] Intermediate1->Intermediate2 - H₂O Substrate_Complex [L-Cu(II)...R₂CHOH] Intermediate2->Substrate_Complex + R₂CHOH Substrate_Complex->Catalyst - R₂C=O - H₂O Product_Release Product Release

Caption: Proposed catalytic cycle for the oxidation of alcohols by a Cu(II)-Schiff base complex.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

This protocol provides a step-by-step procedure for the oxidation of benzyl alcohol to benzaldehyde using the synthesized Cu(II)-Schiff base complex as a catalyst.

Materials:

  • Cu(II)-Schiff base complex (from Protocol 2)

  • Benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for reaction monitoring

  • Thermostatted reaction vessel

Procedure:

  • In a 25 mL round-bottom flask, place the Cu(II)-Schiff base complex (0.01 mmol).

  • Add 10 mL of acetonitrile to the flask.

  • Add benzyl alcohol (1.0 mmol) to the reaction mixture.

  • Stir the mixture at the desired reaction temperature (e.g., 60°C) for 10 minutes to ensure thermal equilibrium.

  • Carefully add hydrogen peroxide (2.0 mmol) dropwise to the reaction mixture using a syringe pump over a period of 15 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction, quench any remaining hydrogen peroxide by adding a small amount of saturated sodium sulfite solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze the final yield by GC using an internal standard.

Data Presentation:

The performance of the catalyst can be evaluated based on several key metrics, which should be tabulated for clarity.

Catalyst Loading (mol%)Substrate/Oxidant RatioTemperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)Turnover Number (TON)
11:2604DataDataData
0.51:2604DataDataData
11:3604DataDataData
11:2704DataDataData

Trustworthiness and Self-Validation:

To ensure the reliability of the catalytic protocol, several control experiments are essential:

  • Blank Reaction (No Catalyst): Perform the reaction under identical conditions without the Cu(II) complex to confirm that the complex is indeed the catalyst.

  • Blank Reaction (No Oxidant): Run the reaction with the catalyst and substrate but without hydrogen peroxide to demonstrate the necessity of the oxidant.

  • Catalyst Leaching Test: After the reaction, filter the solid catalyst and add a fresh batch of substrate and oxidant to the filtrate. The absence of further reaction would indicate that the catalysis is heterogeneous and not due to leached copper species.

Conclusion and Future Outlook

Metal complexes of Schiff bases derived from this compound represent a promising, yet underexplored, class of catalysts. The modularity of their synthesis allows for fine-tuning of the steric and electronic environment around the metal center, opening avenues for optimizing catalytic activity and selectivity for a wide range of organic transformations. The protocols and application notes provided herein serve as a foundational guide for researchers to delve into the catalytic potential of these systems. Future work should focus on exploring a broader range of metal centers (e.g., Mn, Fe, Co, Ru) and their applications in other important catalytic reactions such as C-H activation, epoxidation, and asymmetric synthesis. The insights gained from such studies will undoubtedly contribute to the development of novel, efficient, and selective catalysts for applications in chemical synthesis and drug development.

References

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  • Bhowon, M. G., Laulloo, S. J., Ramgoolam, V., & Tiscornia, I. (2002). Schiff base complexes of ruthenium(ii) and their use as catalytic oxidants. Transition Metal Chemistry, 27(4), 421-425.
  • Buvaylo, E. A., Kokozay, V. N., Vassilyeva, O. Y., Skelton, B. W., Nesterova, O. V., & Pombeiro, A. J. L. (2017). Copper(II) complex of the 2-pyridinecarbaldehyde aminoguanidine Schiff base: Crystal structure and catalytic behaviour in mild oxidation of alkanes.
  • Katwal, R., Bhardwaj, N., & Sharma, J. (2014). APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. Trade Science Inc.
  • Nishat, N., & Rahisuddin. (2023). Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine. Journal of Molecular Structure, 1275, 134671.
  • Prakash, A., Singh, B. K., Bhojak, N., & Adhikari, D. (2010). Synthesis and characterization of bioactive zinc(II) and cadmium(II) complexes with new Schiff bases derived from 4-nitrobenzaldehyde and acetophenone with ethylenediamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 356-362.
  • Raman, N., Ravichandran, S., & Thangaraja, C. (2004). Copper(II), cobalt(II), nickel(II) and zinc(II) complexes of Schiff base derived from benzil-2,4-dinitrophenylhydrazone with aniline. Journal of Chemical Sciences, 116(4), 215-219.
  • Reddy, P. M. (2021). AZOMETHINE DERIVATIVE OF 2-AMINO-2-ETHYL-1, 3-PROPANEDIOL AND IT'S METAL COMPLEXES of Biomedical AND Pharmaceutical sciences. OSF Preprints.
  • Shebl, M., Adly, O. M. I., & Mohamed, F. S. (2022). Synthesis, characterization, design, molecular docking, anti COVID-19 activity, DFT calculations of novel Schiff base with some transition metal complexes. Journal of Molecular Liquids, 347, 117850.
  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). 2-Pyrrolealdehyde. Organic Syntheses, 36, 74.
  • Singh, A., Barman, P. (2021). Recent Advances in Schiff Base Ruthenium Metal Complexes: Synthesis and Applications. Topics in Current Chemistry, 379(5), 33.
  • Tarafder, M. T. H., Ali, A. M., Wee, D. J., Silong, S., & Crouse, K. A. (2001). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group.
  • Tyeklár, Z., & Karlin, K. D. (Eds.). (1993). Bioinorganic chemistry of copper. Springer Science & Business Media.
  • Zoubi, W. A., Al-Hamdani, A. A., & Ko, Y. G. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. Journal of Thermal Analysis and Calorimetry, 128(2), 789-801.
  • Zuo, W. W., Liu, X., Manzur, C., Novoa, N., Celedón, S., Carrillo, D., & Hamon, J. R. (2018). Multidentate unsymmetrically-substituted Schiff bases and their metal complexes: Synthesis, functional materials properties, and applications to catalysis.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthetic outcomes. As your dedicated application scientist, I will walk you through the nuances of this synthesis, explaining the causality behind experimental choices to ensure both high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a two-step process that first involves the formation of the N-aryl pyrrole ring, followed by formylation at the C2 position of the pyrrole. A common and effective route is the Paal-Knorr synthesis of 4-(1H-pyrrol-1-yl)benzoic acid, followed by a Vilsmeier-Haack formylation. This guide will focus on this synthetic pathway, addressing potential challenges at each stage.

Visualizing the Synthetic Pathway

Synthetic_Pathway 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Intermediate 4-(1H-pyrrol-1-yl)benzoic acid 4-Aminobenzoic_Acid->Intermediate Paal-Knorr Synthesis Glacial Acetic Acid, Reflux 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Intermediate Final_Product This compound Intermediate->Final_Product Vilsmeier-Haack Reaction DMF, POCl₃

Caption: Synthetic route to this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific issues you may encounter during your experiments.

Part 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

Question 1: My Paal-Knorr reaction is resulting in a low yield of 4-(1H-pyrrol-1-yl)benzoic acid. What are the likely causes and how can I improve it?

Answer: Low yields in the Paal-Knorr synthesis of this intermediate can often be attributed to several factors. Let's break down the potential issues and their solutions.

  • Incomplete Reaction: The condensation reaction between 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran requires sufficient time and temperature.

    • Causality: The Paal-Knorr reaction proceeds via the formation of a di-imine intermediate, which then cyclizes and eliminates water to form the pyrrole ring.[1][2] This process can be slow if the reaction conditions are not optimal.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. A typical reflux time is 1-2 hours in glacial acetic acid.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Sub-optimal Acidity: The reaction is acid-catalyzed, and the concentration of the acid is crucial.

    • Causality: The acid protonates the carbonyl groups of the in-situ generated 1,4-dicarbonyl compound from 2,5-dimethoxytetrahydrofuran, making them more electrophilic and facilitating the nucleophilic attack by the amine.[4]

    • Solution: Glacial acetic acid typically serves as both the solvent and the catalyst.[3] Using a less concentrated acid or an insufficient amount can slow down the reaction. Ensure your glacial acetic acid is of high purity.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

    • Causality: At high temperatures and prolonged reaction times, there is a possibility of side reactions, though the Paal-Knorr synthesis is generally clean for this type of substrate.

    • Solution: Adhere to the recommended reaction time and temperature. Overheating or extending the reflux time unnecessarily may not improve the yield and could lead to decomposition.

Question 2: I am observing significant amounts of unreacted 4-aminobenzoic acid in my crude product. How can I address this?

Answer: The presence of unreacted 4-aminobenzoic acid is a common issue and can be tackled with the following strategies:

  • Stoichiometry of Reagents: Ensure the correct molar ratio of the reactants.

    • Causality: The reaction requires at least a stoichiometric amount of 2,5-dimethoxytetrahydrofuran to react with the 4-aminobenzoic acid.

    • Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of 2,5-dimethoxytetrahydrofuran (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Purity of 2,5-dimethoxytetrahydrofuran: The quality of this reagent is critical.

    • Causality: 2,5-dimethoxytetrahydrofuran can degrade over time, especially if not stored properly. Its hydrolysis in the presence of acid is what generates the reactive 1,4-dicarbonyl species.

    • Solution: Use freshly opened or properly stored 2,5-dimethoxytetrahydrofuran. If you suspect degradation, consider purifying it by distillation before use.

Part 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzoic acid

Question 3: The Vilsmeier-Haack formylation is giving me a low yield of the final product. What are the common pitfalls?

Answer: The Vilsmeier-Haack reaction is a powerful formylation method, but its success hinges on careful execution. Here are the primary reasons for low yields and how to troubleshoot them:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.

    • Causality: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] Water will readily hydrolyze this reagent, rendering it inactive for the formylation reaction.

    • Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous DMF and fresh, high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reagent Stoichiometry: The ratio of the Vilsmeier reagent to the pyrrole substrate is critical.

    • Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a large excess can lead to the formation of di-formylated byproducts.

    • Solution: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the 4-(1H-pyrrol-1-yl)benzoic acid) is generally recommended to ensure complete formylation.

  • Reaction Temperature: The temperature at which the Vilsmeier reagent is prepared and the formylation is carried out can impact the yield.

    • Causality: The formation of the Vilsmeier reagent is exothermic.[7] If the temperature is not controlled, side reactions can occur. The subsequent formylation step may require heating to proceed at a reasonable rate.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (0-5 °C). The formylation reaction can then be carried out at a controlled temperature, often with gentle heating (e.g., 50-60 °C), which should be monitored by TLC.

Question 4: I am observing the formation of a significant amount of a byproduct that appears to be di-formylated. How can I prevent this?

Answer: The formation of di-formylated products is a known side reaction in the Vilsmeier-Haack formylation of pyrroles.

  • Controlling Stoichiometry: The most effective way to minimize di-formylation is to carefully control the amount of the Vilsmeier reagent.

    • Causality: The pyrrole ring is highly activated towards electrophilic substitution, and if a large excess of the formylating agent is present, a second formyl group can be introduced.

    • Solution: Use a molar ratio of the Vilsmeier reagent to the pyrrole substrate that is as close to stoichiometric as possible while still achieving good conversion of the starting material (e.g., 1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Part 3: Purification and Purity

Question 5: I am struggling to purify the final product, this compound. What are the recommended methods?

Answer: Purifying the final product to a high degree is crucial. Here are the recommended techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds like benzoic acid derivatives.

    • Causality: Recrystallization relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures.[8][9]

    • Solution: A suitable solvent system needs to be identified. A good starting point would be a mixed solvent system, such as ethanol/water or acetone/water. The crude product should be dissolved in the minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is not effective in removing certain impurities, column chromatography can be employed.

    • Causality: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).

    • Solution: A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid to keep the carboxylic acid protonated) can be used to separate the desired product from more or less polar impurities.

Question 6: What are the common impurities I should be looking for in my final product?

Answer: Being aware of potential impurities is key to effective purification and characterization.

  • Unreacted Starting Material: 4-(1H-pyrrol-1-yl)benzoic acid. This can be identified by TLC and removed by recrystallization or column chromatography.

  • Di-formylated Product: 4-(2,5-diformyl-1H-pyrrol-1-yl)benzoic acid. This is a common byproduct if an excess of the Vilsmeier reagent is used. It will have a different retention factor (Rf) on a TLC plate and can be separated by column chromatography.

  • Residual Solvents: DMF, acetic acid, etc. These can often be removed by thorough drying under vacuum, but may require co-evaporation with a more volatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in the Paal-Knorr synthesis? A1: Glacial acetic acid serves as both the solvent for the reaction and as an acid catalyst. It facilitates the hydrolysis of 2,5-dimethoxytetrahydrofuran to the reactive 1,4-dicarbonyl intermediate and protonates the carbonyl groups to enhance their electrophilicity for the subsequent condensation with 4-aminobenzoic acid.[3][10]

Q2: Why is the Vilsmeier-Haack reaction performed under anhydrous conditions? A2: The Vilsmeier reagent, the active formylating agent, is highly reactive towards water. Any moisture present will hydrolyze the reagent, leading to a significant decrease in the yield of the desired formylated product.

Q3: Can I use other formylating agents instead of the Vilsmeier-Haack reagent? A3: While the Vilsmeier-Haack reaction is a very common and effective method for formylating pyrroles, other methods do exist. However, for electron-rich heterocycles like pyrrole, the Vilsmeier-Haack reaction is often preferred due to its relatively mild conditions and high regioselectivity for the 2-position.

Q4: How can I confirm the structure of my final product? A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques, including:

  • ¹H NMR: To identify the different types of protons and their connectivity.

  • ¹³C NMR: To identify the different types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid and aldehyde carbonyls.

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
  • To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 eq).

  • Add glacial acetic acid to the flask to dissolve the 4-aminobenzoic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 4-(1H-pyrrol-1-yl)benzoic acid.

Protocol 2: Synthesis of this compound
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (used as solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the crude 4-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) portion-wise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary Table

ParameterPaal-Knorr SynthesisVilsmeier-Haack Formylation
Key Reagents 4-Aminobenzoic acid, 2,5-Dimethoxytetrahydrofuran4-(1H-pyrrol-1-yl)benzoic acid, DMF, POCl₃
Solvent Glacial Acetic AcidAnhydrous DMF
Catalyst Glacial Acetic Acid (self-catalyzed)None (reagent-mediated)
Temperature Reflux0 °C to 60 °C
Typical Yield >80%>70%
Common Issues Incomplete reaction, unreacted starting materialLow yield due to moisture, di-formylation

Logical Relationships Diagram

Troubleshooting_Logic cluster_PaalKnorr Paal-Knorr Synthesis Issues cluster_Vilsmeier Vilsmeier-Haack Formylation Issues cluster_Purification Purification Challenges Low_Yield_PK Low Yield Incomplete_Rxn Incomplete Reaction Low_Yield_PK->Incomplete_Rxn Suboptimal_Acid Sub-optimal Acidity Low_Yield_PK->Suboptimal_Acid Unreacted_SM_PK Unreacted Starting Material Unreacted_SM_PK->Incomplete_Rxn Incorrect_Stoich Incorrect Stoichiometry Unreacted_SM_PK->Incorrect_Stoich Low_Yield_VH Low Yield Moisture Moisture Contamination Low_Yield_VH->Moisture Incorrect_Stoich_VH Incorrect Stoichiometry Low_Yield_VH->Incorrect_Stoich_VH Temp_Control Poor Temperature Control Low_Yield_VH->Temp_Control Diformylation Di-formylation Diformylation->Incorrect_Stoich_VH Purity_Issues Low Purity Impurity_SM Unreacted Starting Material Purity_Issues->Impurity_SM Impurity_Di Di-formylated Product Purity_Issues->Impurity_Di

Caption: Troubleshooting logic for the synthesis of this compound.

References

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... - ResearchGate. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Request PDF. Available at: [Link]

  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Semantic Scholar. Available at: [Link]

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Available at: [Link]

  • Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone - Wilkes University. Available at: [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. Available at: [Link]

  • 2-formyl pyrrole, 1003-29-8 - The Good Scents Company. Available at: [Link]

Sources

common side products in the formylation of N-aryl pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of N-Aryl Pyrroles

Welcome to the technical support resource for the formylation of N-aryl pyrroles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of formylated N-aryl pyrroles. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success. This document is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: I am trying to formylate my N-aryl pyrrole at the C2-position using the Vilsmeier-Haack reaction, but I am consistently isolating a mixture of products. What are the most likely side products?

A1: In the Vilsmeier-Haack formylation of N-aryl pyrroles, the most commonly encountered side products are the C3-formylated isomer and a di-formylated species. The pyrrole ring is a highly activated aromatic system, making it susceptible to multiple electrophilic additions if the reaction conditions are not carefully controlled.

  • C3-Formylation: While electronic factors typically favor electrophilic attack at the C2 position due to better stabilization of the cationic intermediate (see mechanistic diagram below), the C3 position remains reactive. The regioselectivity can be influenced by the steric bulk of the N-aryl substituent and the reaction temperature.

  • Di-formylation: If an excess of the Vilsmeier reagent is used or the reaction is allowed to proceed for too long, a second formyl group can be added to the ring, typically yielding a 2,5-diformyl or 2,4-diformyl N-aryl pyrrole. The initial C2-formyl group is deactivating, but the high reactivity of the pyrrole nucleus can still allow for a second electrophilic substitution.

Q2: What is the underlying mechanism of the Vilsmeier-Haack reaction, and how does it lead to these side products?

A2: The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reagent is a chloroiminium ion, which serves as the electrophile.

The reaction proceeds via electrophilic aromatic substitution. The π-electrons of the pyrrole ring attack the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate, often called a sigma complex. The stability of this intermediate dictates the regioselectivity. Attack at C2 is generally favored as the positive charge can be delocalized over more atoms, including the nitrogen, compared to attack at C3. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during aqueous workup yields the aldehyde.

Side products arise when the energy barrier for attack at the C3 position is overcome or when the mono-formylated product is reactive enough to undergo a second formylation.

Vilsmeier_Haack Fig. 1: Vilsmeier-Haack Mechanism on N-Aryl Pyrrole cluster_reactants Reactants cluster_products Products Pyrrole N-Aryl Pyrrole Vilsmeier Vilsmeier Reagent (Electrophile) Int_C2 C2-Cationic Intermediate (More Stable) Vilsmeier->Int_C2 Attack at C2 (Major Pathway) Int_C3 C3-Cationic Intermediate (Less Stable) Vilsmeier->Int_C3 Attack at C3 (Minor Pathway) Product_Di Di-Formyl Product (Side Product) Vilsmeier->Product_Di Second Attack (Excess Reagent) Product_C2 C2-Formyl Product (Desired) Int_C2->Product_C2 Hydrolysis Product_C3 C3-Formyl Product (Side Product) Int_C3->Product_C3 Hydrolysis

Caption: Vilsmeier-Haack reaction pathways on an N-aryl pyrrole.

Troubleshooting Guide

Problem 1: Low C2:C3 Regioselectivity (High C3-Isomer Formation)
Potential Cause Underlying Rationale Recommended Solution
High Reaction Temperature Electrophilic substitution reactions are kinetically controlled. While the C2 position is electronically favored, higher temperatures can provide sufficient energy to overcome the activation barrier for the C3 pathway, leading to a loss of selectivity.Maintain Low Temperatures: Perform the addition of the Vilsmeier reagent at 0°C or below. Allow the reaction to warm slowly to room temperature only if necessary, while monitoring the progress by TLC. A well-controlled, low-temperature environment is critical for maximizing regioselectivity.
Steric Hindrance from N-Aryl Group A bulky substituent on the nitrogen atom (e.g., an ortho-substituted phenyl ring) can sterically hinder the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions. This steric clash can make the less-hindered C3 position a more favorable site for attack.Evaluate Substrate Sterics: If your N-aryl group is large, C3-formylation may be unavoidable to some extent. Consider if a different formylation method (e.g., Duff reaction, though often lower yielding for pyrroles) might offer a different selectivity profile. Alternatively, be prepared for chromatographic separation of isomers.
Solvent Effects The choice of solvent can influence the reactivity and stability of the Vilsmeier reagent and the reaction intermediates.Optimize Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. If selectivity is poor, consider a less polar solvent, but ensure reagent solubility. In some cases, using DMF as both the reagent precursor and solvent can lead to harsher conditions and more side products.
Problem 2: Significant Di-formylation Observed
Potential Cause Underlying Rationale Recommended Solution
Excess Vilsmeier Reagent The most common cause of di-formylation is using a stoichiometric excess of the Vilsmeier reagent. Once the mono-formylated product is formed, it can be attacked by the remaining electrophile, even though the first formyl group is deactivating.Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of POCl₃ and DMF relative to the N-aryl pyrrole. Carefully calculate and measure your reagents. Consider adding the pyrrole solution dropwise to the pre-formed Vilsmeier reagent to avoid localized excesses.
Prolonged Reaction Time Leaving the reaction to run for an extended period, even with correct stoichiometry, can sometimes lead to the formation of di-formylated products, especially if the reaction temperature increases.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction by pouring it onto ice water as soon as the starting material is consumed to prevent over-reaction.
High Reactivity of the Pyrrole Substrate Pyrrole rings with electron-donating groups (in addition to the N-aryl group) are highly activated and more susceptible to a second electrophilic attack.Adjust Conditions for Activated Substrates: For highly activated pyrroles, use even stricter temperature control (e.g., -20°C to 0°C) and consider using exactly 1.0 equivalent of the Vilsmeier reagent. The goal is to find a balance where the starting material reacts completely without significant formation of the di-formylated product.

Experimental Protocol: A Self-Validating Workflow for C2-Formylation

This protocol is designed to minimize side product formation by controlling key reaction parameters.

protocol_workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) start->reagent_prep pyrrole_add 2. Add N-Aryl Pyrrole Solution (Dropwise at 0°C) reagent_prep->pyrrole_add reaction 3. Reaction Monitoring (Stir at 0°C to RT, monitor by TLC) pyrrole_add->reaction quench 4. Quench Reaction (Pour onto ice water) reaction->quench Starting material consumed neutralize 5. Neutralize & Extract (Adjust pH, extract with DCM) quench->neutralize purify 6. Purify Product (Column Chromatography) neutralize->purify end End (Pure C2-Formyl Product) purify->end

Caption: Step-by-step workflow for controlled N-aryl pyrrole formylation.

Step-by-Step Methodology:

  • Reagent Preparation (The Vilsmeier Reagent): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM). Cool the flask to 0°C using an ice bath. To the cooled solvent, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.). Slowly, add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5°C. A white precipitate may form. Stir the mixture at 0°C for 30-60 minutes.

    • Causality Check: Pre-forming the reagent at a low temperature ensures the complete generation of the electrophile before the substrate is introduced, preventing uncontrolled reactions with unreacted POCl₃.

  • Substrate Addition: Dissolve the N-aryl pyrrole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent slurry over 20-30 minutes.

    • Causality Check: Slow, dropwise addition maintains a low concentration of the pyrrole relative to the reagent, minimizing localized heating and reducing the likelihood of di-formylation.

  • Reaction and Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction's progress every 30 minutes using TLC (e.g., 20% Ethyl Acetate in Hexanes). If the reaction is sluggish, the ice bath can be removed to allow it to slowly warm to room temperature.

    • Trustworthiness Check: TLC is your validation system. The disappearance of the starting material spot and the appearance of a new, major product spot confirms the reaction is proceeding. Note any minor spots corresponding to side products.

  • Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour until the hydrolysis is complete.

    • Causality Check: Quenching on ice dissipates any heat from the exothermic hydrolysis of excess reagent. The sodium acetate solution neutralizes the strong acid (HCl) generated, preventing potential degradation of the acid-sensitive pyrrole product.

  • Extraction and Purification: Adjust the pH of the aqueous layer to ~7-8 with a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the desired C2-aldehyde from any C3-isomer or di-formylated side products.

References

  • Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction with 1-Phenylpyrrole. Journal of the American Chemical Society, 75(4), 989–991. [Link]

  • Jones, R. A. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Pyrroles. John Wiley & Sons. [Link]

  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer Science & Business Media. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Olah, G. A., & Kuhn, S. J. (1960). Formylation with Formyl Fluoride. A New Aldehyde and Ketone Synthesis. Journal of the American Chemical Society, 82(9), 2380–2382. [Link]

Technical Support Center: Purification of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the purification of this versatile intermediate. Our guidance is grounded in fundamental chemical principles to help you not only solve immediate issues but also to build a robust purification strategy.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the handling and purification of this compound.

Q1: What are the key physicochemical properties I need to be aware of during purification?

Understanding the molecule's structure is the first step. It is comprised of a benzoic acid moiety and a pyrrole-2-carboxaldehyde group. This bifunctional nature dictates its properties. The carboxylic acid group makes it acidic, while the aromatic rings and the aldehyde provide moderate polarity.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₉NO₃[1][2]
Molecular Weight 215.20 g/mol [1]
Appearance Typically a solid.[1]
Key Functionalities Carboxylic Acid, Aldehyde, Pyrrole Ring
Stability Pyrrole-2-carboxaldehyde derivatives can be sensitive to air and light.[3] The aldehyde is susceptible to oxidation.
Solubility Generally soluble in polar organic solvents like ethyl acetate, acetone, and alcohols. Its solubility in non-polar solvents is limited. As a carboxylic acid, it is insoluble in water but will dissolve in aqueous base.[4][5]

Q2: What are the most common impurities I can expect?

Impurities typically arise from unreacted starting materials, side reactions, or product degradation. Common culprits include:

  • Unreacted 4-aminobenzoic acid: If the synthesis involves a Paal-Knorre condensation.

  • Unreacted pyrrole-2-carboxaldehyde: If the synthesis is an N-arylation.

  • Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-(2-carboxy-1H-pyrrol-1-yl)benzoic acid.

  • Polymeric or colored byproducts: Pyrrole derivatives can be prone to forming colored impurities, especially under acidic conditions or upon exposure to air.[6][7]

Q3: My crude product is a dark, sticky oil. What is the very first purification step you recommend?

For a crude, non-crystalline product, a chemically active extraction, specifically an acid-base extraction , is the most effective first step.[8] This technique leverages the acidic nature of the benzoic acid group to separate it from neutral or basic impurities that are often the cause of the oily consistency.

Q4: My purified compound degrades or changes color over time. How should I store it?

The pyrrole-2-carboxaldehyde moiety is known for its potential instability.[9] To ensure long-term stability, store the purified solid under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at low temperatures (2-8°C or frozen).[10]

Troubleshooting Guides: In-Depth Scenarios

This section provides detailed, step-by-step solutions to specific experimental challenges.

Scenario 1: Low Purity and Oily Consistency After Initial Synthesis

Q: My reaction work-up yielded a brown oil that shows multiple spots on a TLC plate. How can I clean this up effectively?

A: Implement an Acid-Base Extraction Workflow.

This is the most powerful initial purification technique for this compound. It exploits the pKa of the carboxylic acid to move your desired product from an organic phase to an aqueous phase and back again, leaving many impurities behind.

Causality: The carboxylic acid is deprotonated by a weak base (like sodium bicarbonate) to form the highly water-soluble sodium 4-(2-formyl-1H-pyrrol-1-yl)benzoate salt.[4][11] Neutral impurities (e.g., unreacted aldehyde precursors, non-acidic side products) remain in the organic layer and are discarded.

Workflow Diagram: Acid-Base Extraction

G start Crude Product (Dissolved in Ethyl Acetate) sep_funnel Separatory Funnel: Add sat. aq. NaHCO₃ Shake and Separate Layers start->sep_funnel org_layer1 Organic Layer 1 (Contains Neutral/Basic Impurities) sep_funnel->org_layer1 Top Layer aq_layer1 Aqueous Layer 1 (Contains Sodium Salt of Product) sep_funnel->aq_layer1 Bottom Layer wash_org Wash with Brine Dry (Na₂SO₄), Evaporate org_layer1->wash_org back_extract Wash Aqueous Layer 1 with fresh Ethyl Acetate (Removes trapped neutral impurities) aq_layer1->back_extract discard_org Discard Neutral Impurities wash_org->discard_org org_layer2 Organic Layer 2 (Combine with Org. Layer 1) back_extract->org_layer2 Top Layer aq_layer2 Aqueous Layer 2 (Purified) back_extract->aq_layer2 Bottom Layer acidify Cool in Ice Bath Acidify slowly with 6M HCl to pH ~2 aq_layer2->acidify precipitate Product Precipitates acidify->precipitate filter Collect by Vacuum Filtration Wash with Cold Water Dry precipitate->filter final_product Pure Product filter->final_product

Caption: Workflow for purifying the target acid from neutral impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[11] Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product as the sodium salt) into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first one.

  • Back-Wash: To remove any neutral impurities that may have been carried into the aqueous phase, add a fresh portion of ethyl acetate (about 1/4 of the total aqueous volume) to the combined aqueous extracts. Shake and discard this organic wash layer.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH is approximately 2 (check with pH paper).[8] Your product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Scenario 2: Recrystallization Fails or "Oils Out"

Q: I've tried recrystallizing my product, but I can't find a good solvent system, or it keeps "oiling out" instead of forming crystals. What should I do?

A: Employ a systematic solvent screening approach and modify your cooling technique.

Causality: "Oiling out" occurs when a solid melts in the hot solvent or becomes supersaturated and separates as a liquid phase instead of forming a crystal lattice upon cooling. This is common when the compound's melting point is close to or below the solvent's boiling point, or if cooling is too rapid.

Step-by-Step Protocol: Recrystallization Troubleshooting

  • Systematic Solvent Screening:

    • Place a small amount of your compound (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Good starting solvents are ethanol, isopropanol, acetone, ethyl acetate, and water.

    • Ideal Single Solvent: The compound should be poorly soluble at room temperature but completely soluble upon heating.

    • Ideal Solvent Pair: If no single solvent works, find one solvent in which the compound is highly soluble (e.g., ethanol, acetone) and another in which it is poorly soluble (e.g., water, heptane).

  • Addressing "Oiling Out":

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Slow cooling is critical for crystal nucleation.

    • Add More Solvent: The concentration may be too high. Add a small amount of additional hot solvent to the solution to ensure it is not supersaturated at the boiling point.

    • Use a Lower-Boiling Solvent System: If the compound's melting point is low, choose a solvent or solvent pair with a lower boiling point (e.g., diethyl ether/pentane).

    • Seed the Solution: Add a tiny crystal of pure material to the cooled solution to initiate crystallization. If you have no pure crystals, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Recommended Solvent Systems (Starting Points)
Ethanol / Water
Acetone / Water
Ethyl Acetate / Heptane or Hexane
Isopropanol / Water
Scenario 3: Persistent Acidic Impurities Remain

Q: After acid-base extraction and recrystallization, I still see a stubborn impurity by HPLC/TLC. I suspect it's the dicarboxylic acid from over-oxidation. How can I remove it?

A: Use Preparative Column Chromatography with an Acidified Mobile Phase.

Causality: If an impurity has similar acidic properties (like another carboxylic acid), it will behave similarly during extraction and may co-crystallize. Chromatography provides a different separation mechanism based on polarity. Adding a small amount of acid to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid groups, preventing peak tailing and ensuring good separation.[12]

Decision Tree: Choosing the Right Purification Method

G start Crude Product Analysis (TLC, ¹H NMR) is_oily Is it an oil or mostly non-polar impurities? start->is_oily is_solid Is it a solid with polar impurities? is_oily->is_solid No acid_base Perform Acid-Base Extraction is_oily->acid_base Yes is_acidic_impurity Is there a persistent acidic impurity? is_solid->is_acidic_impurity No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_acidic_impurity->chromatography Yes pure_product Pure Product is_acidic_impurity->pure_product No acid_base->is_acidic_impurity recrystallize->is_acidic_impurity chromatography->pure_product

Caption: Decision-making process for purification strategy.

Detailed Protocol: Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A good starting point is a mixture of Heptane (or Hexane) and Ethyl Acetate. Add 0.5-1% acetic acid or formic acid to the eluent mixture to ensure the carboxylic acid remains protonated.[12]

  • Loading the Column:

    • Dry Loading (Recommended): Dissolve your compound in a minimal amount of a strong solvent (like acetone or methanol). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally provides better resolution.

    • Wet Loading: Dissolve the compound in a minimal amount of the starting eluent and load it directly onto the column.

  • Elution: Start with a low polarity mixture (e.g., 80:20 Heptane:Ethyl Acetate + 1% Acetic Acid) and gradually increase the polarity (e.g., to 50:50). The more polar dicarboxylic acid impurity will elute later than your desired, slightly less polar product.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica Gel
Mobile Phase Heptane/Ethyl Acetate Gradient + 0.5-1% Acetic Acid
Detection UV lamp (254 nm)

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Odinity. (2017). Extraction of Benzoic Acid. [Link]

  • ResearchGate. (2025). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • University of St. Thomas. (n.d.). The Extraction of Benzoic Acid from a Mixture. [Link]

  • Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • LabSolutions. (n.d.). This compound. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. (2009). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. [Link]

  • CORE. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • ResearchGate. (2007). Reactions of 2-aminopyrrole derivatives with o-formylbenzoic acid. [Link]

  • ResearchGate. (2018). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... [Link]

  • Wilkes University. (n.d.). Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone. [Link]

  • PubChem. (n.d.). 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid. [Link]

Sources

improving the stability and shelf-life of pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability and shelf-life of these valuable synthetic intermediates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Pyrrole-2-Carbaldehyde Stability

Pyrrole-2-carbaldehydes are important building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials like BODIPY dyes.[1][2] However, their utility can be hampered by their inherent instability. The electron-rich nature of the pyrrole ring, combined with the reactive aldehyde group, makes these compounds susceptible to degradation. Understanding the causes of this instability is the first step toward mitigating these issues in the laboratory.

The primary degradation pathways for pyrrole-2-carbaldehydes are oxidation and polymerization.[3][4] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate these processes, leading to a noticeable discoloration of the compound, which turns from an off-white or yellow solid to a dark, often oily or tar-like substance.[3] This degradation not only reduces the purity of the starting material but can also significantly lower the yield of subsequent reactions and introduce impurities that complicate purification.[3]

This guide provides practical, field-proven advice to help you maintain the integrity of your pyrrole-2-carbaldehydes, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of pyrrole-2-carbaldehydes.

Q1: My pyrrole-2-carbaldehyde has turned dark brown. What caused this, and can I still use it?

A1: The dark coloration is a clear indicator of degradation, primarily through oxidation and polymerization due to exposure to air and light.[3][4] While a slight color change might not drastically affect all reactions, significant darkening suggests the presence of substantial impurities.[3] Using a degraded product can lead to lower yields and the formation of side products. Therefore, it is highly recommended to purify the aldehyde before use to ensure the reliability and reproducibility of your results.[3]

Q2: What are the ideal storage conditions to maximize the shelf-life of pyrrole-2-carbaldehydes?

A2: To minimize degradation, pyrrole-2-carbaldehydes should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This prevents oxidation.

  • Temperature: For short-term storage, refrigeration at +2°C to +8°C is recommended.[3][5][6] For long-term storage, especially for solutions, temperatures of -20°C or -80°C are preferable.[3]

  • Light: Protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.[3]

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.[3][7]

Q3: I'm observing a decreasing peak for my pyrrole-2-carbaldehyde during HPLC analysis, even without any reactants. Why is this happening?

A3: This phenomenon is indicative of the compound's instability in solution.[3] Pyrrole-2-carbaldehydes can degrade over time when dissolved, especially in certain solvents or at non-optimal pH. One study noted a 50% decrease in the concentration of pyrrole-2-carbaldehyde in a buffered solution at 30°C over 18 hours.[1][3] To address this, always prepare solutions of the aldehyde immediately before use. If possible, conduct your reactions at lower temperatures to slow the rate of decomposition.[3]

Q4: What substances are incompatible with pyrrole-2-carbaldehydes?

A4: Pyrrole-2-carbaldehydes are incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2][8] Contact with these substances can lead to vigorous reactions and complete degradation of the aldehyde.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Product Discoloration and Impurity Formation
  • Symptom: Your pyrrole-2-carbaldehyde, which should be an off-white to yellowish solid, has become dark, oily, or tar-like.[3]

  • Cause: This is a classic sign of oxidation and polymerization from exposure to air, light, or heat.[3]

  • Solution: The aldehyde must be purified before use. See the detailed protocols for recrystallization and distillation below.

Issue 2: Low Reaction Yields
  • Symptom: You are experiencing significantly lower yields than expected in a reaction involving pyrrole-2-carbaldehyde.

  • Cause: The inherent instability of the aldehyde can be a major contributor to low reaction yields, as it may be degrading under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[3]

  • Solution:

    • Use Freshly Purified Aldehyde: Ensure your starting material is of high purity by following the purification protocols.

    • Optimize Reaction Conditions:

      • Temperature: If possible, run the reaction at a lower temperature.

      • Reaction Time: Monitor the reaction progress closely (e.g., by TLC) to avoid unnecessarily long reaction times.[9]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[9]

Issue 3: Formation of Pyrrole-2-carboxylic Acid as a Byproduct
  • Symptom: You observe the formation of pyrrole-2-carboxylic acid alongside your desired product.

  • Cause: This is a result of the oxidation of the aldehyde group.[4] This can occur during the reaction or the workup procedure, especially if exposed to air.[9]

  • Solution:

    • Inert Atmosphere: Perform the reaction and workup under a nitrogen or argon atmosphere to minimize contact with oxygen.[9]

    • Prompt Workup: Once the reaction is complete, proceed with the workup without delay to minimize the exposure of the product to potentially oxidizing conditions.[9]

Experimental Protocols

Protocol 1: Purification of Discolored Pyrrole-2-carbaldehyde by Recrystallization

This method is suitable for solid pyrrole-2-carbaldehydes that have discolored.

  • Solvent Selection: Choose a suitable solvent system. Petroleum ether is a commonly used solvent for recrystallization.[10]

  • Dissolution: In a flask, dissolve the crude pyrrole-2-carbaldehyde in the minimum amount of boiling petroleum ether (e.g., 1 gram of aldehyde in 25 mL of solvent).[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in a refrigerator for a few hours to facilitate complete crystallization.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the purified crystals under vacuum. The melting point of pure pyrrole-2-carbaldehyde is 44-45°C.[10]

Protocol 2: Handling and Dispensing Air-Sensitive Pyrrole-2-Carbaldehydes

This protocol outlines the safe transfer of air-sensitive reagents using syringe techniques.

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[11]

  • Inert Gas Setup: Set up a reaction flask with a septum inlet under a positive pressure of dry nitrogen or argon, vented through a bubbler.[12][13]

  • Syringe Preparation: Dry the syringe and needle in an oven. Allow them to cool in a desiccator or by flushing with dry nitrogen.[12]

  • Reagent Transfer:

    • Puncture the septum of the pyrrole-2-carbaldehyde container (if it's a Sure/Seal™ bottle or similar) with the needle of the prepared syringe.[11]

    • If the reagent is a solid, it should be dissolved in a dry, inert solvent first under an inert atmosphere.

    • Withdraw the desired amount of the solution.

    • Transfer the solution to the reaction flask by injecting it through the septum.

Data Presentation

The following table summarizes the recommended storage conditions for pyrrole-2-carbaldehydes to ensure their long-term stability.

ParameterConditionRationale
Temperature +2°C to +8°C (short-term)[3][5][6]Slows down degradation reactions.
-20°C to -80°C (long-term)[3]Further minimizes degradation for extended storage.
Atmosphere Inert gas (Nitrogen or Argon)[3]Prevents oxidation by atmospheric oxygen.
Light Protection from light (Amber vial/foil)[3]Prevents light-induced degradation.
Container Tightly sealed[3][7]Prevents exposure to air and moisture.

Visualizations

Degradation Pathway of Pyrrole-2-carbaldehyde

The following diagram illustrates the primary degradation pathways of pyrrole-2-carbaldehyde.

G P2C Pyrrole-2-carbaldehyde Oxidation Oxidation P2C->Oxidation Air (O2), Light, Heat Polymerization Polymerization P2C->Polymerization Light, Heat, Acid/Base PCA Pyrrole-2-carboxylic Acid Oxidation->PCA Polymer Dark, Tar-like Polymer Polymerization->Polymer

Caption: Major degradation pathways for pyrrole-2-carbaldehyde.

Experimental Workflow for Handling Pyrrole-2-carbaldehyde

This diagram outlines the recommended workflow for handling air-sensitive pyrrole-2-carbaldehydes.

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction & Workup Dry_Glassware Dry Glassware in Oven Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Prepare_Syringe Prepare Dry Syringe Transfer_Reagent Transfer Reagent via Syringe Prepare_Syringe->Transfer_Reagent Run_Reaction Run Reaction under Inert Atmosphere Transfer_Reagent->Run_Reaction Prompt_Workup Prompt Workup Run_Reaction->Prompt_Workup

Caption: Workflow for handling air-sensitive pyrrole-2-carbaldehyde.

References

  • Synerzine. (2018-06-22). Pyrrole 2-Carboxaldehyde. [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

  • Grogan, G., & Turner, N. J. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Thermo Scientific Alfa Aesar. (n.d.). Pyrrole-2-carboxaldehyde, 99%. [Link]

Sources

troubleshooting Paal-Knorr pyrrole synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic understanding to enhance your synthetic success.

Introduction to the Paal-Knorr Synthesis

First reported independently by chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone method for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] The pyrrole synthesis variant, which is the focus of this guide, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2] Its enduring appeal lies in its operational simplicity and the high yields that can be achieved for a wide range of substrates.[3][4]

The reaction is typically performed under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[2][5] The mechanism, elucidated in detail by V. Amarnath and colleagues, involves the initial attack of the amine on a protonated carbonyl to form a hemiaminal intermediate.[1][6] This is followed by a rate-determining intramolecular cyclization onto the second carbonyl group and subsequent dehydration to furnish the aromatic pyrrole ring.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The reaction proceeds through a well-established acid-catalyzed pathway. The key steps are:

  • Protonation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack.

  • Hemiaminal Formation: The primary amine attacks the activated carbonyl, forming a hemiaminal intermediate.

  • Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal performs an intramolecular attack on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[1]

  • Dehydration: A two-step dehydration of this cyclic intermediate eliminates two molecules of water to yield the stable, aromatic pyrrole ring.[1][7]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + Amine (R-NH2) Protonated Protonated Carbonyl Start->Protonated + H+ Hemiaminal Hemiaminal Intermediate Protonated->Hemiaminal + R-NH2 Cyclic 2,5-Dihydroxy- tetrahydropyrrole Hemiaminal->Cyclic Intramolecular Cyclization (Rate-Determining) H2O_out1 - H2O Cyclic->H2O_out1 Pyrrole Substituted Pyrrole H2O_out2 - H2O H2O_out1->H2O_out2 H2O_out2->Pyrrole

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Q2: What are the most common reasons for low yields in this reaction?

Low yields can often be traced back to several key factors:

  • Harsh Reaction Conditions: Traditionally, the reaction was conducted with prolonged heating in strong acids, which can degrade acid-sensitive functional groups on either the starting materials or the pyrrole product.[3][8]

  • Furan Byproduct Formation: If the reaction medium is too acidic (pH < 3), the 1,4-dicarbonyl can undergo self-cyclization to form a furan derivative, which is often the most significant side reaction.[5][9]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can lead to undesired side reactions and lower the overall yield.[5]

  • Reactivity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly or require more forcing conditions.[9][10] Steric hindrance on either reactant can also impede the reaction.[10]

Q3: How do I choose the appropriate catalyst and solvent?

The choice of catalyst and solvent is critical for success.

  • Catalysts: While classic conditions use Brønsted acids like acetic acid, sulfuric acid, or p-toluenesulfonic acid (p-TsOH), modern methods often employ milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, or even iodine.[3][7] These can offer higher yields under less aggressive conditions. For sensitive substrates, catalyst- and solvent-free conditions have also been developed, often with microwave irradiation.[11][12]

  • Solvents: The choice of solvent often depends on the amine's nature.[7] Alcohols like ethanol are common. Acetic acid can serve as both a solvent and a catalyst.[5] For higher temperatures, toluene can be used with a Dean-Stark trap to remove water and drive the reaction forward.[13] In recent years, greener alternatives like water or ionic liquids have been successfully employed.[7][14]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Low or No Product Yield

Your reaction is sluggish, incomplete, or fails to produce the desired pyrrole.

Low_Yield_Troubleshooting Start Low or No Yield CheckPurity Verify Purity of 1,4-Dicarbonyl and Amine Start->CheckPurity Purify Purify Starting Materials (Distillation/Recrystallization) CheckPurity->Purify Impure Conditions Assess Reaction Conditions (Temp, Time, pH) CheckPurity->Conditions Pure OptimizeTemp Optimize Temperature: - Gradual Increase - Consider Microwave Conditions->OptimizeTemp Suboptimal Temp OptimizeTime Monitor by TLC to Determine Optimal Time Conditions->OptimizeTime Suboptimal Time CheckCatalyst Evaluate Catalyst System Conditions->CheckCatalyst Conditions OK MildAcid Use Weak Acid (e.g., Acetic Acid) CheckCatalyst->MildAcid Too Strong LewisAcid Switch to Milder Lewis Acid (e.g., Sc(OTf)₃, I₂) CheckCatalyst->LewisAcid Brønsted Acid Fails CheckAmine Is Amine Unreactive? CheckCatalyst->CheckAmine Catalyst OK ForcingConditions Use Forcing Conditions: - Higher Temp - Longer Time CheckAmine->ForcingConditions Yes (e.g., EWG present)

Caption: A workflow for troubleshooting low-yield Paal-Knorr reactions.

Causality and Solutions:

  • Purity is Paramount: The 1,4-dicarbonyl starting material is often the culprit. Ensure its purity via distillation or recrystallization before use.[5]

  • Condition Optimization:

    • Temperature: Insufficient heat can lead to an incomplete reaction. Gradually increase the temperature, monitoring by Thin Layer Chromatography (TLC). For thermally sensitive substrates, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, preventing degradation.[5][13]

    • pH Control: The reaction should be neutral or weakly acidic.[2] If using a strong acid, ensure the pH does not drop below 3 to prevent furan formation.[5] Using a weak acid like acetic acid is a good starting point.[2]

  • Catalyst Choice: If standard Brønsted acids are ineffective or cause degradation, switching to a mild Lewis acid can be highly beneficial.[7] Iodine, for example, can catalyze the reaction efficiently at room temperature under solvent-free conditions.[3]

  • Unreactive Amines: For less nucleophilic amines (e.g., those with electron-withdrawing groups), more forcing conditions such as higher temperatures and longer reaction times may be necessary.[3][10]

Issue 2: Significant Furan Byproduct Formation

You observe a major byproduct that you suspect is the corresponding furan.

Causality and Solutions:

Furan formation occurs when the 1,4-dicarbonyl undergoes acid-catalyzed cyclization before the amine can react.[9] This is the dominant pathway under strongly acidic conditions.

  • Increase the pH: The most direct solution is to reduce the acidity. Avoid strong mineral acids. Use a weak acid like acetic acid, or consider a Lewis acid catalyst which is less prone to promoting this side reaction.[5][15]

  • Increase Amine Concentration: Using a slight excess of the amine (1.1 - 1.5 equivalents) can help shift the reaction equilibrium towards the desired pyrrole formation pathway.[5][16]

  • Change Reaction Order: In some cases, adding the acid catalyst after the 1,4-dicarbonyl and amine have been mixed can give the desired condensation a head start before the competing furan cyclization can occur.

Issue 3: Formation of a Dark, Tarry, and Intractable Crude Product

The reaction mixture turns into a dark, polymeric tar that is difficult to purify.

Causality and Solutions:

This is typically a sign of product or starting material decomposition under excessively harsh conditions.[13][16]

  • Lower the Temperature: High heat is a primary cause of polymerization and charring. Lower the reaction temperature and extend the reaction time, monitoring carefully by TLC.

  • Use a Milder Catalyst: Strong acids can catalyze polymerization. Switch to a milder Brønsted or Lewis acid.[16]

  • Work-Up Promptly: The pyrrole product itself can be unstable to prolonged exposure to acidic conditions.[9] Work up the reaction as soon as TLC indicates the consumption of the starting material.

Experimental Protocols

Protocol 1: Classic Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a standard example using conventional heating and a Brønsted acid.

Materials:

  • Hexane-2,5-dione (Acetonylacetone)

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hexane-2,5-dione (11.4 g, 0.1 mol).

  • Add ethanol (30 mL) and aniline (9.3 g, 0.1 mol).

  • Add glacial acetic acid (5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and stir.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure pyrrole.

Protocol 2: Optimized Microwave-Assisted Synthesis

This protocol demonstrates a modern, rapid, and often higher-yielding approach.[10]

Materials:

  • 1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione)

  • Primary Amine (e.g., Benzylamine)

  • Scandium(III) triflate (Sc(OTf)₃) or Iodine (I₂)

  • Ethanol (or solvent-free)

  • Microwave Vial

Procedure:

  • In a 2-5 mL microwave vial equipped with a small magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol).

  • Add the primary amine (1.1 mmol).

  • Add the catalyst (e.g., Sc(OTf)₃, 1-5 mol%; or I₂, 10-20 mol%). For many substrates, a solvent like ethanol (1-2 mL) can be added, though solvent-free conditions are often successful.[3]

  • Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the contents to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo. The crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.

Data Presentation: Catalyst and Condition Comparison

The selection of an appropriate catalyst system is crucial for optimizing the Paal-Knorr synthesis. The following table summarizes various catalysts and conditions reported in the literature, providing a comparative overview to guide your experimental design.

Catalyst SystemSolventTemperature (°C)TimeTypical Yield (%)Reference
Brønsted Acids
Acetic AcidAcetic Acid / EthanolReflux2-6 h60-85[3]
p-TsOHToluene (Dean-Stark)Reflux4-8 h70-90[1]
Lewis Acids
Sc(OTf)₃Acetonitrile / NeatRT - 800.5-2 h85-98[7]
Bi(NO₃)₃DichloromethaneRT1-10 h90-96[6]
Iodine (I₂)Neat (Solvent-free)RT5-30 min92-98[3]
"Green" Conditions
NoneWater10015-60 min90-96[14]
Ionic Liquid[BMIm]BF₄RT1-3 h90-96[7]
Microwave (I₂)Neat (Solvent-free)60-1202-5 min95-98[7]

Note: Yields are substrate-dependent and the conditions listed represent a general range for common substrates like hexane-2,5-dione and primary amines.

Product Characterization

Accurate characterization of the final pyrrole product is essential to confirm its identity and purity. Standard spectroscopic methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[17] Expect to see characteristic signals for the pyrrole ring protons (typically in the δ 6.0-7.0 ppm range) and carbons, as well as signals for the substituents.[17][18]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and dehydration.[18]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A characteristic N-H stretch (for N-unsubstituted pyrroles) will appear around 3300-3500 cm⁻¹.[17]

This guide provides a comprehensive framework for successfully implementing and troubleshooting the Paal-Knorr pyrrole synthesis. By understanding the underlying mechanism and the critical experimental parameters, you can effectively optimize your reactions for higher yields and purity.

References

  • Wikipedia. (2023, December 27). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 548-595. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 52(3), 450-462.
  • Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]

  • Candeias, N. R., et al. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. RSC Advances, 4, 62725-62731. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Candeias, N. R., et al. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 16(12), 4873-4876. Retrieved from [Link]

  • ResearchGate. (n.d.). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]

  • ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002–13014. Retrieved from [Link]

  • PubMed. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation of 2,5-dimethylpyrrole protein adducts and their detection. Retrieved from [Link]

  • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hexane-2,5-dione. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Paal–Knorr Pyrrole Synthesis in Water. Retrieved from [Link]

  • Wikipedia. (2023, April 20). Knorr pyrrole synthesis. Retrieved from [Link]

  • MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

  • YouTube. (2022, January 28). Knorr Pyrrole Synthesis | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Avoid Polymerization During Pyrrole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for pyrrole chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability of the pyrrole ring during functionalization. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you achieve higher yields and cleaner reactions.

The core challenge in pyrrole chemistry stems from its nature as an electron-rich aromatic heterocycle.[1][2][3] This high electron density makes it exceptionally reactive towards electrophiles but also highly susceptible to uncontrolled polymerization, particularly under acidic conditions.[1][2][4] This document provides a structured approach to understanding, preventing, and troubleshooting this critical side reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and foundational questions regarding pyrrole polymerization.

Q1: Why does my pyrrole reaction mixture immediately turn black and form a tar-like substance, especially when I add acid?

A: This is the classic visual indicator of acid-catalyzed polymerization.[1] The mechanism is a direct consequence of pyrrole's electron-rich character.

  • Protonation: In the presence of a strong acid, the pyrrole ring becomes protonated. This protonation typically occurs at the C-2 or C-5 position, as this allows for greater resonance stabilization of the resulting cation compared to protonation at C-3.[2][5][6]

  • Aromaticity Disruption: This protonation event disrupts the aromatic sextet, making the protonated pyrrole molecule highly reactive and electrophilic.[1][2]

  • Chain Reaction: The activated electrophilic pyrrole is then rapidly attacked by a neutral, electron-rich pyrrole molecule. This initiates a chain reaction, leading to the rapid formation of insoluble, ill-defined polymers, which you observe as a dark precipitate or tar.[1][2][7]

Q2: What is the most effective and robust strategy to prevent this polymerization?

A: The most reliable and widely adopted strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen (N-protection).[1][8] An electron-withdrawing group decreases the electron density of the pyrrole ring, making it significantly less susceptible to protonation and subsequent electrophilic attack.[1][9] This stabilization allows for a much broader range of chemical transformations to be performed, including those under the acidic conditions that would otherwise destroy an unprotected pyrrole.[1][8]

Q3: How do I select the appropriate N-protecting group for my synthetic route?

A: The choice of protecting group is critical and depends entirely on the planned reaction conditions and the subsequent deprotection step. You must consider the stability of the group to your reaction conditions while ensuring it can be removed later without degrading your target molecule.[1] For example, a Boc group is easily removed with acid, making it unsuitable for a reaction that requires a strong acidic environment.[1] Conversely, a Tosyl group is very stable in acid but requires different conditions for removal.[1][8]

The table below summarizes common N-protecting groups and their compatibility.

Q4: Besides N-protection, are there other ways to minimize polymerization if I must use an unprotected pyrrole?

A: While N-protection is the most dependable method, you can sometimes mitigate polymerization through careful control of reaction conditions, though these methods are generally less effective.[1]

  • Lower Temperature: Drastically reducing the reaction temperature (e.g., to -78 °C) before and during reagent addition can slow the rate of polymerization.[1]

  • Slow, Controlled Addition: Adding reagents, especially acids, dropwise and slowly to a dilute, well-stirred solution helps to avoid localized high concentrations that can initiate polymerization.[1]

  • Solvent Choice: The choice of solvent can influence the rate of polymerization.[1]

Q5: My goal is C-H functionalization. Do modern methods help avoid this issue?

A: Yes. Traditional electrophilic substitutions often require harsh, acidic conditions. Modern transition-metal-catalyzed C-H functionalization offers a powerful alternative.[3][10] Catalytic systems using metals like palladium, rhodium, or copper can enable direct C-H activation under much milder, often neutral or basic conditions, thereby circumventing the entire problem of acid-catalyzed polymerization.[11][12][13] These methods provide access to functionalized pyrroles that are difficult to obtain through classical routes.[3]

Troubleshooting Guide: Common Experimental Problems
ProblemProbable CauseRecommended Solutions
1. Upon adding acid (Lewis or Brønsted), the reaction mixture immediately turned dark green, brown, or black, and a solid crashed out. Rapid, uncontrolled acid-catalyzed polymerization of the unprotected pyrrole.[1]Primary Solution: Implement an N-protection strategy. Protect the pyrrole first, perform the acid-mediated reaction, and then deprotect. This multi-step approach often provides a much higher overall yield.[1]Alternative (if protection is not feasible): 1. Drastically lower the temperature to -78 °C before and during acid addition.2. Dilute the reaction mixture significantly.3. Add the acid extremely slowly (e.g., via syringe pump) to the cooled, vigorously stirred solution.[1]
2. The yield of my desired product is very low in an acid-mediated reaction, and I have a lot of dark, insoluble baseline material on my TLC plate. A significant portion of your starting material is being consumed by a competing polymerization side reaction.[1]Analysis: Attempt to isolate the insoluble byproduct. A lack of well-defined peaks in an NMR spectrum is characteristic of a polymer.[1]Action: This is a clear indication that direct functionalization is inefficient. The most effective solution is to switch to a protection/deprotection sequence. The higher material throughput will almost certainly justify the extra steps.[1]
3. My N-Boc protected pyrrole decomposed when I tried to perform a reaction in strong acid (e.g., TFA, HCl). The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is designed to be removed under strong acidic conditions.[1][14]Change the Protecting Group: The chosen protecting group is incompatible with the reaction conditions. Switch to a group that is stable to strong acids, such as a sulfonyl group (e.g., Tosyl, Mesyl) or a group that requires orthogonal removal conditions (e.g., Cbz, removed by hydrogenolysis; Troc, removed by Zn/AcOH).[1][15][16]
Protecting Group Selection Guide

This table provides a quick reference for choosing an appropriate N-protecting group based on your planned synthetic route.

Protecting GroupAbbreviationStable ToLabile ToCommon Deprotection Conditions
tert-ButoxycarbonylBocBase, Hydrogenolysis, Weak AcidsStrong Acids (TFA, HCl)TFA in CH₂Cl₂; HCl in Dioxane[1][14]
p-ToluenesulfonylTs (Tosyl)Strong Acids, Most OxidantsStrong Reducing Agents, Some BasesSodium in liquid ammonia; Mg/MeOH; SmI₂[17]
2,2,2-TrichloroethoxycarbonylTrocAcids, Mild Base, HydrogenolysisReducing MetalsZn dust in acetic acid[16][17][18]
BenzyloxycarbonylCbzAcid, BaseHydrogenolysisH₂, Pd/C[1]
[2-(Trimethylsilyl)ethoxy]methylSEMMost conditions except fluorideFluoride IonTetrabutylammonium fluoride (TBAF)[19]
Decision-Making Workflow for Pyrrole Functionalization

This workflow provides a logical path to selecting an appropriate strategy for your specific experimental goals.

PyrroleStrategy start Goal: Functionalize Pyrrole Challenge: Avoid Polymerization cond What are the reaction conditions? start->cond acidic Strongly Acidic (e.g., Friedel-Crafts, nitration) cond->acidic Strong Acid mild_acid Mildly Acidic / Lewis Acid cond->mild_acid Mild Acid neutral_base Neutral / Basic / Organometallic cond->neutral_base Neutral/Base catalytic Modern Catalytic C-H Activation cond->catalytic Catalytic protect N-Protection is ESSENTIAL acidic->protect protect_mild N-Protection is HIGHLY RECOMMENDED mild_acid->protect_mild direct_func Direct functionalization MAY be possible with extreme care (low temp, slow addition). High risk of polymerization. neutral_base->direct_func catalytic->direct_func Often the optimal route for C-H functionalization deprotect_cond Do subsequent steps require strong acid? protect->deprotect_cond protect_mild->deprotect_cond acid_stable Use Acid-Stable Group (e.g., Tosyl, SEM) Proceed with reaction. deprotect_cond->acid_stable Yes acid_labile Use Acid-Labile Group (e.g., Boc) Proceed with reaction. deprotect_cond->acid_labile No

Caption: Decision workflow for selecting a pyrrole functionalization strategy.

Core Protocol: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (Tosyl Group)

This protocol describes a robust method for installing the acid-stable tosyl protecting group on the pyrrole nitrogen, a crucial first step for many multi-step syntheses.[1]

Materials:

  • Pyrrole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium Hydride Preparation: Weigh the NaH dispersion into the flask. Add anhydrous hexanes to create a slurry. Stir for 1-2 minutes, then stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula or a long-stemmed pipette. Repeat this washing step twice. Dry the resulting oil-free NaH powder under a vacuum.

    • Scientist's Note: Removing the mineral oil is critical for consistent reaction times and preventing side reactions. NaH is highly reactive with water and moisture; handle with extreme care under an inert atmosphere.

  • Deprotonation of Pyrrole: Suspend the dry NaH in anhydrous THF. Cool the flask to 0 °C using an ice-water bath. In a separate flame-dried flask, prepare a solution of pyrrole in anhydrous THF. Slowly add the pyrrole solution dropwise to the NaH suspension at 0 °C.

    • Observation: You should observe hydrogen gas evolution (bubbling) as the pyrrole is deprotonated to form sodium pyrrolide.

  • Reaction Incubation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for 1 hour to ensure complete deprotonation.

  • Addition of Tosyl Chloride: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve the p-toluenesulfonyl chloride in anhydrous THF. Add this solution dropwise to the sodium pyrrolide solution.

    • Scientist's Note: This reaction is exothermic. A slow, controlled addition at 0 °C is important to prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the complete consumption of the starting pyrrole.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure N-tosylpyrrole.

References
  • Preventing polymerization of pyrrole compounds under acidic conditions - Benchchem.
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of M
  • Pyrrole Protection | Request PDF - ResearchG
  • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro - American Chemical Society.
  • Protecting groups for the pyrrole nitrogen atom.
  • Sensitivity of Pyrrole to Acids - Filo.
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - ResearchG
  • Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionaliz
  • Why does electrophilic substitution in pyrrole occurs
  • Transition Metal-Catalyzed Synthesis of Pyrroles
  • Pyrrole polymeriz
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str
  • Pyrrole reaction.
  • TpxCu‐catalyzed functionalization of pyrrole.
  • Recent Advances in Functionalization of Pyrroles and their Transl
  • Direct transition metal-catalyzed functionalization of heteroarom
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Public
  • Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - ResearchG
  • The effect of electron-withdrawing groups on 15N and 13C chemical shifts: A density functional study on a series of pyrroles | Request PDF - ResearchG
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)
  • Protecting group - Wikipedia.
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Public
  • Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes | Journal of the American Chemical Society.

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Technical Support Center: Purification of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable solutions.

Q1: My yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Low recovery is a frequent challenge in recrystallization and can stem from several factors.

Possible Causes:

  • Excessive Solvent Use: The most common reason for low yield is using too much solvent to dissolve the crude product.[1][2] A portion of your compound will invariably remain in the mother liquor upon cooling.[2]

  • High Solubility: The target compound might be too soluble in the chosen solvent, even at reduced temperatures.[1]

  • Premature Crystallization: If a hot filtration step was necessary to remove insoluble impurities, the product might have crystallized prematurely on the filter paper or in the funnel.[1]

  • Multiple Transfers: Product can be lost during transfers between glassware.

Solutions:

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[2][3] It is advisable to perform small-scale solubility tests first to determine the approximate solvent volume needed.[4]

  • Second Crop Crystallization: If you suspect significant product loss to the mother liquor, you can concentrate the filtrate by carefully evaporating a portion of the solvent and cooling it again to obtain a "second crop" of crystals.[5] Be aware that this second crop may be less pure than the first.

  • Solvent System Re-evaluation: If solubility is too high, consider a different solvent or a mixed solvent system. For aromatic carboxylic acids, solvents like ethanol, methanol, or mixtures with water can be effective.[6]

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor before pouring your solution through.[1]

  • Minimize Transfers & Rinse Glassware: Plan your workflow to minimize the number of transfers. Rinse any glassware that contained the product solution with a small amount of cold recrystallization solvent to recover any adhering product.[1]

Q2: The purified product has "oiled out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice.

Possible Causes:

  • High Impurity Level: A significant amount of impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid.[5][7]

  • Low Melting Point: The melting point of the compound might be lower than the boiling point of the solvent.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.[7]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small, incremental amount of additional solvent to slightly decrease the saturation level, then allow it to cool slowly again.[5][7]

  • Slow Cooling: After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on an insulated surface (like a cork ring or paper towels) before moving it to an ice bath.[7] This encourages the formation of well-ordered crystals.

  • Induce Crystallization: If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound if available.[2][7]

  • Change Solvent: If oiling persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary.

Q3: After recrystallization, the product is still colored. How can I remove colored impurities?

The presence of color in a product that should be colorless or white indicates persistent impurities.

Solution:

  • Activated Charcoal Treatment: Colored impurities are often large, polar molecules with extensive conjugation. These can be effectively removed by adsorption onto activated charcoal.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[5]

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

This is a common issue, often related to supersaturation or using too much solvent.

Possible Causes:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[7]

  • Excess Solvent: As discussed in Q1, if too much solvent was used, the solution will not be saturated enough for crystals to form upon cooling.[5][7]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[2]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for other molecules to crystallize upon.[7]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.[5]

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your recrystallization solvent. Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy (turbid). Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][8] For this compound, which contains both a polar carboxylic acid group and a less polar substituted pyrrole ring, a moderately polar solvent is a good starting point.

Solvent Selection Strategy:

  • "Like Dissolves Like": Given the presence of a carboxylic acid, polar protic solvents such as ethanol, methanol, or even water could be suitable.[6] Aromatic carboxylic acids can sometimes be purified by recrystallization from hot water.[9]

  • Mixed Solvents: A mixed solvent system, such as ethanol/water or acetone/hexane, can be highly effective. This allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.

  • Small-Scale Testing: Before committing to a solvent for the entire batch, test the solubility of a small amount of your crude product in a few different solvents in test tubes.[10]

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Water can then be added as an anti-solvent to decrease solubility upon cooling.
Methanol/Water Similar to ethanol/water, this is a common choice for polar organic molecules.
Ethyl Acetate A medium-polarity solvent that may provide the desired solubility gradient.
Toluene Aromatic compounds often crystallize well from toluene.[6]
Q2: What are the likely impurities in my crude this compound?

Understanding potential impurities is key to designing an effective purification strategy. If the compound was synthesized via a Paal-Knorr reaction between a 1,4-dicarbonyl compound and 4-aminobenzoic acid, common impurities could include:

  • Unreacted Starting Materials: Residual 4-aminobenzoic acid or the 1,4-dicarbonyl precursor.

  • Side-Products: The Paal-Knorr synthesis can sometimes yield furan by-products if conditions are too acidic.[11] Polymerization of the starting materials or product can also occur, leading to tarry substances.[12]

  • Intermediates: Incomplete cyclization or dehydration can leave reaction intermediates in the crude product.[11]

Q3: How does the structure of this compound influence the recrystallization process?

The molecule's structure provides clues for purification:

  • Carboxylic Acid Group: This functional group is acidic and allows for an alternative purification method. You can dissolve the crude product in a dilute aqueous base (like sodium hydroxide), which converts the insoluble acid into its soluble sodium salt.[9] Insoluble non-acidic impurities can then be removed by filtration. Subsequently, re-acidifying the solution will precipitate the pure carboxylic acid, which can then be collected and recrystallized.

  • Aromatic Rings: The planar, rigid structure of the pyrrole and benzene rings facilitates stacking into an ordered crystal lattice, which generally makes the compound amenable to recrystallization.[13]

Q4: What is the general, step-by-step protocol for recrystallization?

The following is a generalized workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat until fully dissolved B->C D Add activated charcoal (if solution is colored) C->D If needed F Allow solution to cool slowly to room temperature C->F E Perform hot filtration to remove impurities/charcoal D->E E->F G Cool further in an ice bath F->G H Collect crystals by suction filtration G->H I Rinse with minimal ice-cold solvent H->I J Dry crystals thoroughly I->J

Experimental Protocol:

  • Solvent Selection: Based on small-scale tests, choose an appropriate solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue to add small portions of hot solvent until the solid just dissolves.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration through fluted filter paper into a pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

  • RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • California State University, Fullerton, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2022, March 12). Recrystallisation and Yield. r/chemistry. Retrieved from [Link]

  • University of Connecticut, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

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removal of unreacted starting materials in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the removal of unreacted starting materials and other impurities during the synthesis of pyrrole and its derivatives. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system of protocols and troubleshooting advice.

Section 1: Foundational Principles of Pyrrole Purification

Pyrrole's inherent reactivity, particularly its propensity for polymerization under acidic conditions or in the presence of oxygen, presents unique purification challenges.[1] A successful purification strategy is therefore not just about isolating the desired product but also about preserving its integrity.

Q1: My pyrrole product is dark-colored and seems to be degrading. What's happening and how can I prevent it?

A1: The dark coloration is a classic sign of pyrrole oxidation or polymerization. Pyrroles, especially N-unsubstituted ones, are sensitive to air and acid.[1]

  • Causality: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack and oxidation. Protons can catalyze polymerization, leading to insoluble, dark-colored materials.

  • Preventative Measures:

    • Inert Atmosphere: Conduct your reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

    • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of degradation.[2]

    • Neutral or Basic Work-up: Ensure that any aqueous work-up steps are neutral or slightly basic to prevent acid-catalyzed polymerization.[1]

    • N-Protection: For multi-step syntheses, consider using an N-protecting group, such as a tosyl (Ts) group, to deactivate the ring and enhance stability.[2] This is particularly useful for complex target molecules.

Section 2: Synthesis-Specific Troubleshooting

The nature of starting materials and byproducts is intrinsically linked to the synthetic route employed. Here we address common issues for the Paal-Knorr, Knorr, and Hantzsch syntheses.

Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, often under acidic conditions.[3][4]

FAQ & Troubleshooting

  • Q2: I'm getting a furan byproduct instead of my desired pyrrole in my Paal-Knorr synthesis. Why is this happening?

    • A2: Furan formation is a competing reaction, especially at a pH below 3.[5][6] The acidic conditions that catalyze the cyclization can also promote the dehydration of the 1,4-dicarbonyl starting material to form a furan. To favor pyrrole formation, maintain a neutral or weakly acidic environment (e.g., using acetic acid).[5][6]

  • Q3: How do I remove the unreacted 1,4-dicarbonyl starting material?

    • A3: The polarity difference between the pyrrole product and the dicarbonyl starting material is key.

      • Column Chromatography: Silica gel column chromatography is highly effective. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.[7] Use Thin-Layer Chromatography (TLC) to determine the optimal eluent ratio.

      • Extraction: If the dicarbonyl is sufficiently acidic or basic, an acid-base extraction can be employed.

Knorr Pyrrole Synthesis

This synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[8] A common challenge is the self-condensation of the unstable α-amino-ketone, which is often prepared in situ.[8]

FAQ & Troubleshooting

  • Q4: My Knorr synthesis has a low yield and many side products. How can I improve the purification?

    • A4: The in-situ generation of the α-aminoketone from an oxime using a reducing agent like zinc dust in acetic acid is critical.[8]

      • Work-up: After the reaction, the hot mixture is typically quenched in a large volume of water, which precipitates the crude product.[9]

      • Purification: The primary impurities are often unreacted β-ketoester and self-condensation products.

        • Recrystallization: This is the most common and effective method for purifying Knorr pyrroles. Ethanol is a frequently used solvent.[9] The crude product is dissolved in hot ethanol, and upon cooling, the desired pyrrole crystallizes out, leaving impurities in the solution.

Hantzsch Pyrrole Synthesis

This method involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.

FAQ & Troubleshooting

  • Q5: The work-up for my Hantzsch synthesis is messy. What is a standard, reliable procedure?

    • A5: A typical work-up involves an extraction sequence to remove both acidic and basic impurities.[10]

      • Extract the reaction mixture with an organic solvent (e.g., dichloromethane or diethyl ether).

      • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.

      • Follow with a brine (saturated NaCl) wash to remove residual water.

      • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Q6: My pyrrole derivative is degrading on the silica gel column during chromatography. What are my options?

    • A6: The acidic nature of standard silica gel can cause degradation of sensitive pyrroles.[1][11]

      • Deactivated Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a base, such as triethylamine (typically 0.5-1% v/v), to neutralize the acidic sites.[11]

      • Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.

Section 3: Core Purification Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Acid-Base Extraction

This technique is ideal for separating acidic or basic starting materials or byproducts from a neutral pyrrole product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acid Wash (for basic impurities): Add an equal volume of a dilute acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous layer. Repeat this wash two more times.[7]

  • Base Wash (for acidic impurities): Add an equal volume of a saturated sodium bicarbonate solution. Shake and vent as before. Drain the aqueous layer. Repeat until no more gas evolves.[12]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution to remove residual water and inorganic salts.

  • Drying and Concentration: Drain the organic layer into a flask and dry with an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure.

Protocol 2: Column Chromatography

This is a versatile technique for separating compounds based on their polarity.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. The ideal system will give your desired product an Rf value of ~0.3 and good separation from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column, ensuring there are no air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This method is excellent for obtaining highly pure crystalline solids from a crude mixture.[13]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[7]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under a high vacuum to remove any residual solvent.[11]

Section 4: Data and Workflow Visualization

Table 1: Comparison of Purification Techniques for Pyrrole Synthesis
Purification MethodBest ForAdvantagesDisadvantages
Column Chromatography Separating mixtures with varying polarities.[11]Highly versatile, can separate complex mixtures.Can be time-consuming, potential for product degradation on acidic silica.[11]
Recrystallization Obtaining high-purity crystalline solids.[13]Can yield very pure material, relatively simple setup.Requires a suitable solvent, may result in lower yield if the product is somewhat soluble at low temperatures.[7]
Distillation Purifying liquid pyrroles with different boiling points from impurities.[14]Effective for large-scale purification, can remove non-volatile impurities.Requires the compound to be thermally stable, not suitable for non-volatile products.[15]
Acid-Base Extraction Removing acidic or basic impurities from a neutral product.[12]Quick and efficient for removing specific types of impurities.Only applicable if there is a significant difference in the acid/base properties of the components.
Diagram 1: General Purification Workflow

This diagram illustrates a typical decision-making process for purifying a crude pyrrole product.

PurificationWorkflow start Crude Pyrrole Product is_solid Is the product a solid? start->is_solid extraction Acid-Base Extraction start->extraction Acidic/Basic Impurities Present recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_liquid Is the product a liquid? is_solid->is_liquid No chromatography Column Chromatography recrystallize->chromatography Fails / Impure final_product Pure Pyrrole recrystallize->final_product Successful distill Consider Distillation is_liquid->distill Yes is_liquid->chromatography No / Impure distill->chromatography Fails / Impure distill->final_product Successful chromatography->final_product extraction->is_solid

Caption: A decision tree for selecting a pyrrole purification method.

References

  • Benchchem. Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles.
  • BOC Sciences. Custom Pyrrole Synthesis Services.
  • Benchchem.
  • Benchchem. Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.
  • Benchchem. Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • Google Patents.
  • Organic Syntheses. Pyrrole.
  • Hantzsch Pyrrole Synthesis.
  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • Benchchem.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]

  • Benchchem. Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

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Technical Support Center: Synthesis of N-Aryl-2-Formylpyrroles - Solvent and Temperature Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl-2-formylpyrroles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical roles of solvent and temperature in the successful synthesis of these important heterocyclic compounds. Our focus is to provide you with practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during your experiments.

Introduction: The Importance of N-Aryl-2-Formylpyrroles

N-Aryl-2-formylpyrroles are key structural motifs found in a wide array of pharmaceuticals and natural products.[1][2][3] Their synthesis is a pivotal step in the development of new therapeutic agents. However, the construction of this scaffold can be challenging, with reaction outcomes often being highly sensitive to the choice of solvent and temperature. This guide will equip you with the knowledge to navigate these complexities and optimize your synthetic routes.

General Synthetic Strategies

The synthesis of N-aryl-2-formylpyrroles can be broadly approached via two main pathways:

  • Route A: Formylation of a pre-formed N-arylpyrrole. This typically involves the Vilsmeier-Haack reaction.[4][5][6][7]

  • Route B: N-arylation of a pre-existing 2-formylpyrrole. Common methods for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination.[8][9][10][11]

Each of these routes is influenced differently by solvent and temperature. Understanding these nuances is crucial for achieving high yields and purity.

Synthesis_Routes cluster_0 Synthetic Approaches Start Starting Materials N_Arylpyrrole N-Arylpyrrole Start->N_Arylpyrrole N-Arylation Two_Formylpyrrole 2-Formylpyrrole Start->Two_Formylpyrrole Formylation Target N-Aryl-2-formylpyrrole N_Arylpyrrole->Target Vilsmeier-Haack Formylation Two_Formylpyrrole->Target Ullmann or Buchwald-Hartwig N-Arylation

Caption: General synthetic routes to N-aryl-2-formylpyrroles.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Vilsmeier-Haack Formylation Issues (Route A)
Q1: My Vilsmeier-Haack reaction is sluggish or shows no conversion. What should I do?

A1: This is a common issue often related to insufficient reactivity of the substrate or instability of the Vilsmeier reagent.

  • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][6] The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile.[5] Therefore, electron-donating groups on the N-aryl substituent are generally required for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Confirm Substrate Activation: Ensure your N-arylpyrrole is sufficiently electron-rich. If it possesses strong electron-withdrawing groups, this reaction may not be suitable.

    • Increase Reaction Temperature: Gradually increasing the temperature can enhance the reaction rate.[12] Reactions are often run between room temperature and 80°C, with some substrates requiring reflux.[13] However, be cautious as higher temperatures can lead to side product formation.

    • Check Reagent Quality: Use freshly distilled or new bottles of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The Vilsmeier reagent is sensitive to moisture.

    • In Situ Reagent Formation: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) before adding the N-arylpyrrole solution.[12]

Q2: I'm observing the formation of multiple products, including di-formylated and polymeric materials. How can I improve selectivity?

A2: Poor selectivity is often a consequence of overly harsh reaction conditions or incorrect stoichiometry.

  • Causality: The pyrrole ring is highly activated, and under forcing conditions, multiple formylations can occur. High temperatures can also promote polymerization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the formation of the thermodynamically preferred mono-formylated product.[12]

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. While excess DMF can be used as the solvent, co-solvents like dichloromethane (DCM), dichloroethane (DCE), or chloroform are sometimes added to keep the Vilsmeier reagent in solution and moderate reactivity.[12][13]

    • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent, typically 1.5 equivalents relative to the substrate.[12]

ParameterRecommendation for Low ConversionRecommendation for Poor Selectivity
Temperature Gradually increase (e.g., RT to 80°C)Decrease (e.g., 0°C to RT)
Solvent Anhydrous DMFDMF with a co-solvent (DCM, DCE)
Reagents Use fresh, anhydrous reagentsControl stoichiometry (1.5 eq. Vilsmeier reagent)
N-Arylation Issues (Route B)
Q3: My Ullmann condensation of 2-formylpyrrole with an aryl halide is giving low yields. What are the key parameters to optimize?

A3: The Ullmann condensation traditionally requires high temperatures and can be sensitive to solvent choice and catalyst activity.[9]

  • Causality: This reaction involves a copper-catalyzed nucleophilic aromatic substitution. The high temperatures are often necessary to drive the reaction, but can also lead to degradation of starting materials and products.

  • Troubleshooting Steps:

    • Solvent Selection: High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditionally used.[9] However, aromatic hydrocarbon solvents like toluene or xylene can sometimes provide better yields and facilitate easier workup.[14] It's worth screening a few different solvents.

    • Temperature Optimization: While traditional Ullmann reactions can require temperatures in excess of 210°C, modern ligand-accelerated protocols can work at much milder temperatures, sometimes as low as 40-120°C.[9][15] If you are using a ligand, start with a lower temperature and incrementally increase it.

    • Catalyst and Ligand: The choice of copper source (e.g., CuI, CuBr, Cu₂O) and ligand (e.g., L-proline, 1,10-phenanthroline) is critical.[15][16] Ligands can stabilize the copper catalyst and accelerate the reaction, allowing for lower temperatures.[16]

    • Base Selection: A variety of bases can be used, including K₂CO₃, Cs₂CO₃, and K₃PO₄.[15] The choice of base can significantly impact the reaction rate and yield.

Q4: I'm attempting a Buchwald-Hartwig amination to form the N-aryl bond, but I'm getting significant side products like hydrodehalogenation. How can I suppress these?

A4: The Buchwald-Hartwig amination is a powerful tool, but it is susceptible to side reactions, particularly hydrodehalogenation (replacement of the halide with hydrogen).[17]

  • Causality: This side reaction can be promoted by the presence of a hydride source and the formation of palladium-hydride species.[17] The choice of solvent, base, and ligand all play a role in the competition between the desired C-N bond formation and hydrodehalogenation.

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway.[18][19][20][21][22] Aprotic solvents like toluene, dioxane, or THF are commonly used.[8] The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.

    • Temperature Control: These reactions are typically run at elevated temperatures (e.g., 80-120°C). However, excessively high temperatures can promote side reactions. It is important to find the optimal temperature for your specific substrate combination.

    • Ligand Selection: The ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often used to promote the desired reductive elimination step that forms the C-N bond.

    • Base Selection: A non-coordinating base is often preferred to minimize side reactions.[17] Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).

Troubleshooting_Flowchart cluster_1 Troubleshooting N-Arylation Start Low Yield in N-Arylation Reaction_Type Which Reaction? Start->Reaction_Type Ullmann Ullmann Condensation Reaction_Type->Ullmann Ullmann Buchwald Buchwald-Hartwig Reaction_Type->Buchwald Buchwald Optimize_Ullmann Optimize: - Solvent (DMF, Toluene) - Temperature (80-150°C) - Catalyst/Ligand (CuI/Proline) Ullmann->Optimize_Ullmann Optimize_Buchwald Optimize: - Solvent (Toluene, Dioxane) - Temperature (80-120°C) - Ligand/Base Buchwald->Optimize_Buchwald Success Improved Yield Optimize_Ullmann->Success Side_Products Side Products Observed? Optimize_Buchwald->Side_Products Hydrodehalogenation Hydrodehalogenation Side_Products->Hydrodehalogenation Yes Side_Products->Success No Suppress_Side_Products Use anhydrous solvent Choose non-coordinating base Hydrodehalogenation->Suppress_Side_Products Suppress_Side_Products->Optimize_Buchwald

Caption: Troubleshooting workflow for N-arylation reactions.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), place anhydrous DMF. Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF. Maintain the temperature below 5°C during the addition.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve the N-arylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature or heat to a predetermined temperature (e.g., 40-80°C) based on the substrate's reactivity.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture into a vigorously stirred solution of ice water.[12]

  • Hydrolyze the intermediate iminium salt by adding a solution of sodium acetate or sodium hydroxide to neutralize the acid.[12]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Ullmann N-Arylation
  • Setup: To a dry reaction vessel, add CuI (catalytic amount), the chosen ligand (if any), the 2-formylpyrrole (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, toluene) via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100°C).[15]

  • Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The synthesis of N-aryl-2-formylpyrroles is a nuanced process where solvent and temperature are not mere parameters but critical determinants of success. By understanding the underlying principles of the Vilsmeier-Haack, Ullmann, and Buchwald-Hartwig reactions, and by systematically troubleshooting common issues, researchers can significantly improve the efficiency and reliability of their synthetic efforts. This guide provides a foundation of knowledge and practical advice to help you navigate the challenges and achieve your synthetic goals.

References

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Technical Support Center: Catalyst Selection for Synthesis of 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth guidance on catalyst selection, a detailed experimental protocol, and a comprehensive troubleshooting section to address challenges encountered during the synthesis.

Part 1: Catalyst & Conditions - Frequently Asked Questions (FAQs)

This section addresses the critical decision-making process for selecting the optimal catalytic system for the N-arylation of pyrrole-2-carbaldehyde with a 4-halobenzoic acid derivative. The target molecule's electronic properties—an electron-deficient pyrrole and a functionalized aryl halide—make catalyst choice paramount for success.

Q1: What are the primary catalytic methods for synthesizing this C-N bond?

The formation of the N-aryl bond between pyrrole-2-carbaldehyde and a 4-halobenzoic acid derivative is typically achieved via transition-metal-catalyzed cross-coupling. The two most prominent and effective methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2] Both methods have evolved to become powerful tools, with modern ligand systems enabling milder reaction conditions and broader substrate scopes than historical protocols.[3][4]

Q2: Should I choose a Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalyst for this specific synthesis?

Both systems are viable, but they have distinct advantages and disadvantages to consider for this substrate.

  • Copper (Ullmann-type) Catalysis: This is often the more economical choice.[3] Copper catalysts, particularly Cu(I) salts like CuI, are well-suited for coupling with electron-deficient N-H heterocycles.[5] The presence of the electron-withdrawing formyl group on the pyrrole ring lowers the pKa of the N-H bond, facilitating the reaction. Modern Ullmann protocols often employ ligands like diamines or amino acids (e.g., L-proline, N,N-dimethylglycine) to stabilize the copper catalyst and improve yields under milder temperatures (80-120 °C) than the harsh conditions of classic Ullmann reactions.[6]

  • Palladium (Buchwald-Hartwig) Catalysis: This method is renowned for its exceptional functional group tolerance and broad scope.[1][7] For substrates that are sensitive or sterically hindered, palladium catalysis, supported by specialized phosphine ligands (e.g., XPhos, SPhos), can be highly effective.[8][9] While generally more expensive, Pd-based systems can sometimes offer higher turnover numbers and cleaner reactions, simplifying purification. Recent advances have even enabled the use of less reactive but cheaper aryl chlorides as coupling partners.[10]

Recommendation: For the synthesis of this compound, a modern copper-catalyzed Ullmann-type reaction is the recommended starting point due to its cost-effectiveness and proven efficacy for N-arylation of pyrroles.[3][11] Palladium catalysis remains an excellent alternative if the copper system fails to provide satisfactory results.

Q3: How do I select the right ligand and base for my copper-catalyzed reaction?

Ligand and base selection are critical for optimizing the reaction.[6]

  • Ligand: The ligand stabilizes the Cu(I) catalytic species and facilitates the reductive elimination step. For coupling pyrroles, simple and inexpensive ligands are often highly effective.

    • 1,10-Phenanthroline: A classic, effective ligand for many copper-catalyzed C-N couplings.

    • Amino Acids (e.g., L-Proline): Act as excellent bidentate ligands for copper, promoting the reaction often at lower temperatures.

    • Diamine Ligands (e.g., N,N'-Dimethylethylenediamine): Buchwald and others have shown these to be highly effective for the N-arylation of various heterocycles, including pyrroles.[12]

  • Base: The base is required to deprotonate the pyrrole N-H. The choice of base can significantly impact the reaction rate and yield.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are common, effective bases. Cs₂CO₃ is more soluble and basic, often leading to better results but is more expensive.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is frequently used in both copper and palladium catalysis.[6]

A good starting combination is CuI / 1,10-Phenanthroline / K₂CO₃ in a polar aprotic solvent like DMF or DMSO.

Q4: My starting material is 4-bromobenzoic acid. Is this suitable? What about 4-iodobenzoic acid?

The reactivity of the aryl halide follows the order I > Br > Cl.

  • Aryl Iodides: Are the most reactive and typically allow for lower reaction temperatures or shorter reaction times. However, they are more expensive.[13]

  • Aryl Bromides: Offer a good balance of reactivity and cost, making them a common choice for optimization.[12]

  • Aryl Chlorides: Are the least reactive and often require more specialized, highly active catalyst systems to achieve good conversion.[10]

Starting with 4-bromobenzoic acid is a practical and cost-effective choice. If yields are low, switching to 4-iodobenzoic acid should increase reactivity and may improve the outcome.

Part 2: Recommended Experimental Protocol

This protocol describes a general, robust procedure for the copper-catalyzed synthesis of this compound.

Workflow Overview:

G reagents 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Add to flask reaction 3. Thermal Reaction (Heat & Stir) setup->reaction Heat to 110°C monitor 4. Reaction Monitoring (TLC/LC-MS) reaction->monitor Aliquot sampling monitor->reaction Incomplete Continue heating workup 5. Aqueous Work-up (Quench, Extract) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify Crude product analysis 7. Product Analysis (NMR, MS) purify->analysis Purified product

Caption: General workflow for the synthesis of the target compound.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Pyrrole-2-carbaldehyde (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv), copper(I) iodide (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add pyrrole-2-carbaldehyde (1.2 equiv) followed by anhydrous DMF (to make a ~0.5 M solution with respect to the aryl halide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the 4-bromobenzoic acid spot is a key indicator.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl to protonate the benzoic acid product and facilitate its extraction into the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient elution (e.g., hexane/ethyl acetate with 1% acetic acid) to isolate the pure this compound. The added acetic acid helps to keep the product protonated and improves chromatography.

Part 3: Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides solutions to common problems.

Troubleshooting Decision Tree:

G cluster_cause Potential Causes cluster_solution Corrective Actions start Reaction Issue Observed (e.g., Low Yield, No Product) cause1 Inactive Catalyst? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Suboptimal Conditions? start->cause3 cause4 Side Reactions? start->cause4 sol1a Use fresh, high-purity CuI. Ensure it is white/off-white, not green. cause1->sol1a sol2a Use anhydrous solvent. Dry reagents thoroughly. cause2->sol2a sol2b Check purity of starting materials. cause2->sol2b sol3a Increase temperature incrementally (e.g., to 120-130°C). cause3->sol3a sol3b Screen other bases (K3PO4, Cs2CO3). cause3->sol3b sol3c Switch to a different ligand (e.g., L-Proline). cause3->sol3c sol4a Ensure rigorous inert atmosphere to prevent debromination. cause4->sol4a sol4b Consider a Pd-based system if homocoupling is dominant. cause4->sol4b

Caption: A decision tree for troubleshooting common synthesis issues.

Q&A Troubleshooting Guide

Problem 1: Low or no product yield.

  • Potential Cause: Inactive Catalyst. The active catalytic species is Cu(I). If your CuI source is old or has a green/blue tint, it may be oxidized to inactive Cu(II).[6]

    • Solution: Use a fresh bottle of high-purity CuI. Ensure it is stored under an inert atmosphere away from moisture.

  • Potential Cause: Presence of Water or Oxygen. Ullmann-type reactions are sensitive to protic impurities and oxygen, which can deactivate the catalyst and lead to side reactions.[6]

    • Solution: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Ensure all glassware is rigorously oven-dried. Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Potential Cause: Insufficient Temperature. While modern protocols are milder, this specific C-N bond formation may require more thermal energy.

    • Solution: If the reaction stalls at 110 °C, incrementally increase the temperature to 120 °C or 130 °C. Monitor for any signs of decomposition.[6]

Problem 2: Significant amount of 4-bromobenzoic acid is recovered, but a byproduct, benzoic acid, is also observed.

  • Potential Cause: Protodehalogenation (Debromination). This side reaction, where the aryl halide is reduced, is often caused by trace amounts of water or other protic impurities.[6]

    • Solution: Re-dry all reagents and solvents. Ensure the inert gas line is equipped with a drying tube. Using a stronger base like K₃PO₄ can sometimes suppress this pathway by accelerating the desired C-N coupling.

Problem 3: The reaction is messy, with multiple unidentified spots on the TLC plate.

  • Potential Cause: Nucleophile or Product Degradation. The reaction temperature might be too high for the pyrrole-2-carbaldehyde or the final product, leading to decomposition.

    • Solution: Lower the reaction temperature to 90-100 °C and allow for a longer reaction time. Alternatively, screening a different ligand system (e.g., CuI/L-proline) may allow for efficient coupling at a lower temperature.

  • Potential Cause: Homocoupling of Aryl Halide. The formation of biphenyl-4,4'-dicarboxylic acid (from homocoupling of 4-bromobenzoic acid) can occur, especially at high temperatures or with certain catalyst systems.

    • Solution: Ensure the correct stoichiometry. If homocoupling persists, switching to a palladium-based catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos), may be necessary as these are often more selective.[4]

Problem 4: Purification is difficult, and the product is contaminated with copper.

  • Potential Cause: Persistent Copper Complexes. Copper can form stable complexes with nitrogen-containing compounds, making it difficult to remove during work-up.

    • Solution: During the aqueous work-up, after acidification, add a small amount of aqueous ammonia or a solution of EDTA to chelate the copper and draw it into the aqueous phase. An additional wash of the organic layer with a dilute ammonium hydroxide solution can be effective.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. Retrieved from [Link]

  • Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. OUCI.
  • Reddit r/Chempros. (2023). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Supporting Information for Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Liu, L., Wu, F., Liu, Y., Xie, J., Dai, B., & Zhou, Z. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Journal of Chemical Research, 38(3), 180-182. Retrieved from [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Gryko, D. T., Vakuliuk, O., Gryko, D., & Koszarna, B. (2009). Palladium-catalyzed 2-arylation of pyrroles. The Journal of Organic Chemistry, 74(24), 9517-9520. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Mederski, W. W. K. R., et al. (2002). Facile synthesis of N-aryl pyrroles via Cu(II)-mediated cross coupling of electron deficient pyrroles and arylboronic acids. The Journal of Organic Chemistry, 67(5), 1699-1702. Retrieved from [Link]

  • Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18275-18284. Retrieved from [Link]

  • Chen, Y., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 21(34), 6961-6966. Retrieved from [Link]

  • Mészáros, Á., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2378-2383. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Aldehydes: Unraveling the Reactivity of Pyrrole-2-carbaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the vast landscape of organic synthesis, aromatic aldehydes serve as fundamental building blocks for constructing complex molecular architectures. Among these, pyrrole-2-carbaldehyde and benzaldehyde are workhorses, each offering a unique reactivity profile that can be strategically exploited. This guide provides a deep comparative analysis of their chemical behavior, moving beyond simple definitions to explore the nuanced electronic and structural factors that govern their reactions. By understanding these intrinsic differences, researchers can make more informed decisions in experimental design, optimizing reaction conditions and ultimately accelerating the discovery of novel therapeutics and materials.

At a Glance: Key Reactivity Differences

FeaturePyrrole-2-carbaldehydeBenzaldehyde
Carbonyl Electrophilicity LowerHigher
Reactivity towards Nucleophiles Generally lowerGenerally higher
Aromatic Ring Nucleophilicity High (Electron-rich)Moderate (Electron-neutral)
Susceptibility to Electrophilic Aromatic Substitution Very HighModerate
Typical Friedel-Crafts Acylation Conditions Milder, modified conditions requiredStandard Lewis acid catalysis (e.g., AlCl₃)

The Heart of the Matter: Electronic and Structural Divergence

The divergent reactivity of pyrrole-2-carbaldehyde and benzaldehyde stems from the fundamental electronic nature of their parent aromatic rings. The pyrrole ring, a five-membered heteroaromatic system, is characterized by its electron-rich nature. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly increasing the electron density of the ring.[1] This makes the pyrrole ring highly activated towards electrophilic attack.

Conversely, the benzene ring is a six-membered carbocyclic aromatic system that, while possessing a delocalized π-electron cloud, lacks the potent electron-donating heteroatom of pyrrole. This renders the benzene ring less nucleophilic and consequently less reactive towards electrophiles compared to pyrrole.[2]

These electronic differences have a profound impact on the reactivity of the attached aldehyde functional group. The electron-donating character of the pyrrole ring in pyrrole-2-carbaldehyde reduces the electrophilicity of the carbonyl carbon.[3] In contrast, the less electron-donating benzene ring in benzaldehyde results in a more electrophilic carbonyl carbon, making it inherently more reactive towards nucleophilic attack.[3][4]

Comparative Reactivity in Key Synthetic Transformations

To illustrate these principles, we will now examine the comparative performance of pyrrole-2-carbaldehyde and benzaldehyde in several cornerstone organic reactions.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. The reduced electrophilicity of the carbonyl carbon in pyrrole-2-carbaldehyde generally leads to slower reaction rates and may necessitate more forcing conditions compared to benzaldehyde.[3]

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. While pyrrole-2-carbaldehyde is a competent substrate, it is anticipated to be less reactive than benzaldehydes bearing electron-withdrawing groups.[3] However, high yields can be achieved under appropriate conditions, such as using an ionic liquid as a solvent or employing an efficient catalyst like L-proline in an aqueous medium.[3][5]

Table 1: Representative Yields in Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalyst/SolventYield (%)Reference
Pyrrole-2-carbaldehydePhenylacetonitrile[bmim]BF₄92[3]
BenzaldehydeMalononitrilePiperidine, AcOH/Benzene75[3]

Experimental Protocol: Knoevenagel Condensation of Pyrrole-2-carbaldehyde with Phenylacetonitrile

This protocol is based on a representative procedure for Knoevenagel condensations.

  • Reaction Setup: In a round-bottom flask, dissolve pyrrole-2-carbaldehyde (1.0 mmol) and phenylacetonitrile (1.1 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) (2 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (0.1 mmol).

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Workflow for Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction cluster_3 Workup & Isolation cluster_4 Purification A Dissolve Pyrrole-2-carbaldehyde and Phenylacetonitrile in Ionic Liquid B Add Piperidine A->B C Heat and Stir (Monitor by TLC) B->C D Product Extraction C->D E Washing and Drying D->E F Solvent Evaporation E->F G Column Chromatography F->G

Caption: Workflow for a typical Knoevenagel condensation experiment.

The Wittig reaction, a powerful tool for alkene synthesis, proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[6] In line with the general reactivity trend, the reaction of pyrrole-2-carbaldehyde with a given Wittig reagent is expected to be slower than that of benzaldehyde under identical conditions.[3] The reactivity of substituted benzaldehydes in the Wittig reaction is also modulated by the electronic nature of the substituents, with electron-withdrawing groups accelerating the reaction.[3]

Experimental Protocol: Wittig Reaction of Benzaldehyde

This protocol describes a general procedure for the Wittig olefination of benzaldehyde.

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (5 mL). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 mmol, as a solution in hexanes), dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the ylide solution at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to isolate the alkene product.

Mechanism of the Wittig Reaction

G cluster_0 Nucleophilic Attack cluster_1 Cycloaddition cluster_2 Elimination A Phosphorus Ylide + Aldehyde B Betaine Intermediate A->B Forms C-C bond C Oxaphosphetane B->C Ring formation D Alkene + Triphenylphosphine oxide C->D Ring fragmentation

Caption: Simplified mechanism of the Wittig reaction.

Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the pyrrole ring makes it significantly more susceptible to electrophilic aromatic substitution than benzene.[2] Pyrrole undergoes reactions like halogenation and nitration under much milder conditions, and often without the need for a catalyst.[2] In contrast, benzene requires a Lewis acid catalyst for Friedel-Crafts reactions and strong acids for nitration.[2][7]

A classic example highlighting this difference is the Friedel-Crafts acylation. Benzene readily undergoes acylation with an acyl halide in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[7] However, pyrrole does not typically undergo Friedel-Crafts acylation under these conditions because the nitrogen atom complexes with the Lewis acid, deactivating the ring and potentially leading to polymerization or ring opening.[2] Milder, modified conditions or alternative acylation agents are therefore required for the successful acylation of pyrroles.[2]

Table 2: Conditions for Friedel-Crafts Acylation

Aromatic CompoundAcylating AgentCatalyst/ConditionsOutcomeReference
PyrroleAcyl HalideAlCl₃Ring damage/polymerization[2]
PyrroleBenzoyl ChlorideDBN (organocatalyst)High yield of 2-acylpyrrole[8]
BenzeneAcyl HalideAlCl₃Readily forms acylbenzene[2]

Practical Implications and Conclusion

The choice between pyrrole-2-carbaldehyde and benzaldehyde in a synthetic campaign has significant practical implications. For reactions involving nucleophilic attack at the carbonyl carbon, benzaldehyde and its electron-deficient derivatives will generally be more reactive.[3] Conversely, when the desired transformation involves electrophilic substitution on the aromatic ring, the highly activated nature of the pyrrole ring in pyrrole-2-carbaldehyde offers a distinct advantage, allowing for reactions under milder conditions.

This guide has illuminated the fundamental principles governing the reactivity of these two important aldehydes, supported by comparative data and experimental considerations. For researchers and professionals in drug development and materials science, a thorough understanding of these electronic and steric nuances is paramount for the rational design of synthetic routes and the efficient construction of target molecules.[3] While pyrrole-2-carbaldehyde is a versatile building block, reactions targeting its carbonyl group may require more forcing conditions or specialized catalytic systems compared to those with electron-poor benzaldehydes.[3]

References

  • BenchChem. (2025). Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs.
  • Filo. (2025).
  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Study Prep.
  • Quora. (2016).
  • Appel, R., Chelli, S., Tokuyasu, T., Troshin, K., & Mayr, H. (2013). Electrophilicities of benzaldehyde-derived iminium ions: quantification of the electrophilic activation of aldehydes by iminium formation. Journal of the American Chemical Society, 135(17), 6579–6587. [Link]

  • Pandey, R., Singh, D., Thakur, N., & Raj, K. K. (2020). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry, 59(17), 12347–12358. [Link]

  • Thirupathi, G., Venkatanarayana, M., Dubey, P., & Kumari, Y. B. (2012). Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles (V) and a Study of Their Antimicrobial Activities. ChemInform, 43(36). [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Conal, J., & Read, D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(6), 1232–1235. [Link]

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. [Link]

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A Comparative Analysis of the Biological Activity of Pyrrole-Benzoic Acid Derivatives and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and reduced side effects is paramount. Among the myriad of heterocyclic compounds, pyrrole-containing molecules have emerged as a promising class of therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the biological activity of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid derivatives and their related analogues against established drugs in the fields of oncology, infectious diseases, and inflammation. While specific data on this compound derivatives remains emergent, this guide will draw upon robust experimental data from closely related pyrrole and pyrazole-benzoic acid derivatives to provide a valuable comparative framework for researchers.

Introduction to Pyrrole-Benzoic Acid Derivatives

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and clinically significant drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The incorporation of a benzoic acid moiety, particularly with a formyl group on the pyrrole ring, introduces additional functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties. These derivatives have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Comparative Analysis of Biological Activity

This section will delve into a comparative analysis of the biological activity of pyrrole-benzoic acid derivatives against existing drugs in three key therapeutic areas.

Anticancer Activity: A New Frontier in Cytotoxicity

Pyrrole derivatives have shown considerable promise as anticancer agents, with some analogues exhibiting potent cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Comparison with Existing Anticancer Drugs

To provide a clear comparison, we will evaluate the in vitro anticancer activity of representative pyrrole/pyrazole-benzoic acid derivatives against a standard chemotherapeutic agent, 5-Fluorouracil (5-FU) , which is widely used in the treatment of colorectal and other solid tumors.

Compound/DrugCancer Cell LineIC50 Value (µM)Reference
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative (28) HCT-116 (Colon)3[1]
MCF-7 (Breast)5[1]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (14) MCF-7 (Breast)15.6[2]
5-Fluorouracil (5-FU) HCT-116 (Colon)~185 (after 24h)[3]
HT-29 (Colon)Varies[4]

Discussion

The data presented in the table suggests that certain pyrrole derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range. For instance, the N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative 28 demonstrated a significantly lower IC50 value against the HCT-116 colon cancer cell line compared to the reported 24-hour IC50 for 5-FU.[1][3] This indicates a potentially higher potency for this class of compounds. The diverse structures of these derivatives offer a rich scaffold for further optimization to enhance their anticancer profiles.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.

apoptosis Pyrrole Derivative Pyrrole Derivative Cancer Cell Cancer Cell Pyrrole Derivative->Cancer Cell Enters Bcl-2 Family Proteins Bcl-2 Family Proteins Cancer Cell->Bcl-2 Family Proteins Modulates Mitochondria Mitochondria Bcl-2 Family Proteins->Mitochondria Regulates Permeability Caspase Activation Caspase Activation Mitochondria->Caspase Activation Releases Cytochrome c Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by a pyrrole derivative.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrrole and pyrazole derivatives have demonstrated significant activity against a range of bacteria, including multidrug-resistant strains.

Comparison with Existing Antibiotics

Here, we compare the antimicrobial efficacy of representative pyrazole-benzoic acid derivatives with Vancomycin , a glycopeptide antibiotic used for serious infections caused by Gram-positive bacteria like Staphylococcus aureus.

Compound/DrugBacterial StrainMIC Value (µg/mL)Reference
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivative S. aureus (drug-resistant)0.39[5]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative (39) Staphylococci strains1[6]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide derivative S. aureus3.125[7]
Vancomycin S. aureus (susceptible)≤2[8]
S. aureus (intermediate)4-8[8]
S. aureus (resistant)≥16[8]

Discussion

The data indicates that certain pyrazole-benzoic acid derivatives exhibit potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values that are comparable to or even lower than that of vancomycin against susceptible strains.[5][8] The ability of these compounds to inhibit the growth of drug-resistant S. aureus at sub-microgram per milliliter concentrations highlights their potential as lead compounds for the development of new antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis a Serial Dilution of Test Compound c Inoculation of Microtiter Plate a->c b Standardized Bacterial Inoculum b->c d Incubation (18-24h, 37°C) c->d e Visual Inspection for Bacterial Growth d->e f Determination of MIC e->f

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications to manage inflammatory conditions. Pyrrole derivatives have also demonstrated anti-inflammatory properties, suggesting their potential as a new class of anti-inflammatory agents.

Comparison with Existing NSAIDs

We will compare the anti-inflammatory activity of pyrrole derivatives with Diclofenac , a widely prescribed NSAID.

Several studies have shown that certain pyrrole derivatives exhibit anti-inflammatory activity comparable to that of diclofenac in animal models of inflammation, such as the carrageenan-induced paw edema test.[9][10] For instance, some fused pyrrole derivatives have been reported to induce significant anti-inflammatory effects.[10]

Mechanism of Action of NSAIDs

The primary mechanism of action of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

nsaid_moa Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Metabolized by COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Metabolized by Prostaglandins (Stomach Lining Protection) Prostaglandins (Stomach Lining Protection) COX-1 (Constitutive)->Prostaglandins (Stomach Lining Protection) Prostaglandins (Inflammation, Pain, Fever) Prostaglandins (Inflammation, Pain, Fever) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain, Fever) NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) Inhibits NSAIDs->COX-2 (Inducible) Inhibits

Caption: Mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally.

  • Carrageenan Injection: After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound derivatives and their analogues. The experimental data from related compounds suggest that this chemical scaffold can be a source of potent anticancer, antimicrobial, and anti-inflammatory agents. While further research is needed to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of these specific derivatives, the preliminary findings are highly encouraging. Future research should focus on synthesizing a library of these compounds and conducting comprehensive structure-activity relationship (SAR) studies to identify lead candidates for further preclinical and clinical development. The versatility of the pyrrole-benzoic acid scaffold offers a promising avenue for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Walsh Medical Media. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Link

  • Wikipedia. Nonsteroidal anti-inflammatory drug. Link

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A Researcher's Guide to Validating the Antimicrobial Efficacy of Synthesized Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can be developed into effective therapeutic agents. Among these, pyrrole-containing compounds have emerged as a promising class of heterocycles, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of new chemical entities. It provides a comprehensive framework for the validation of the antimicrobial efficacy of synthesized pyrrole compounds, grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, present comparative data for a selection of synthesized pyrrole derivatives, and provide detailed protocols for key validation assays.

The Rationale for Pyrrole Scaffolds in Antimicrobial Drug Discovery

The pyrrole ring is a fundamental structural motif found in many naturally occurring bioactive molecules, such as heme, chlorophyll, and vitamin B12. Nature has also provided us with pyrrole-containing antibiotics like pyrrolnitrin and pyoluteorin, which exhibit significant antibiotic activity.[3] This natural precedent has inspired medicinal chemists to explore the synthesis of a diverse array of pyrrole derivatives, leading to the discovery of compounds with antibacterial, antifungal, antiviral, and even anticancer properties.[4][5] The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties, a critical aspect in drug development.[6]

A crucial element in the successful development of these compounds is the understanding of their structure-activity relationship (SAR). For instance, studies have shown that the nature and position of substituents on the pyrrole ring can dramatically influence the antimicrobial potency and spectrum of activity.[7][8] For example, the incorporation of a 4-hydroxyphenyl ring has been shown to be a promising pharmacophoric feature for antifungal activity against Candida albicans.[9] A thorough SAR study is therefore indispensable for optimizing lead compounds.[8]

Comparative Efficacy of Synthesized Pyrrole Derivatives

To provide a tangible perspective on the potential of synthesized pyrrole compounds, the following table summarizes the antimicrobial activity of several reported derivatives. This comparative data, extracted from various studies, highlights the diverse efficacy profiles achievable with this scaffold. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions. However, this compilation serves as a valuable reference for researchers in the field.

Compound IDTarget Organism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL) of ReferenceSource
Compound 2a S. aureus, B. subtilis30, 33Ciprofloxacin45, 40[4]
Compound 3c S. aureus, B. subtilis30, 31Ciprofloxacin45, 40[4]
Compound 4d S. aureus, B. subtilis35, 33Ciprofloxacin45, 40[4]
Compound 3a-e series E. coli, S. aureus-Ciprofloxacin-[9]
N-benzoyl derivative of 5a MBL-producing bacteriaLow µM range (Kᵢ)--[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Kᵢ (Inhibition constant) is a measure of the potency of an inhibitor.

The Workflow for Antimicrobial Efficacy Validation

A systematic and rigorous validation process is paramount to ascertain the true potential of a synthesized pyrrole compound.[10] The following workflow outlines the key experimental stages, from initial screening to more in-depth characterization.

Antimicrobial Efficacy Validation Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies Primary_Screening Initial Screening (e.g., Agar Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Potent Compounds Time_Kill_Kinetics Time-Kill Kinetics MBC_Determination->Time_Kill_Kinetics Bactericidal/Bacteriostatic Cell_Viability_Assays Cell Viability/Toxicity Assays Time_Kill_Kinetics->Cell_Viability_Assays

Caption: A typical workflow for validating the antimicrobial efficacy of novel compounds.

Detailed Experimental Protocols

To ensure reproducibility and adherence to international standards, the following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Agar Disk-Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of the antimicrobial activity of a compound.[11]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Protocol:

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Apply Disks: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the synthesized pyrrole compound onto the surface of the agar. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control. A disk with a standard antibiotic can be used as a positive control.

  • Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpret Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum as described for the disk-diffusion assay. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Prepare Antimicrobial Dilutions: Prepare a series of two-fold serial dilutions of the synthesized pyrrole compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value.[10]

  • Inoculation: Dispense equal volumes of the bacterial suspension into each well containing the antimicrobial dilutions. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism (i.e., the first well that appears clear).[10]

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Pyrrole Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Sources

A Comparative Guide to the Spectroscopic Analysis for Purity Assessment of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of spectroscopic methodologies for the purity assessment of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry. We will explore the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), providing both theoretical underpinnings and practical, field-proven insights.

The Imperative of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have profound implications, ranging from altered therapeutic effects to significant toxicity. Regulatory bodies worldwide mandate stringent purity thresholds, necessitating robust analytical methods for impurity profiling. For a molecule like this compound, which incorporates a reactive aldehyde, a pyrrole ring susceptible to oxidation, and a carboxylic acid function, a multi-faceted analytical approach is not just recommended, but essential.

Synthesis and Potential Impurities

The probable synthetic route to this compound involves the Paal-Knorr synthesis, a classic method for constructing pyrrole rings.[1][2] This typically involves the condensation of a 1,4-dicarbonyl compound (or a precursor like 2,5-dimethoxytetrahydrofuran which generates succinaldehyde in situ) with a primary amine, in this case, 4-aminobenzoic acid.

This synthetic pathway informs our understanding of potential impurities, which may include:

  • Unreacted Starting Materials: 4-aminobenzoic acid and residual 1,4-dicarbonyl precursors.

  • Side-Products: Furan derivatives can be a significant byproduct in Paal-Knorr reactions, especially under acidic conditions.[3]

  • Intermediates: Incomplete cyclization or dehydration steps can lead to various intermediates.

  • Degradation Products: The formyl group is susceptible to oxidation to a carboxylic acid, and the pyrrole ring can undergo oxidative degradation.

A thorough purity assessment must be capable of detecting and quantifying these potential contaminants.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic technique offers a unique window into the molecular structure and purity of a sample. The true power lies in the synergistic use of these methods to build a comprehensive purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information at the atomic level, making it the primary tool for identifying and quantifying impurities.

Based on the analysis of structurally related compounds, the following ¹H NMR spectrum is predicted in DMSO-d₆:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.0Singlet1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded.
~9.6Singlet1H-CHOThe aldehydic proton is also significantly deshielded.
~8.1Doublet2HAr-HProtons on the benzoic acid ring ortho to the carboxylic acid group.
~7.8Doublet2HAr-HProtons on the benzoic acid ring meta to the carboxylic acid group.
~7.5Triplet1HPyrrole-HProton on the pyrrole ring adjacent to the formyl group.
~7.2Triplet1HPyrrole-HProton on the pyrrole ring adjacent to the nitrogen.
~6.4Triplet1HPyrrole-HProton on the pyrrole ring beta to the nitrogen.
Chemical Shift (δ) ppmAssignment
~185-CHO (carbonyl)
~167-COOH (carbonyl)
~142Aromatic C (ipso to pyrrole)
~135Aromatic C (ipso to COOH)
~131Aromatic CH
~125Aromatic CH
~132Pyrrole C (adjacent to formyl)
~128Pyrrole CH
~112Pyrrole CH
~110Pyrrole CH

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities. Chemical shifts in both ¹H and ¹³C spectra will help in the structural identification of impurities.

Purity Assessment via NMR: The presence of unreacted 4-aminobenzoic acid would be indicated by characteristic signals in the aromatic region that do not correspond to the product. Furan byproducts would exhibit their own unique set of signals. Quantitative NMR (qNMR) can be employed for precise determination of purity by integrating the signals of the analyte against a certified internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in DMSO-d6 acq1 Acquire 1H NMR Spectrum prep1->acq1 acq2 Acquire 13C NMR Spectrum prep1->acq2 an1 Chemical Shift Analysis acq1->an1 an2 Integration and Quantification acq1->an2 acq2->an1 an3 Impurity Identification an1->an3 an2->an3

NMR analysis workflow for purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While not as structurally definitive as NMR, it serves as a rapid and powerful tool for confirming the presence of key functional groups and for detecting certain types of impurities.

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)-COOHO-H stretch
~1700-COOHC=O stretch
~1670-CHOC=O stretch
~1600, ~1500Aromatic RingC=C stretch
~1300C-NC-N stretch

The presence of a broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded carboxylic acid dimer. The two distinct carbonyl stretches for the carboxylic acid and the aldehyde are key features to monitor.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of a known pure standard. The absence of unexpected peaks and the correct relative intensities of the characteristic bands indicate high purity.

Purity Assessment via FT-IR: The absence of a strong, sharp N-H stretching band around 3400-3300 cm⁻¹ would suggest the absence of significant amounts of unreacted 4-aminobenzoic acid. The presence of additional carbonyl peaks could indicate other carbonyl-containing impurities.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare KBr pellet or use ATR acq1 Record Spectrum (4000-400 cm-1) prep1->acq1 an1 Identify Functional Group Bands acq1->an1 an2 Compare with Reference Spectrum an1->an2

FT-IR analysis workflow for purity assessment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is particularly useful for analyzing compounds with chromophores and conjugated systems. This compound possesses an extended π-system, which should give rise to a characteristic UV absorption spectrum.

The molecule contains a benzoic acid moiety and a pyrrole ring, both of which absorb in the UV region. The N-aryl substitution and the formyl group will influence the position of the absorption maximum (λmax). Based on similar structures, an absorption maximum is expected in the range of 280-320 nm in a polar solvent like ethanol. For instance, 4-aminobenzoic acid has absorption maxima at 194 nm, 226 nm, and 278 nm.[4] The extended conjugation in the target molecule is likely to shift the λmax to a longer wavelength.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from 400 nm down to 200 nm.

  • Data Analysis: Determine the λmax and the molar absorptivity (ε). The presence of impurities with different chromophores can lead to shoulders on the main absorption peak or additional peaks at different wavelengths.

Purity Assessment via UV-Vis: While not highly specific on its own, UV-Vis spectroscopy can be a valuable tool for quantitative analysis when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-UV). It can also be used for rapid screening of bulk material for colored impurities.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare dilute solution in ethanol acq1 Scan Absorbance (400-200 nm) prep1->acq1 an1 Determine λmax and ε acq1->an1 an2 Identify unexpected absorptions an1->an2

UV-Vis analysis workflow for purity assessment.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structure. It is an extremely sensitive technique for detecting impurities, even at trace levels.

  • Molecular Ion (M⁺): For this compound (C₁₂H₉NO₃), the expected exact mass is 215.0582 g/mol .

  • Fragmentation Pattern: Key fragmentations would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the formyl group (-CHO, 29 Da), and potentially cleavage of the bond between the benzoic acid and pyrrole rings.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as the eluent from an HPLC or GC column.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Impurities will appear as additional peaks at their respective m/z values.

Purity Assessment via MS: The high sensitivity of MS makes it ideal for detecting trace impurities. When coupled with a chromatographic separation (LC-MS or GC-MS), it becomes a powerful tool for both identifying and quantifying impurities.

Comparison of Spectroscopic Techniques for Purity Assessment

TechniqueStrengthsLimitationsPrimary Role in Purity Assessment
NMR Provides detailed structural information; excellent for quantification (qNMR).Relatively low sensitivity compared to MS; requires more sample.Definitive identification and quantification of major and minor impurities.
FT-IR Rapid; provides information on functional groups; good for screening.Not suitable for complex mixtures; less structurally informative than NMR.Confirms the presence of key functional groups and absence of certain impurities.
UV-Vis Simple and rapid; good for quantitative analysis of known chromophores.Low specificity; many compounds may absorb at similar wavelengths.Quantitative analysis in conjunction with HPLC; screening for colored impurities.
MS Extremely high sensitivity; provides accurate molecular weight.Isomers can be difficult to distinguish without fragmentation; quantification can be complex.Detection of trace impurities; confirmation of molecular weight; structural clues from fragmentation.

Conclusion: A Holistic Approach to Purity Verification

The purity assessment of this compound requires a multi-pronged approach that leverages the complementary strengths of various spectroscopic techniques. While NMR spectroscopy stands as the cornerstone for definitive structural elucidation and quantification, FT-IR and UV-Vis spectroscopy offer rapid and valuable screening capabilities. Mass spectrometry provides unparalleled sensitivity for the detection of trace impurities.

For comprehensive and compliant purity analysis in a drug development setting, a combination of these techniques, often in hyphenated formats like LC-MS and LC-NMR, is the most robust strategy. This integrated analytical workflow ensures a thorough understanding of the impurity profile, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • PubChem. 4-(1H-Pyrrol-1-yl)benzoic acid. [Link]

  • PubChem. 4-Aminobenzoic acid. [Link]

  • NIST Chemistry WebBook. 4-Aminobenzoic acid. [Link]

  • PubChemLite. This compound. [Link]

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Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, substituted pyrrole-2-carbaldehydes have emerged as a promising class of molecules with significant cytotoxic potential against various human cancer cell lines.[3][4] This guide provides a comparative analysis of the cytotoxic efficacy of different substituted pyrrole-2-carbaldehydes, supported by experimental data. We will delve into the methodologies for assessing cytotoxicity and explore the underlying mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Substituted Pyrrole-2-Carbaldehydes

The cytotoxic activity of substituted pyrrole-2-carbaldehydes is profoundly influenced by the nature and position of the substituents on the pyrrole ring. The following table summarizes the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency. A lower IC50 value indicates greater cytotoxic activity.

Compound ClassSubstitutionCell LineIC50 (µM)Reference
Alkynylated Pyrrole DerivativesCompound 12lU251 (Glioblastoma)2.29 ± 0.18[3]
A549 (Lung Cancer)3.49 ± 0.30[3]
Pyrrole HydrazonesCompound 1CSH-4 (Melanoma)44.63 ± 3.51[3][5]
Dimeric Pyrrole-2-Carbaldehyde AlkaloidsLepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[3]
Marinopyrroles & DerivativesMarinopyrrole AHCT-116 (Colon Cancer)~6.1[3]
Trisubstituted Pyrroles4-Carbethoxy-1-methyl-2-phenacyl-3-phenylpyrroleTmolt4 (Leukemia)Potent[6]
4-Carbethoxy-2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrroleTmolt4 (Leukemia)Potent[6]
2-(4-methoxybenzoyl)-3,4-bis-(4-methoxyphenyl)pyrroleTmolt4 (Leukemia)Potent[6]

Key Insights from Structure-Activity Relationship (SAR) Analysis:

  • Alkynylated Pyrroles: The introduction of an alkynyl group, as seen in compound 12l, demonstrates potent cytotoxicity against glioblastoma and lung cancer cell lines.[3][7] This suggests that the linear and rigid nature of the alkyne moiety may facilitate favorable interactions with the biological target.

  • Trisubstituted Pyrroles: Compounds with substitutions at the 2, 3, and 4 positions of the pyrrole ring have shown significant cytotoxic effects against leukemia cells.[6] The specific nature of these substituents, such as carbethoxy, phenacyl, and methoxybenzoyl groups, plays a crucial role in their activity.[6]

  • Natural Product Derivatives: Marinopyrroles and other naturally derived pyrrole-2-carbaldehydes exhibit a broad range of cytotoxic activities, highlighting the importance of natural product scaffolds in drug discovery.[3]

Experimental Methodologies for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated experimental protocols are essential. The following section details the key assays employed in the referenced studies.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for evaluating the cytotoxic effects of substituted pyrrole-2-carbaldehydes is depicted in the following diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays synthesis Synthesis of Substituted Pyrrole-2-Carbaldehydes treatment Treatment with Test Compounds synthesis->treatment cell_culture Cell Line Culture (e.g., A549, U251, Tmolt4) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT / LDH) treatment->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle

Caption: A generalized workflow for the synthesis, treatment, and cytotoxic evaluation of novel compounds.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as A549 (lung), U251 (glioblastoma), SH-4 (melanoma), SMMC-7721 (hepatocellular carcinoma), and Tmolt4 (leukemia) are commonly used.[3]

  • Culture Media: Cells are typically cultured in appropriate media like DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9][10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is directly proportional to the number of living cells.[8]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of the substituted pyrrole-2-carbaldehydes and incubate for a specified period (e.g., 48 or 72 hours).[3]

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[8][12]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[8]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11][12]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.[13][14]

  • Principle: LDH is a stable enzyme present in the cytoplasm of all cells.[14][15] When the cell membrane is compromised, LDH is released into the culture medium.[13] The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Plate and treat cells with the test compounds as described for the MTT assay.

    • After the incubation period, carefully collect the cell culture supernatant.[16]

    • Transfer the supernatant to a new 96-well plate.[16]

    • Add the LDH assay reaction mixture, which contains substrates for the LDH enzyme.[16]

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader.[13][16]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies indicate that the cytotoxic effects of substituted pyrrole-2-carbaldehydes are mediated through the induction of apoptosis and cell cycle arrest.[5][7]

Apoptosis: Programmed Cell Death

Apoptosis is a highly regulated process of programmed cell death that is crucial for normal tissue development and homeostasis.[17] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[17][18]

  • Hallmarks of Apoptosis: Key features of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[19] One of the early events is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

  • Detection of Apoptosis (Annexin V/PI Staining):

    • Treat cells with the test compounds at their IC50 concentrations.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC (which binds to phosphatidylserine) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[3]

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

G cluster_pathway Simplified Apoptosis Pathway drug Pyrrole-2-Carbaldehyde Derivative cell Cancer Cell drug->cell stress Cellular Stress cell->stress caspase_activation Caspase Activation stress->caspase_activation execution Execution Phase (DNA fragmentation, etc.) caspase_activation->execution apoptosis Apoptosis execution->apoptosis

Caption: A simplified diagram illustrating the induction of apoptosis by a cytotoxic compound.

Cell Cycle Arrest

In addition to apoptosis, some pyrrole-2-carbaldehyde derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[7]

  • Mechanism: These compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby inhibiting cell division and growth.[7]

  • Detection of Cell Cycle Arrest (PI Staining):

    • Treat cells with the test compound.

    • Harvest and fix the cells (e.g., with ethanol).

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Substituted pyrrole-2-carbaldehydes represent a versatile and potent class of cytotoxic agents with significant potential for the development of novel anticancer therapeutics. The structure-activity relationship studies highlight the critical role of specific substitutions in modulating their biological activity. A thorough understanding of the experimental methodologies for assessing cytotoxicity and elucidating the mechanisms of action, such as the induction of apoptosis and cell cycle arrest, is paramount for advancing these promising compounds from the laboratory to clinical applications. Further research into optimizing the pyrrole scaffold and exploring novel substitution patterns is warranted to unlock the full therapeutic potential of this important class of molecules.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

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  • LDH Assay. Cell Biologics Inc. [Link]

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  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. [Link]

  • The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells. PubMed. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. National Institutes of Health. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. ResearchGate. [Link]

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A Researcher's Guide to Profiling the Cross-Reactivity of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the target selectivity and potential cross-reactivity of the small molecule, 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing this promising research compound.

Introduction: The Pyrrole Scaffold and the Promise of this compound

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2][3] Derivatives have been developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4] Specifically, pyrrole-based compounds have shown inhibitory activity against key enzymes such as tyrosinase, cyclooxygenase-2 (COX-2), lipoxygenase (LOX), acetylcholinesterase (AChE), and various kinases.[1][3][4][5]

This compound (molecular formula: C₁₂H₉NO₃, molecular weight: 215.20 g/mol ) combines the bioactive pyrrole-2-carboxaldehyde moiety with a benzoic acid group.[6][7] This structure suggests potential for specific molecular interactions, but also raises the critical question of selectivity. The aldehyde group can act as a hydrogen bond acceptor or participate in covalent interactions, while the benzoic acid provides a key site for ionic or hydrogen bonding interactions. Given the broad bioactivity of related structures, a thorough investigation of its off-target effects is not just recommended, but essential for the validation of any primary biological findings.

The Imperative of Cross-Reactivity Profiling

In drug discovery, "off-target" effects, or cross-reactivity, are a primary cause of toxicity and clinical trial attrition.[8] A molecule that binds to unintended proteins can trigger unforeseen physiological responses. Therefore, early and systematic profiling of a compound's selectivity is paramount. This process involves screening the compound against a diverse set of biologically relevant targets to build a "selectivity profile," which helps to identify potential liabilities and can even uncover new therapeutic applications (polypharmacology).[8]

This guide outlines a logical, tiered approach to building such a profile for this compound.

Experimental Framework for Selectivity Profiling

We will employ a multi-pronged strategy, beginning with broad, unbiased screens and progressing to more targeted, mechanism-focused assays.

Logical Workflow for Cross-Reactivity Assessment

The following workflow provides a systematic path for characterizing a novel compound.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Deep Dive on Hits A Compound Synthesis & QC (Purity >98%) B Primary Target Assay (e.g., Tyrosinase Inhibition) A->B Validate primary activity C Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) B->C Assess broad selectivity D Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement C->D Validate hits in cellular context F Dose-Response Assays for Off-Targets (Determine IC50/EC50) C->F Quantify off-target potency E Cell-Based Functional Assays (e.g., Cytotoxicity, Reporter Gene) D->E Correlate binding with function G Mechanism of Action Studies (e.g., Enzyme Kinetics) F->G Understand interaction mode

Caption: A tiered workflow for assessing compound cross-reactivity.

Comparative Analysis: Potential Off-Target Classes

Based on the extensive literature on pyrrole derivatives, we can anticipate potential cross-reactivity with several protein families. The table below compares this compound to representative compounds from the literature, highlighting the rationale for testing against these targets.

Compound/ClassPrimary Target(s)Potential Cross-Reactivity Target for Your CompoundRationale for ComparisonKey Structural Features
Your Compound To Be DeterminedKinases, COX/LOX, Tyrosinase, Bacterial enzymesN/APyrrole-2-carboxaldehyde, Benzoic Acid
Pyrrolo[2,3-d]pyrimidinesVEGFR-2 KinaseOther Kinases (e.g., FMS)The pyrrole core is a common kinase-binding scaffold.[1]Fused pyrrole-pyrimidine core
Tolmetin / KetorolacCOX-1/COX-25-Lipoxygenase (5-LOX)COX and LOX are key enzymes in the inflammatory pathway often targeted by related scaffolds.[4]Pyrrole acetic/carboxylic acid
2-Cyanopyrrole DerivativesTyrosinaseMAO/AChEThe substituted pyrrole ring shows potent inhibition of metalloenzymes and other oxidoreductases.[3][5]N-substituted 2-cyanopyrrole
Pyrrole-based HydrazonesBacterial DHFR / Enoyl ACP ReductaseRND Efflux PumpsPyrrole derivatives are extensively studied as antibacterial agents with diverse mechanisms.[9][10]Pyrrole linked to hydrazone moiety
Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments. The causality behind critical steps is explained to ensure robust and reproducible data generation.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: Mushroom Tyrosinase)

This assay determines the direct inhibitory effect of the compound on a purified enzyme. Tyrosinase is chosen as a representative example due to known activity from similar pyrrole structures.[3]

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of this reaction.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8. Rationale: This pH is optimal for mushroom tyrosinase activity.

    • Enzyme Stock: Mushroom Tyrosinase (Sigma, T3824) at 1000 units/mL in Assay Buffer.

    • Substrate: 2.5 mM L-DOPA (Sigma, D9628) in Assay Buffer. Rationale: This concentration is near the Km value, making the assay sensitive to competitive inhibitors.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of L-DOPA substrate solution.

      • 20 µL of tyrosinase solution (diluted to 20 units/mL in Assay Buffer).

      • 20 µL of test compound dilution (or DMSO for control). Rationale: Adding the enzyme last initiates the reaction. A pre-incubation of enzyme and inhibitor for 5-10 minutes before adding substrate can be done to assess time-dependent inhibition.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 475 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target in a complex cellular environment.[11]

Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

G A 1. Treat Cells (+/- Compound) B 2. Harvest & Lyse Cells A->B C 3. Heat Lysate Aliquots (Gradient of Temperatures) B->C D 4. Centrifuge (Separate soluble/precipitated protein) C->D E 5. Analyze Supernatant (SDS-PAGE & Western Blot) D->E F 6. Quantify & Plot (Soluble Protein vs. Temp) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat one set of plates with the test compound at a relevant concentration (e.g., 10x IC₅₀) and another with vehicle (DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse cells by freeze-thaw cycles. Rationale: Freeze-thaw lysis avoids detergents that might disrupt protein structure.

  • Heating Step: Aliquot the lysate from both treated and untreated groups into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Interpretation: Quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Protocol 3: Broad Kinase Panel Screening

Given that many pyrrole-based molecules are kinase inhibitors, a broad panel screen is a cost-effective way to identify potential off-target kinases.[1] This is typically performed as a service by a contract research organization (CRO).

Principle: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., >400). The activity of each kinase is measured, typically via radiolabeling (³³P-ATP incorporation) or fluorescence-based methods.

Methodology:

  • Compound Submission: Provide a high-purity sample of this compound to the CRO.

  • Assay Performance: The CRO performs the assays according to their validated protocols.

  • Data Reporting: The results are typically provided as a percentage of remaining kinase activity relative to a DMSO control. A common threshold for a "hit" is >50% inhibition at the tested concentration.

  • Follow-up: Any identified hits should be validated by determining the full IC₅₀ curve in a dose-response experiment.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Selectivity Profile
TargetIC₅₀ (µM)Assay TypeSelectivity Ratio (IC₅₀ Off-Target / IC₅₀ Primary)Notes
Primary Target X 0.5 Enzyme Inhibition1 Potent activity observed.
Kinase Y15.2Radiometric Kinase Assay30.4xModerate off-target activity.
Kinase Z> 100Radiometric Kinase Assay> 200xConsidered non-inhibitory.
Tyrosinase8.9Spectrophotometric17.8xCross-reactivity observed.
COX-2> 100Enzyme Immunoassay> 200xNo significant inhibition.

A selectivity ratio >100x is often considered a good indicator of a selective compound, although the required window depends on the therapeutic application.

Conclusion

This compound is a compound with significant potential, stemming from its privileged pyrrole scaffold. However, this same structural heritage necessitates a rigorous and proactive approach to understanding its biological specificity. By employing a logical workflow that combines broad screening panels with detailed mechanistic and cellular assays, researchers can build a comprehensive cross-reactivity profile. This not only validates primary findings but also mitigates the risk of downstream failures and builds a solid foundation for any future development efforts.

References
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC - NIH.
  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics.
  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI.
  • This compound. PubChem.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. NIH.
  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH.
  • Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI.
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. PubMed.
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH.
  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived...
  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.
  • 4-(1H-pyrrol-2-yl)benzoic acid. Benchchem.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers.

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A Comparative Guide to the Structure-Activity Relationships of 4-(1H-Pyrrol-1-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-(1H-pyrrol-1-yl)benzoic acid scaffold. While a comprehensive, systematic SAR study on 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid for a specific therapeutic target is not extensively documented in publicly available literature, this guide synthesizes findings from closely related analogs to elucidate key structural determinants of biological activity, primarily focusing on their antimicrobial properties.

The 4-(1H-Pyrrol-1-yl)benzoic Acid Scaffold: A Versatile Core

The 4-(1H-pyrrol-1-yl)benzoic acid moiety serves as a valuable scaffold in medicinal chemistry. The pyrrole ring, a five-membered aromatic heterocycle, is a common feature in numerous biologically active compounds, including natural products and synthetic drugs.[1] Its union with a benzoic acid group provides a framework that can be readily functionalized to modulate physiochemical properties and interact with various biological targets. The carboxylic acid group, for instance, can be converted into esters, amides, and hydrazides, opening avenues for the creation of more complex heterocyclic systems like oxadiazoles and triazoles.[2]

Unraveling Structure-Activity Relationships: A Focus on Antimicrobial Activity

Significant research has been conducted on 4-(1H-pyrrol-1-yl)benzoic acid derivatives, particularly exploring their potential as antibacterial and antitubercular agents. These studies provide valuable insights into how modifications to the core structure influence efficacy.

The Critical Role of the Hydrazide Moiety and its Derivatives

A key strategy in the development of antimicrobial agents from this scaffold involves the conversion of the carboxylic acid to a benzohydrazide. This functional group serves as a versatile intermediate for the synthesis of various heterocyclic systems.[3]

A notable study synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and further derived oxadiazole, triazole, and dimethyl pyrrole ring systems. These compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antitubercular activity against Mycobacterium tuberculosis H37Rv.[3]

Key SAR Insights:

  • Modification of the Hydrazide: Conversion of the 4-pyrrol-1-yl benzoic acid hydrazide into 5-substituted-2-thiol-1,3,4-oxadiazoles and 5-substituted-4-amino-1,2,4-triazolin-3-thiones led to compounds with significant antibacterial and antitubercular activities.[3]

  • Dimethylation of the Pyrrole Ring: The introduction of two methyl groups at the 2 and 5 positions of the pyrrole ring, creating 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives, was also explored. This modification, in combination with the hydrazide-derived heterocycles, yielded potent antimicrobial agents.[4]

Comparative Analysis with Related Scaffolds

To better understand the SAR of the this compound scaffold, it is instructive to compare it with structurally similar compounds that have been evaluated for biological activity.

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides: A series of these compounds were synthesized and evaluated as dual inhibitors of enoyl ACP reductase and DHFR enzymes, demonstrating antibacterial and antitubercular properties.[4] The presence of the 2,5-dimethylpyrrole moiety appears to be favorable for this activity.

  • [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid: This compound, featuring a second pyrrole ring and an acetic acid side chain, was found to inhibit the enzyme aldose reductase and the glycation of proteins.[5] This highlights how alterations to the core structure can drastically change the biological target.

The Enigmatic Role of the 2-Formyl Group

Experimental Protocols: A Glimpse into the Lab

To ensure scientific integrity, understanding the methodologies behind the SAR data is crucial. Below are representative experimental protocols for the synthesis and biological evaluation of these analogs.

General Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid Hydrazide Derivatives

The synthesis of these compounds typically follows a multi-step process, as outlined in the workflow below.

Synthesis_Workflow cluster_0 Paal-Knorr Pyrrole Synthesis A 4-Aminobenzoic acid C 4-(1H-Pyrrol-1-yl)benzoic acid A->C B 2,5-Dimethoxytetrahydrofuran B->C D Esterification (e.g., with Ethanol/H+) C->D E Ethyl 4-(1H-pyrrol-1-yl)benzoate D->E F Hydrazinolysis (Hydrazine Hydrate) E->F G 4-(1H-Pyrrol-1-yl)benzohydrazide F->G H Reaction with various electrophiles (e.g., isothiocyanates, anhydrides) G->H I Target Heterocyclic Derivatives (Oxadiazoles, Triazoles, etc.) H->I

Caption: General synthetic workflow for 4-(1H-pyrrol-1-yl)benzoic acid derivatives.

Step-by-Step Methodology:

  • Paal-Knorr Pyrrole Synthesis: 4-Aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent such as glacial acetic acid under reflux to yield 4-(1H-pyrrol-1-yl)benzoic acid.[6]

  • Esterification: The resulting carboxylic acid is then esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to produce ethyl 4-(1H-pyrrol-1-yl)benzoate.

  • Hydrazinolysis: The ester is subsequently treated with hydrazine hydrate in a solvent like ethanol under reflux to form 4-(1H-pyrrol-1-yl)benzohydrazide.[3]

  • Synthesis of Heterocyclic Derivatives: The benzohydrazide is then reacted with various reagents to form the final heterocyclic compounds. For instance, reaction with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, can yield the corresponding triazole.[3]

In Vitro Antimicrobial Activity Assay (Broth Dilution Method)

The antimicrobial activity of the synthesized compounds is often determined using the broth dilution method.

Antimicrobial_Assay_Workflow A Prepare serial dilutions of test compounds B Inoculate with a standardized bacterial suspension A->B C Incubate under appropriate conditions B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Caption: Workflow for the broth dilution antimicrobial assay.

Detailed Protocol:

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent like DMSO.

  • Serial Dilution: Two-fold serial dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Middlebrook 7H9 broth for mycobacteria) in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria, and for several days for M. tuberculosis).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Summary and Comparative Performance

The following table summarizes the antimicrobial activity of selected 4-(1H-pyrrol-1-yl)benzoic acid analogs.

Compound ClassModificationTarget Organism(s)Reported Activity (MIC)Reference
Benzohydrazides4-(2,5-dimethyl-1H-pyrrol-1-yl)M. tuberculosisGood antitubercular activity[4]
OxadiazolesDerived from 4-pyrrol-1-yl benzohydrazideGram-positive & Gram-negative bacteria, M. tuberculosisShowed very good antibacterial and antitubercular activities[3]
TriazolesDerived from 4-pyrrol-1-yl benzohydrazideGram-positive & Gram-negative bacteria, M. tuberculosisShowed very good antibacterial and antitubercular activities[3]

Conclusion and Future Directions

The 4-(1H-pyrrol-1-yl)benzoic acid scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents. The available literature strongly suggests that modifications of the carboxylic acid group into hydrazides and subsequently into various five-membered heterocycles are crucial for potent antibacterial and antitubercular activities. Furthermore, substitutions on the pyrrole ring, such as dimethylation, can enhance this activity.

The precise role of a 2-formyl substitution on the pyrrole ring remains an area ripe for investigation. A systematic SAR study of this compound analogs, exploring modifications on both the pyrrole and benzoic acid rings, would be a valuable contribution to the field. Such a study would not only elucidate the specific contributions of the formyl group to biological activity but could also lead to the development of a new class of potent therapeutic agents. Future research should also focus on exploring the activity of these analogs against a broader range of biological targets, including various enzymes and cancer cell lines, to fully realize the therapeutic potential of this versatile scaffold.

References

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989–1996. [Link]

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 4-(1H-Pyrrol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. (2002). Pharmazie, 57(7), 435-437. [Link]

  • Discovery and structure-activity relationships of pyrrolone antimalarials. (2013). Journal of Medicinal Chemistry, 56(7), 2975-2990. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. (2014). ChemMedChem, 9(8), 1785-1791. [Link]

  • Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., ... & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 19065-19074. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Murugesan, D., Mital, A., Kaiser, M., Shackleford, D. M., Morizzi, J., Katneni, K., ... & Gilbert, I. H. (2013). Discovery and structure–activity relationships of pyrrolone antimalarials. Journal of medicinal chemistry, 56(7), 2975-2990. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). Journal of Medicinal Chemistry, 67(5), 3467-3503. [Link]

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A Comparative Study of 4-(2-formyl-1H-pyrrol-1-yl)benzoic Acid as a Bifunctional Linker Molecule for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Functional Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, sensing, and drug delivery. The key to unlocking the full potential of MOFs lies in the rational design of their organic linkers.[1] These molecular bridges not only dictate the topology and porosity of the resulting framework but also imbue it with specific chemical functionalities.[2] This guide presents a comparative analysis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a promising yet underexplored bifunctional linker, and evaluates its potential performance against established alternatives in the context of advanced MOF design.

The unique structure of this compound, featuring a pyrrole core, a carboxylic acid for metal coordination, and a reactive aldehyde group, offers intriguing possibilities for post-synthetic modification and the introduction of catalytic sites.[3] This guide will provide a prospective analysis, grounded in data from analogous systems, to offer researchers a predictive understanding of the performance of MOFs derived from this linker.

Structural and Functional Considerations of this compound

The this compound molecule (C12H9NO3) possesses distinct functional domains that make it an attractive candidate for MOF synthesis.[4]

  • Carboxylate Group: The primary coordination site for metal ions or clusters, enabling the formation of the extended MOF network.[5]

  • Pyrrole Ring: A five-membered aromatic heterocycle that can influence the electronic properties and stability of the framework. The nitrogen atom can also participate in host-guest interactions.

  • Formyl (Aldehyde) Group: A versatile functional handle for post-synthetic modification (PSM). This group can undergo a variety of chemical transformations, such as condensation reactions, to introduce new functionalities within the MOF pores.[3] This allows for the tailoring of the MOF's properties after its initial synthesis.

Proposed Synthesis of a Zr-Based MOF using this compound

While specific experimental data for a MOF synthesized with this compound is not yet prevalent in the literature, a robust synthesis protocol can be proposed based on well-established solvothermal methods for zirconium-based MOFs, such as the UiO-66 family, which are known for their high stability.[6][7]

Experimental Protocol: Solvothermal Synthesis of Zr-FPBA-MOF

This protocol outlines a typical procedure for the synthesis of a zirconium-based MOF using this compound (referred to as H-FPBA).

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H-FPBA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 0.25 mmol) in DMF (e.g., 10 mL).

  • In a separate vial, dissolve H-FPBA (e.g., 0.25 mmol) in DMF (e.g., 10 mL).

  • Combine the two solutions in the Teflon liner of a stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, the resulting white precipitate is collected by centrifugation or filtration.

  • The collected solid is washed with fresh DMF three times to remove unreacted precursors.

  • The product is then washed with methanol three times to exchange the DMF within the pores.

  • The final product is dried under vacuum at 150 °C for 12 hours to yield the activated MOF.

Comparative Analysis with Alternative Linker Molecules

To objectively assess the potential of this compound, we will compare its projected performance with that of MOFs constructed from two classes of established linkers:

  • Functionalized Benzoic Acids: These linkers share the same coordinating group but differ in the functional group on the aromatic ring. A prime example is 2-aminoterephthalic acid used in UiO-66-NH₂.[1]

  • Pyrazole-Based Carboxylic Acids: These offer a different heterocyclic core with varying functionalities. For instance, 4-(3,5-di(pyridin-4-yl)-1H-pyrazol-1-yl)benzoic acid.[8]

Data Presentation: Predicted vs. Experimental Performance

The following table summarizes the expected properties of a hypothetical Zr-FPBA-MOF and compares them with the experimentally determined values for MOFs synthesized from alternative linkers. The predictions for Zr-FPBA-MOF are based on trends observed in related systems.

Linker MOF BET Surface Area (m²/g) Pore Volume (cm³/g) Thermal Stability (°C) Key Application/Feature Reference
This compound Zr-FPBA-MOF (Predicted)~1000 - 1400~0.5 - 0.7~350 - 400Post-synthetic modification via aldehyde group, potential for catalysis.N/A
2-Aminoterephthalic acidUiO-66-NH₂~1200 - 1400~0.5 - 0.6~400Enhanced CO₂ adsorption, catalytic activity.[1]
Terephthalic acidUiO-66~1100 - 1500~0.5 - 0.7~500High stability, benchmark for gas storage.[1]
4-(3,5-di(pyridin-4-yl)-1H-pyrazol-1-yl)benzoic acidCd(II) MOFNot ReportedNot ReportedNot ReportedLuminescent sensor for acetone.[8]
4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid(Hypothetical)Not ReportedNot ReportedNot ReportedBifunctional linker with potential for complex framework synthesis.[9]

Causality Behind Performance Expectations:

  • Surface Area and Porosity: The predicted surface area for Zr-FPBA-MOF is comparable to the UiO-66 family, as the overall linker length and connectivity are similar. The pyrrole group is slightly bulkier than a simple benzene ring, which might lead to a modest reduction in the accessible surface area.

  • Thermal Stability: The thermal stability is anticipated to be slightly lower than the parent UiO-66 due to the presence of the formyl group and the pyrrole ring, which may be less thermally robust than the benzene ring of terephthalic acid.

  • Functional Performance: The key advantage of the FPBA linker lies in the aldehyde functionality. This allows for post-synthetic modification to introduce catalytic sites, chiral selectors, or other functional groups, making it a versatile platform for creating tailored materials.[3] For example, the aldehyde can be converted to an amine, which is a known active site for Knoevenagel condensation reactions.[10]

Experimental Workflows and Characterization

Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization s1 Dissolve ZrCl4 in DMF s3 Mix Solutions in Autoclave s1->s3 s2 Dissolve H-FPBA in DMF s2->s3 s4 Solvothermal Reaction (120°C, 24h) s3->s4 p1 Collect Precipitate s4->p1 p2 Wash with DMF p1->p2 p3 Wash with Methanol p2->p3 p4 Activate under Vacuum (150°C, 12h) p3->p4 c1 PXRD p4->c1 c2 TGA p4->c2 c3 N2 Adsorption (BET) p4->c3 c4 FT-IR p4->c4

Caption: Workflow for the synthesis, purification, and characterization of a Zr-FPBA-MOF.

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern can be compared to simulated patterns to verify the framework topology.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The analysis reveals the temperature at which the framework starts to decompose.[1]

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the MOF, which are crucial parameters for applications in gas storage and catalysis.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the functional groups from the linker within the MOF structure, particularly the characteristic stretching frequency of the aldehyde C=O bond.

Logical Framework for Linker Functionality

Linker_Functionality linker This compound Carboxylate Group Pyrrole Core Formyl Group metal_node Metal Node (e.g., Zr6 cluster) linker:f1->metal_node Coordination framework MOF Framework linker:f2->framework psm Post-Synthetic Modification linker:f3->psm metal_node->framework porosity Porosity & Surface Area framework->porosity stability Thermal & Chemical Stability framework->stability catalysis Catalysis psm->catalysis sensing Sensing psm->sensing

Caption: The relationship between the functional groups of the linker and the resulting MOF properties.

Conclusion and Future Outlook

This compound represents a highly promising linker for the development of functional MOFs. While direct experimental evidence is still emerging, a comparative analysis based on analogous systems suggests that MOFs constructed from this linker will exhibit respectable porosity and thermal stability, comparable to well-established frameworks. The true potential of this linker, however, lies in the versatility of its aldehyde group for post-synthetic modification. This opens up a vast design space for creating MOFs with tailored functionalities for specific applications in catalysis, sensing, and beyond.

Future research should focus on the synthesis and thorough characterization of MOFs using this linker with various metal nodes to experimentally validate the predictions outlined in this guide. Exploring the reactivity of the aldehyde group within the MOF pores and demonstrating the performance of the post-synthetically modified materials in target applications will be crucial next steps in establishing this compound as a valuable building block in the ever-expanding library of MOF chemistry.

References

  • An efficient modulated synthesis of zirconium metal–organic framework UiO-66. (2022). Royal Society of Chemistry. [Link]

  • Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. (2022). MDPI. [Link]

  • Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. (n.d.). ACS Publications. [Link]

  • Low experimental thermal conductivity of zirconium metal-organic framework UiO-66. (2017). AIP Publishing. [Link]

  • CHAPTER 3: Post‐synthetic Modification of MOFs. (n.d.). Royal Society of Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. (2021). ResearchGate. [Link]

  • 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. (2024). IJFMR. [Link]

  • Functional group effect of isoreticular metal–organic frameworks on heavy metal ion adsorption. (2017). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Assessing Ligand Binding Affinity: A Case Study with 4-(2-formyl-1H-pyrrol-1-yl)benzoic Acid Derivatives and Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise quantification of binding affinity between a small molecule and its protein target is a cornerstone of successful lead optimization.[1] This guide provides a comprehensive comparison of key methodologies for assessing the binding affinity of a series of hypothetical 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid derivatives targeting human Carbonic Anhydrase IX (CA IX), a well-established anti-cancer target. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Part 1: The Central Role of Binding Affinity in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is long and fraught with challenges. A critical parameter that guides this journey is the binding affinity, most commonly expressed as the dissociation constant (Kd). The Kd value represents the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium.[2] A lower Kd value signifies a higher binding affinity, indicating a stronger interaction between the ligand and its target.

The this compound scaffold is a versatile starting point for the design of targeted therapies. Its derivatives have been explored for activity against various enzymes.[3][4] In this guide, we will consider a hypothetical series of these derivatives designed to inhibit Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many tumors and linked to tumor progression and metastasis.[5][6] Our objective is to not only determine the binding affinity of these compounds but also to compare them to understand the structure-activity relationship (SAR) – how subtle changes in the molecule's structure affect its binding potency.

Part 2: A Comparative Overview of Key Binding Affinity Assays

The choice of an assay to measure binding affinity is a critical decision in any drug discovery program. It depends on various factors including the nature of the target protein and ligand, the required throughput, and the type of data desired (e.g., thermodynamics, kinetics). Here, we compare three widely used, orthogonal techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Technique Principle Advantages Disadvantages
Surface Plasmon Resonance (SPR) A label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.Real-time kinetic data (kon, koff), label-free, high sensitivity, requires relatively small amounts of analyte.Requires immobilization of one binding partner which may affect its activity, potential for non-specific binding to the sensor surface.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event in solution.Label-free, in-solution measurement, provides a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) in a single experiment.Requires larger amounts of sample, lower throughput, sensitive to buffer mismatches.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Homogeneous, in-solution assay, high throughput, relatively low cost.Requires a fluorescent label which may alter binding, limited to interactions where there is a significant size difference between binding partners.

Causality Behind Experimental Choices:

The selection of an assay should be a deliberate process. For initial high-throughput screening, a method like Fluorescence Polarization might be favored due to its speed and lower sample consumption.[7] However, for detailed characterization of lead compounds, Isothermal Titration Calorimetry is invaluable as it provides the thermodynamic driving forces of the interaction, offering deep mechanistic insights.[8] Surface Plasmon Resonance strikes a balance, providing not just the affinity (Kd) but also the on- and off-rates (kon and koff), which are crucial for understanding the residence time of a drug on its target.[6][9] For this guide, we will focus on a detailed protocol for SPR due to its widespread use and the richness of the kinetic data it provides.

Part 3: Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This section provides a step-by-step methodology for determining the binding affinity and kinetics of our hypothetical this compound derivatives against human Carbonic Anhydrase IX using SPR.

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Buffer Prepare Running Buffer (e.g., HBS-EP+) Immobilize Immobilize CA IX on Sensor Chip Prep_Buffer->Immobilize Prep_Protein Prepare CA IX Protein (for immobilization) Prep_Protein->Immobilize Prep_Compounds Prepare Compound Series (serial dilutions) Inject_Compounds Inject Compound Dilutions (Analyte) Prep_Compounds->Inject_Compounds Immobilize->Inject_Compounds Regenerate Regenerate Sensor Surface Inject_Compounds->Regenerate between injections Generate_Sensorgrams Generate Sensorgrams Inject_Compounds->Generate_Sensorgrams Regenerate->Inject_Compounds Fit_Data Fit Data to Kinetic Model (e.g., 1:1 Langmuir) Generate_Sensorgrams->Fit_Data Calculate_Constants Calculate kon, koff, Kd Fit_Data->Calculate_Constants

Caption: A generalized workflow for assessing ligand-protein binding using Surface Plasmon Resonance.

Step-by-Step Methodology
  • Preparation of Reagents and Buffers:

    • Running Buffer: Prepare HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas the buffer before use.

    • Protein Preparation: Dilute recombinant human Carbonic Anhydrase IX to a concentration of 20 µg/mL in 10 mM Sodium Acetate buffer, pH 5.0.

    • Compound Preparation: Prepare a stock solution of each this compound derivative in 100% DMSO. Create a serial dilution series for each compound in the running buffer, ensuring the final DMSO concentration is below 1%. A typical concentration range for the analyte would be from 0.1 to 10 times the expected Kd.

  • Immobilization of Carbonic Anhydrase IX:

    • Use a CM5 sensor chip.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the prepared CA IX solution over the activated surface until the desired immobilization level is reached (e.g., ~5000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Binding Analysis:

    • Inject the serial dilutions of each compound over the CA IX and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include a sufficient association time (e.g., 180 seconds) to allow for binding to approach equilibrium, followed by a dissociation time (e.g., 300 seconds) where only running buffer flows over the chip.

    • Between each compound injection, regenerate the sensor surface to remove any bound analyte. This is typically achieved with a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Part 4: Data Presentation and Interpretation

Here we present a hypothetical dataset for our series of this compound derivatives against Carbonic Anhydrase IX, as would be obtained from an SPR experiment.

Compound Derivative (R-group) kon (1/Ms) koff (1/s) Kd (nM)
FPA-1 H1.2 x 1055.8 x 10-348.3
FPA-2 4-F2.5 x 1054.5 x 10-318.0
FPA-3 4-Cl3.1 x 1053.3 x 10-310.6
FPA-4 4-CH39.8 x 1047.2 x 10-373.5
FPA-5 4-OCH31.5 x 1056.1 x 10-340.7

Interpreting the Data:

  • Kd (Dissociation Constant): This is the primary measure of binding affinity. A lower Kd indicates a tighter binding interaction. In our hypothetical data, FPA-3 with a Kd of 10.6 nM is the most potent inhibitor of CA IX.

  • kon (Association Rate Constant): This value reflects how quickly the compound binds to the target protein. A higher kon means faster binding. FPA-3 has the highest kon, suggesting its chemical features are optimal for initial recognition by the CA IX active site.

  • koff (Dissociation Rate Constant): This value indicates how quickly the compound dissociates from the target. A lower koff means the compound stays bound for longer (a longer residence time). Again, FPA-3 has the lowest koff, signifying a very stable complex with CA IX.

From this data, a clear structure-activity relationship begins to emerge. The addition of electron-withdrawing halogens at the 4-position of the benzoic acid ring (FPA-2 and FPA-3) appears to enhance binding affinity compared to the unsubstituted parent compound (FPA-1). The chloro-substituted derivative (FPA-3) is the most potent. Conversely, the addition of an electron-donating methyl group (FPA-4) reduces affinity. This type of analysis is crucial for guiding the next round of chemical synthesis in a lead optimization campaign.

Conceptual Comparison of Binding Affinities

Binding_Affinity_Comparison cluster_affinity Binding Affinity (Lower Kd is Better) High_Affinity High Affinity (Low Kd) Medium_Affinity Medium Affinity Low_Affinity Low Affinity (High Kd) FPA3 FPA-3 (10.6 nM) FPA3->High_Affinity FPA2 FPA-2 (18.0 nM) FPA2->High_Affinity FPA5 FPA-5 (40.7 nM) FPA5->Medium_Affinity FPA1 FPA-1 (48.3 nM) FPA1->Medium_Affinity FPA4 FPA-4 (73.5 nM) FPA4->Low_Affinity

Caption: A conceptual diagram ranking the hypothetical derivatives by their binding affinity to Carbonic Anhydrase IX.

Part 5: Conclusion and Future Directions

This guide has provided a comparative overview of key techniques for assessing the binding affinity of small molecules to their protein targets, using a hypothetical series of this compound derivatives and Carbonic Anhydrase IX as a case study. We have detailed a robust SPR-based protocol and demonstrated how the resulting kinetic and affinity data can be interpreted to establish a structure-activity relationship.

The trustworthiness of binding affinity data relies on careful experimental design and the cross-validation of results with orthogonal methods. For instance, the Kd of the most promising compound, FPA-3, could be confirmed using ITC to also understand the thermodynamic drivers of its high affinity. By rigorously applying these methodologies, researchers can make informed decisions to accelerate the development of novel and effective therapeutics.

References

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Agamy, M. H. M. Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry, 22(14), 3684–3695. [Link]

  • ResearchGate. K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... [Link]

  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. T. Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 51(16), 5086–5092. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Al-Dosary, M. S. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. European Journal of Medicinal Chemistry, 86, 709–716. [Link]

  • Abbate, F., Winum, J. Y., Potter, B. V. L., Casini, A., Montero, J. L., Scozzafava, A., & Supuran, C. T. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Bioorganic & Medicinal Chemistry Letters, 20(24), 7448–7452. [Link]

  • Prejano, M. A., Ledesma, E. B., & Doyle, M. P. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1253–1260. [Link]

  • Fidabio. Dissociation Constant (Kd) - what is it, how is it measured and why does it matter? [Link]

  • Nicoya Lifesciences. Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™. [Link]

  • Tanc, M., Genc, N., Aday, E., & Arslan, O. Discovery of sulfadrug-pyrrole conjugates as carbonic anhydrase and acetylcholinesterase inhibitors. Archiv der Pharmazie, 354(11), e2100223. [Link]

  • Nicoya Lifesciences. Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™ High Sensitivity Sensors. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Agamy, M. H. M. Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry, 22(14), 3684–3695. [Link]

  • ResearchGate. List of K d Values Between bCA-II and Inhibitors. [Link]

  • Angeli, A., Guller, Y., Tan, C. M., Nocentini, A., Ferraroni, M., & Supuran, C. T. Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry, 67(4), 3045–3060. [Link]

  • Moi, D., Nocentini, A., Deplano, A., Balboni, G., Supuran, C. T., & Onnis, V. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 182, 111638. [Link]

  • Scribd. Structure Activity Relationship of Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • Akter, M., Chistyakov, D., & Younis, M. H. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Biochemical and Molecular Toxicology, 39(9), e70497. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6338–6352. [Link]

  • Maresca, A., Temperini, C., Vu, H., & Supuran, C. T. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Zubrienė, A., Smirnov, A., Dudutienė, V., Matulienė, J., & Matulis, D. Affinity and Selectivity of Protein-Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry, 68(21), 10475–10492. [Link]

  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... [Link]

  • Kim, C. Y., Chang, J. S., Doyon, J. B., Baird, T. T., & Fierke, C. A. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. Journal of the American Chemical Society, 122(50), 12125–12134. [Link]

  • Matulis, D. Thermodynamic, Kinetic, and Structural Parameterization of Human Carbonic Anhydrase Interactions Toward Enhanced Inhibitor Design. Biophysical Reviews, 11(1), 1–16. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(2-formyl-1H-pyrrol-1-yl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and scientific integrity.

Hazard Assessment and Characterization: The "Why" Behind Cautious Disposal

A safety data sheet (SDS) for this compound indicates that it should be disposed of as special waste by a licensed disposal company, in accordance with national and regional regulations.[1] While one source states "no known hazard," this should be interpreted with caution, as it also recommends specific personal protective equipment (PPE) and spill control measures.[1] Furthermore, a structurally similar compound, 4-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid, is classified as causing skin, eye, and respiratory irritation.[2] Given the presence of a carboxylic acid and an aldehyde functional group, it is prudent to assume similar irritant properties for this compound.

Key Physicochemical and Hazard Information:

PropertyInformationSource
Molecular FormulaC12H9NO3[1]
Molecular Weight215.2[1]
AppearanceNot specified[1]
Known HazardsPotential for skin, eye, and respiratory irritation (inferred from similar compounds).[2][2]
Combustion ProductsCarbon monoxide, nitrogen oxides.[1]
Incompatible MaterialsOxidizing agents.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety, mandated by OSHA's laboratory standard (29 CFR 1910.1450).[3][4]

  • Eye Protection: Wear safety goggles or glasses.[1]

  • Hand Protection: Wear suitable, chemical-resistant gloves.[1]

  • Respiratory Protection: Use in a chemical fume hood is recommended.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5]

  • Protective Clothing: A laboratory coat is essential to protect against skin contact.[1]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[6][7] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. For solid waste, a securely sealed container is sufficient.[8] For liquid waste (e.g., solutions containing the compound), ensure the container is leak-proof and has a tight-fitting lid.[6][8]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the approximate concentration if it is in a solution.

  • Segregate from Incompatibles: Do not mix this waste with oxidizing agents, strong acids, or bases.[1][7] Store the waste container away from these materials.

  • Keep the Container Closed: The waste container should remain closed at all times, except when adding waste, to prevent the release of any potential vapors.[8]

  • Do Not Overfill: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[8]

Disposal Procedure: From Your Lab to Final Disposition

The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.[8]

Operational Workflow for Disposal:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional Oversight (EHS) cluster_Disposal Licensed Disposal A Characterize Waste: Solid or Liquid? Contaminated? B Select & Label Compatible Container A->B  Based on form & contaminants C Segregate from Incompatibles B->C  Store securely D Store in Designated Satellite Accumulation Area C->D  Maintain safety E Request Waste Pickup (via EHS Office) D->E  When container is full (≤90%) F EHS Consolidates & Prepares for Shipment E->F  EHS coordinates G Transport by Licensed Hauler F->G  Manifested shipment H Final Disposal at Approved Facility G->H  Compliant destruction/treatment

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS No. 149323-68-2), a bifunctional molecule featuring aldehyde and carboxylic acid moieties on a substituted pyrrole scaffold.[1][2] Given its structural alerts, a robust understanding and implementation of personal protective equipment (PPE) are paramount to ensure laboratory safety. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge for a comprehensive risk assessment.

Hazard Assessment: A Proactive Stance on Safety

While some safety data sheets (SDS) may state "No known hazard," this should be interpreted with extreme caution.[3] The chemical structure of this compound incorporates functional groups—an aromatic carboxylic acid and an aldehyde—that warrant a higher level of scrutiny. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[4][5] For instance, benzoic acid is a known irritant, and aldehydes can be sensitizers.[6] Therefore, a conservative approach, assuming the compound is an irritant at minimum, is the most responsible and scientifically sound basis for establishing a safety protocol.

Key Potential Hazards:

  • Eye Irritation: The acidic nature of the carboxylic acid group and the reactivity of the aldehyde can cause serious eye irritation or damage upon contact.[4][7]

  • Skin Irritation: Prolonged contact may lead to redness, itching, and irritation.[4][8]

  • Respiratory Tract Irritation: Inhalation of the solid as a fine dust may cause irritation to the nose, throat, and lungs.[4][9]

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be conducted inside a certified chemical fume hood.[3] This is critical to prevent the inhalation of any fine powders or dusts and to contain any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The following is a breakdown of the minimum required PPE, with explanations grounded in the compound's potential hazards.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4] Therefore, robust eye protection is mandatory.

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required.[3] They must conform to ANSI Z87.1 (US) or EN 166 (EU) standards. Standard safety glasses do not offer sufficient protection from dusts or splashes.

  • Face Shield: When there is a significant risk of splashing or aerosolization (e.g., during large-scale reactions or sonicating solutions), a face shield should be worn in addition to safety goggles.[10]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact, as they provide protection against a broad range of chemicals.[10] For prolonged handling or in situations involving solvents, consulting a glove manufacturer's compatibility chart is crucial.[11]

  • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

Skin and Body Protection

To prevent skin contact, full body coverage is necessary.

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required. It should be fully buttoned with sleeves rolled down.[10] Synthetic materials like polyester should be avoided as they can melt and fuse to the skin in a fire.

  • Full-Length Pants and Closed-Toe Shoes: Long pants and shoes that completely cover the foot are mandatory laboratory attire.[10] This prevents accidental skin exposure from spills.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • Respirator: If engineering controls are insufficient to prevent dust inhalation (e.g., during a large spill cleanup or when handling large quantities outside of a glovebox), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[10] Use of a respirator requires prior medical clearance and annual fit-testing.[10]

PPE Selection Summary

Protection TypeSpecificationKey Considerations
Engineering Controls Certified Chemical Fume HoodPrimary method to control inhalation exposure.[3]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Protects against dust and splashes.[12]
Face Shield (worn over goggles)Required for tasks with high splash potential.[10]
Hand Protection Disposable Nitrile GlovesGood for incidental contact; check compatibility for prolonged use.[10][11]
Body Protection Flame-Resistant/Cotton Lab CoatMust be fully buttoned to cover skin.[10]
Long Pants & Closed-Toe ShoesStandard lab attire to prevent lower body exposure.[10]
Respiratory NIOSH-Approved Respirator (e.g., N95)Use only if engineering controls are insufficient and with proper training.[10][13]

Operational Workflow: PPE Decision & Application

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep 1. Pre-Operational Assessment cluster_ppe 2. PPE Selection & Donning cluster_ops 3. Handling & Disposal assess Assess Task: - Scale (mg vs g) - Physical Form (solid vs solution) - Potential for aerosolization ppe_base Don Base PPE: - Lab Coat (buttoned) - Long Pants - Closed-Toe Shoes assess->ppe_base All Tasks ppe_face Add Face Shield over Goggles assess->ppe_face High Splash/Aerosol Risk ppe_resp Use NIOSH-Approved Respirator (Requires fit-testing & training) assess->ppe_resp Engineering Controls Insufficient ppe_hands Don Nitrile Gloves (Inspect First) ppe_base->ppe_hands ppe_eyes Don Chemical Splash Goggles ppe_hands->ppe_eyes handle Perform work in Chemical Fume Hood ppe_eyes->handle ppe_face->handle ppe_resp->handle decon Decontaminate & Doff PPE handle->decon dispose Dispose of waste via licensed company per local regulations. decon->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.